3,4-Dichloro-6-phenylpyridazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,4-dichloro-6-phenylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2/c11-8-6-9(13-14-10(8)12)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKIYVQEFBTNMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00523845 | |
| Record name | 3,4-Dichloro-6-phenylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00523845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64942-62-7 | |
| Record name | 3,4-Dichloro-6-phenylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00523845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,4-Dichloro-6-phenylpyridazine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structure of 3,4-dichloro-6-phenylpyridazine, a halogenated pyridazine derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document compiles a combination of known identifiers, computationally predicted properties, and experimental data from closely related analogs to offer a thorough understanding. The guide covers the core physicochemical properties, structural features, predicted spectroscopic characteristics, and general reactivity. Furthermore, it outlines generalized experimental protocols for the synthesis and characterization of similar pyridazine derivatives and discusses the potential for biological activity based on the broader class of pyridazine compounds.
Introduction
Halogenated pyridazines are a class of heterocyclic compounds that serve as versatile building blocks in organic synthesis. The presence of halogen atoms on the electron-deficient pyridazine ring provides reactive sites for a variety of chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions.[1] These reactions allow for the introduction of diverse functional groups, making halogenated pyridazines valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. This compound, with its specific substitution pattern, presents a unique scaffold for the development of novel molecular entities.
Chemical and Physical Properties
Table 1: General Properties of this compound
| Property | Value | Source |
| CAS Number | 64942-62-7 | ChemScene[2] |
| Molecular Formula | C₁₀H₆Cl₂N₂ | ChemScene[2] |
| Molecular Weight | 225.07 g/mol | ChemScene[2] |
| Synonym(s) | 3-Phenyl-5,6-dichloropyridazine | ChemScene[2] |
Table 2: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | ChemScene[2] |
| logP | 3.4504 | ChemScene[2] |
| Hydrogen Bond Acceptors | 2 | ChemScene[2] |
| Hydrogen Bond Donors | 0 | ChemScene[2] |
| Rotatable Bonds | 1 | ChemScene[2] |
Note: The data in Table 2 are computationally predicted and should be confirmed by experimental validation.
Chemical Structure
The chemical structure of this compound consists of a central pyridazine ring substituted with a phenyl group at position 6 and chlorine atoms at positions 3 and 4.
Canonical SMILES: C1=CC=C(C=C1)C2=NN=C(C(=C2)Cl)Cl[2]
Molecular Structure Visualization:
Caption: 2D structure of this compound.
Predicted Spectroscopic Data
Table 3: Predicted Spectroscopic Data
| Spectroscopy | Predicted Peaks/Signals |
| ¹H NMR | Aromatic protons of the phenyl group would likely appear as a multiplet in the range of δ 7.4-8.0 ppm. The single proton on the pyridazine ring would likely appear as a singlet further downfield, potentially above δ 8.0 ppm.[1] |
| ¹³C NMR | Aromatic carbons of the phenyl group would be expected in the δ 125-140 ppm range. The carbons of the pyridazine ring would also appear in the aromatic region, with the carbon atoms attached to chlorine atoms showing shifts influenced by the electronegativity of the chlorine.[1][3] |
| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 224, with characteristic isotopic peaks for the two chlorine atoms.[3] |
| IR Spectroscopy | Characteristic absorption bands would be expected for C-H stretching of the aromatic groups, C=C and C=N stretching vibrations within the aromatic rings, and the C-Cl stretching vibration.[3] |
Reactivity and Stability
The reactivity of this compound is primarily dictated by the electron-deficient nature of the pyridazine ring and the presence of two labile chlorine atoms.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at the C-3 and C-4 positions are susceptible to displacement by various nucleophiles. This is a common reaction for chloropyridazines and allows for the introduction of a wide range of functional groups.[1][3] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the elimination of a chloride ion.[1] The regioselectivity of nucleophilic attack is influenced by the electronic effects of the ring nitrogen atoms, with the C4 position being a likely site for initial attack.[1]
-
Stability: While specific data is unavailable, as with many chlorinated heterocyclic compounds, it should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents.[3]
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not available in the cited literature, a general methodology for the synthesis of similar chloropyridazine derivatives can be outlined.
General Synthesis of Chloropyridazines
A common route to chloropyridazines involves the treatment of the corresponding pyridazinone with a chlorinating agent such as phosphorus oxychloride (POCl₃).[3] The pyridazinone precursor can often be synthesized from the condensation of a suitable dicarbonyl compound with hydrazine.[3]
Caption: Generalized workflow for the synthesis and characterization of pyridazine derivatives.
General Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer using a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to an internal standard.[4]
-
Mass Spectrometry (MS): Mass spectra are obtained using a suitable ionization technique to confirm the molecular weight of the synthesized compound.[3]
-
Infrared (IR) Spectroscopy: IR spectra are recorded to identify the characteristic absorption bands of the functional groups present in the molecule.[3]
-
Melting Point Determination: The melting point of the purified solid is determined to assess its purity.[5]
Potential Biological Activity and Signaling Pathways
There is no specific information in the reviewed literature regarding the biological activity or potential drug development applications of this compound. However, the pyridazine scaffold is a known pharmacophore present in a variety of biologically active molecules with applications as herbicides, fungicides, and insecticides.[3] Furthermore, various substituted pyridazine derivatives have been investigated for their potential as anticancer, antimicrobial, and central nervous system agents.[4][6]
Given the prevalence of pyridazine derivatives in targeting various signaling pathways, it is plausible that this compound or its derivatives could modulate key cellular processes. For instance, some pyridazine derivatives have been shown to inhibit kinases involved in cancer progression.[4]
Caption: A logical workflow for the potential development of new therapeutic agents.
Conclusion
This compound is a halogenated pyridazine with significant potential as a building block in organic synthesis, particularly for the development of novel compounds with potential biological activities. While experimental data on its physicochemical properties and reactivity are currently limited, this guide provides a comprehensive overview based on available information and data from related compounds. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this molecule and to explore its utility in medicinal chemistry and materials science.
References
- 1. This compound | 64942-62-7 | Benchchem [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 6. Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Synthesis of 3,4-Dichloro-6-phenylpyridazine from Furanone Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a synthetic route to 3,4-dichloro-6-phenylpyridazine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis commences from readily available furanone precursors and proceeds through a pyridazinone intermediate. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflows.
Synthetic Pathway Overview
The synthesis of this compound from furanone precursors can be achieved in a three-step sequence. The overall transformation begins with the Friedel-Crafts reaction of mucochloric acid with benzene to yield the key furanone intermediate. This intermediate is then cyclized with hydrazine hydrate to form a pyridazinone ring system. The final step involves the chlorination of the pyridazinone to afford the target molecule.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis. Please note that the yield for Step 1 and Step 3 are representative values based on typical yields for similar reactions, as specific literature values for these exact transformations were not available.
| Step | Reaction | Starting Material | Product | Reagents | Yield (%) |
| 1 | Friedel-Crafts Reaction | Mucochloric Acid | 3,4-Dichloro-5-phenylfuran-2(5H)-one | Benzene, AlCl₃ | ~75% (Estimated) |
| 2 | Pyridazinone Formation | 3,4-Dichloro-5-phenylfuran-2(5H)-one | 5-Chloro-6-phenylpyridazin-3(2H)-one | Hydrazine Hydrate | 68%[1] |
| 3 | Chlorination | 5-Chloro-6-phenylpyridazin-3(2H)-one | This compound | POCl₃ | ~80% (Estimated) |
Experimental Protocols
Step 1: Synthesis of 3,4-Dichloro-5-phenylfuran-2(5H)-one (Furanone Precursor)
This procedure is based on the principles of the Friedel-Crafts acylation.
Reagents:
-
Mucochloric acid
-
Benzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride in dry benzene under an inert atmosphere.
-
Cool the suspension in an ice bath and slowly add mucochloric acid portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of 5-Chloro-6-phenylpyridazin-3(2H)-one (Pyridazinone Intermediate)
This protocol is adapted from a known literature procedure.[1]
Reagents:
-
3,4-Dichloro-5-phenylfuran-2(5H)-one
-
Hydrazine hydrate (80% solution)
-
N,N-Dimethylformamide (DMF)
-
Dioxane
Procedure:
-
Dissolve 3,4-dichloro-5-phenylfuran-2(5H)-one (1.0 eq) in N,N-dimethylformamide.
-
Slowly add hydrazine hydrate (80% solution, ~2.0 eq) to the solution.
-
Stir the resulting mixture at 80 °C for 40 minutes.[1]
-
After cooling to room temperature, pour the reaction mixture into water to precipitate the product.
-
Collect the precipitate by filtration, wash with water.
-
Recrystallize the crude product from dioxane to obtain a yellow solid.[1]
Step 3: Chlorination of 5-Chloro-6-phenylpyridazin-3(2H)-one
This is a representative procedure for the chlorination of a pyridazinone using phosphorus oxychloride, based on established methodologies for similar substrates.
Reagents:
-
5-Chloro-6-phenylpyridazin-3(2H)-one
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or Chloroform (CHCl₃) (optional, as solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 5-chloro-6-phenylpyridazin-3(2H)-one (1.0 eq).
-
Under an inert atmosphere, add phosphorus oxychloride (3-5 eq). The reaction can be run neat or in a high-boiling inert solvent like dichloromethane or chloroform.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Phosphorus oxychloride and aluminum chloride are corrosive and react violently with water. Handle with extreme care.
-
Benzene is a known carcinogen. Handle with appropriate precautions.
-
Hydrazine hydrate is toxic and corrosive. Avoid inhalation and skin contact.
This guide provides a framework for the synthesis of this compound. Researchers should always consult primary literature and perform a thorough risk assessment before conducting any chemical synthesis.
References
Spectroscopic data prediction for 3,4-Dichloro-6-phenylpyridazine (¹H NMR, ¹³C NMR)
An In-depth Technical Guide to the Predicted Spectroscopic Data of 3,4-Dichloro-6-phenylpyridazine
For researchers, scientists, and professionals in drug development, the accurate structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone analytical technique for determining molecular architecture. This guide provides a detailed overview of the predicted ¹H and ¹³C NMR spectroscopic data for this compound, a heterocyclic compound of interest in medicinal chemistry and materials science.
While specific experimental spectra for this compound are not widely published, this document leverages established computational prediction methods and analysis of analogous structures to provide a reliable reference. These predictions are crucial for identifying this molecule, assessing its purity, and understanding its electronic structure.
Predicted Spectroscopic Data
The chemical shifts (δ) for this compound have been predicted using computational models that account for the electronic effects of the dichloropyridazine and phenyl rings. The electron-withdrawing nature of the chlorine atoms and the nitrogen atoms in the pyridazine ring, combined with the anisotropic effects of the phenyl group, significantly influences the chemical shifts of the nearby nuclei.
Predicted ¹H NMR Data
The ¹H NMR spectrum is anticipated to show signals corresponding to the single proton on the pyridazine ring and the five protons of the phenyl group. The proton on the pyridazine ring is expected to be the most deshielded due to the influence of the adjacent nitrogen and chlorine atoms. The phenyl protons will exhibit a characteristic splitting pattern based on their positions relative to the pyridazine ring.
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) relative to TMS
| Atom Position | Predicted Chemical Shift (δ) | Multiplicity | Coupling Constant (J) |
| H-5 (pyridazine) | 8.0 - 8.2 | Singlet (s) | N/A |
| H-2', H-6' (phenyl) | 7.8 - 8.0 | Multiplet (m) | ortho/meta |
| H-3', H-4', H-5' (phenyl) | 7.5 - 7.7 | Multiplet (m) | ortho/meta/para |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum is predicted to display nine distinct signals, corresponding to the four unique carbons of the dichloropyridazine core and the five carbons of the phenyl ring (with C-2'/C-6' and C-3'/C-5' being chemically equivalent). The carbons bonded to chlorine (C-3 and C-4) are expected to be significantly deshielded.
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) relative to TMS
| Atom Position | Predicted Chemical Shift (δ) |
| C-3 (pyridazine) | 155 - 158 |
| C-4 (pyridazine) | 152 - 155 |
| C-5 (pyridazine) | 125 - 128 |
| C-6 (pyridazine) | 160 - 163 |
| C-1' (phenyl) | 135 - 138 |
| C-2', C-6' (phenyl) | 128 - 130 |
| C-3', C-5' (phenyl) | 129 - 131 |
| C-4' (phenyl) | 131 - 134 |
Methodologies for Spectroscopic Data Acquisition and Prediction
The reliability of NMR data, whether experimental or predicted, hinges on rigorous and standardized protocols.
Experimental Protocol for NMR Data Acquisition
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for dichloropyridazine derivatives is outlined below.[1]
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[1]
-
Sample Preparation :
-
Accurately weigh 10-20 mg of the sample.[1]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v) for referencing the chemical shifts to 0.00 ppm.[1]
-
Transfer the solution to a clean, dry 5 mm NMR tube.[1]
-
-
Acquisition Parameters :
-
¹H NMR : Utilize a standard single-pulse experiment. Key parameters include a sufficient number of scans (16-64) for a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.[1]
-
¹³C NMR : Employ a proton-decoupled pulse program (e.g., 'zgpg30') to obtain singlets for all carbon signals. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
-
Data Processing : The acquired Free Induction Decay (FID) is processed using Fourier transformation, followed by phase and baseline correction. The spectra are then referenced to the TMS signal.[1]
Computational Protocol for NMR Prediction
Computational chemistry provides powerful tools for predicting NMR spectra, which can aid in spectral assignment and structural verification. Density Functional Theory (DFT) is a widely used and accurate method.[2][3]
-
Structure Optimization : The 3D structure of the molecule is first optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[4]
-
NMR Calculation : Using the optimized geometry, the NMR shielding tensors are calculated. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed. A higher-level functional and basis set (e.g., mPW1PW91/6-311+G(2d,p)) often yields more accurate results.[2]
-
Solvent Effects : To better simulate experimental conditions, solvent effects can be included using a continuum model like the Polarizable Continuum Model (PCM).[4]
-
Chemical Shift Referencing : The calculated isotropic shielding values (σ) are converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound (e.g., TMS) computed at the same level of theory: δ_sample = σ_TMS - σ_sample.
Visualized Workflows and Relationships
Diagrams created using Graphviz provide a clear visual representation of the processes and relationships involved in NMR data prediction.
Caption: Workflow for computational NMR prediction.
Caption: Structure-to-Spectrum correlation map.
References
Molecular weight and formula of 3,4-Dichloro-6-phenylpyridazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 3,4-Dichloro-6-phenylpyridazine. This molecule belongs to the pyridazine class of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical nature. This document is intended to serve as a foundational resource for professionals engaged in research and development.
Core Compound Properties
This compound is a halogenated aromatic compound. The presence of two chlorine atoms on the pyridazine ring provides reactive sites for a variety of chemical transformations, making it a valuable building block in organic synthesis.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₀H₆Cl₂N₂ |
| Molecular Weight | 225.07 g/mol [1] |
| CAS Number | 64942-62-7[1] |
| Synonyms | 3-Phenyl-5,6-dichloropyridazine[1] |
| Topological Polar Surface Area (TPSA) | 25.78 Ų |
| LogP | 3.4504 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 1 |
Experimental Protocols
Representative Synthesis of a Dichloropyridazine Derivative
The following protocol is a representative example for the synthesis of a dichloropyridazine, which can be adapted for the synthesis of this compound from a suitable precursor.
Step 1: Synthesis of the Pyridazine Precursor
A common route to pyridazine derivatives involves the condensation of a dicarbonyl compound with hydrazine. For the synthesis of a phenyl-substituted pyridazine, a phenyl-containing dicarbonyl compound would be the starting material.
Step 2: Chlorination of the Pyridazine Ring
The pyridazinone intermediate is then subjected to chlorination to yield the dichloro-derivative.
Materials:
-
Pyridazinone precursor
-
Phosphorus oxychloride (POCl₃)
-
Isopropanol (as solvent, based on a similar synthesis[2])
-
Tetrahydrofuran (THF)
-
Manganese Dioxide (MnO₂)
-
Hydrazine hydrate
-
Acetonitrile
Procedure:
-
Preparation of the intermediate (Compound 2): A starting material (Compound 1) is dissolved in acetonitrile. Hydrazine hydrate is slowly added to the solution at a controlled temperature (e.g., 25-30°C), and the reaction is stirred for several hours. The resulting product (Compound 2) is then filtered and washed.[2]
-
Oxidation to Compound 3: Compound 2 is dissolved in THF. Manganese dioxide is added in portions under ice bath cooling. The reaction is then stirred at room temperature for several hours. After completion, the reaction mixture is filtered, and the filtrate is concentrated to yield the crude product (Compound 3), which can be purified by column chromatography.[2]
-
Chlorination to 3,4-Dichloropyridazine (Compound 4): Compound 3 is treated with phosphorus oxychloride (POCl₃) in a suitable solvent such as isopropanol. The mixture is heated to reflux for several hours.[2] After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized. The crude product is then extracted, dried, and purified.
Note: This is a generalized protocol based on the synthesis of 3,4-dichloropyridazine. The synthesis of this compound would require a phenyl-substituted starting material.
Potential Biological Significance and Signaling Pathways
Specific biological activities and signaling pathway interactions for this compound have not been extensively documented. However, the broader class of pyridazine derivatives is known to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, anticancer, and central nervous system activities.[3]
Some pyridazine derivatives have been shown to modulate key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and c-Jun N-terminal kinase (JNK) pathways.[3] Others have been found to interact with the Phospholipase D (PLD) signaling pathway, which is relevant in the context of neurodegenerative diseases.[3]
Given the lack of specific data for this compound, a logical experimental workflow would involve its synthesis followed by a series of in vitro assays to screen for biological activity against various cell lines or enzymatic targets.
Visualizations
Generalized Synthesis and Characterization Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a pyridazine derivative like this compound.
References
An In-depth Technical Guide to Distillates (petroleum), solvent-dewaxed heavy paraffinic (CAS No. 64742-65-0)
Disclaimer: The CAS number provided in the query, 64942-62-7, is predominantly associated with the discrete chemical substance 3,4-Dichloro-6-phenylpyridazine in several chemical supplier databases. However, the request for an in-depth technical guide with extensive characterization and toxicological data aligns more closely with the profile of a complex petroleum substance. A closely related CAS number, 64742-65-0 , corresponds to "Distillates (petroleum), solvent-dewaxed heavy paraffinic." This guide will focus on this substance, as it is the likely subject of interest for researchers in drug development and toxicology, given the depth of available data.
Introduction and Characterization
Distillates (petroleum), solvent-dewaxed heavy paraffinic (CAS No. 64742-65-0) is a complex combination of hydrocarbons obtained from the refining of crude oil. It is classified as a UVCB substance (Unknown or Variable composition, Complex reaction products, or Biological materials). This substance is produced by removing normal paraffins (waxes) from a petroleum fraction through a solvent crystallization process. The resulting product is a paraffinic base oil characterized by low aromatic content, good oxidation stability, and a high viscosity index. It consists predominantly of hydrocarbons with carbon numbers in the range of C20 through C50.
These distillates are primarily used as a blending component in the formulation of a wide array of lubricants and functional fluids. Their applications span various industries, including automotive (engine oils), industrial machinery, and as carriers in pesticide products.
Physical and Chemical Properties
The physical and chemical properties of solvent-dewaxed heavy paraffinic distillates are crucial for their application in lubricant formulations. The following table summarizes key quantitative data.
| Property | Value | Units |
| Physical State | Liquid at room temperature | - |
| Appearance | Light yellow liquid | - |
| Odor | Mild | - |
| Initial Boiling Point | > 280 | °C |
| Flash Point | ~ 200 | °C |
| Kinematic Viscosity | ~ 60 (at 40 °C) | mm²/s |
| Solubility in Water | Poorly soluble | - |
| Recommended Storage Temp. | < 50 | °C |
Toxicological Data
Solvent-dewaxed heavy paraffinic distillates have undergone extensive toxicological evaluation. The data indicates a low order of acute toxicity. A summary of key toxicological endpoints is provided below.
| Endpoint | Species | Route | Value | Classification |
| Acute Oral Toxicity | Rat | Oral | LD50 > 15,000 mg/kg | Low toxicity |
| Acute Dermal Toxicity | Rabbit | Dermal | LD50 > 5,000 mg/kg | Low toxicity |
| Acute Inhalation Toxicity | Rat | Inhalation | LC50 > 4.0 mg/L | Low toxicity |
| Skin Irritation | Rabbit | Dermal | Not classified as an irritant | Slight irritation may occur with repeated exposure |
| Eye Irritation | Rabbit | Ocular | Not classified as an irritant | No irritation observed |
| Skin Sensitization | Guinea Pig | Dermal | Not a dermal sensitizer | No evidence of allergic reaction |
| Carcinogenicity | - | - | Not expected to be carcinogenic | No structural alerts for carcinogenicity |
| Mutagenicity | - | - | Not considered to be a germ cell mutagen | - |
| Reproductive/Developmental Toxicity | - | - | No evidence of toxicity | - |
Experimental Protocols
The characterization and safety assessment of petroleum distillates rely on standardized experimental protocols. Below are methodologies for key experiments.
4.1 Determination of Kinematic Viscosity (ASTM D445)
This method determines the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[1][2][3][4][5]
-
Apparatus: Calibrated glass capillary viscometer, temperature-controlled bath, timing device.
-
Procedure:
-
The sample is introduced into the viscometer.
-
The viscometer is placed in a temperature-controlled bath until the sample reaches the test temperature.
-
The time taken for the liquid to flow between two marked points on the viscometer is measured.
-
The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.
-
4.2 Determination of Flash Point (ASTM D92)
This test method covers the determination of the flash and fire points of petroleum products by a Cleveland open cup tester.[6][7][8][9][10]
-
Apparatus: Cleveland open cup apparatus, thermometer, heating source, test flame applicator.
-
Procedure:
-
The sample is placed in the test cup and heated at a specified rate.
-
A small test flame is passed across the cup at regular intervals.
-
The flash point is the lowest temperature at which application of the test flame causes the vapors above the surface of the liquid to ignite.
-
4.3 Acute Dermal Toxicity Study (OECD 402)
This guideline provides a method for assessing the acute toxic effects of a substance applied to the skin.[11][12][13][14][15]
-
Species: Typically adult rats, rabbits, or guinea pigs.
-
Procedure:
-
The test substance is applied to a shaved area of the skin (at least 10% of the body surface).
-
The area is covered with a porous gauze dressing for a 24-hour exposure period.
-
Animals are observed for signs of toxicity and mortality for at least 14 days.
-
The LD50 is determined, which is the statistically derived dose that is expected to cause death in 50% of the treated animals.
-
4.4 Acute Eye Irritation/Corrosion Study (OECD 405)
This guideline is used to assess the potential of a substance to cause eye irritation or corrosion.[16][17][18][19][20]
-
Species: Typically the albino rabbit.
-
Procedure:
-
A single dose of the test substance is applied to the conjunctival sac of one eye of the animal.
-
The other eye remains untreated and serves as a control.
-
The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for signs of irritation, including redness, swelling, and discharge.
-
The degree of irritation is scored to determine the potential for the substance to cause eye damage.
-
Visualizations
5.1 Manufacturing and Quality Control Workflow
The production of solvent-dewaxed heavy paraffinic distillates involves several key stages, from crude oil feedstock to the final product, with quality control checks at critical points.
Caption: Manufacturing and Quality Control Workflow for Solvent-Dewaxed Heavy Paraffinic Distillate.
References
- 1. ASTM D445 – SPL [spllabs.com]
- 2. ASTM D445 - eralytics [eralytics.com]
- 3. tamson-instruments.com [tamson-instruments.com]
- 4. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 5. store.astm.org [store.astm.org]
- 6. scribd.com [scribd.com]
- 7. precisionlubrication.com [precisionlubrication.com]
- 8. store.astm.org [store.astm.org]
- 9. youtube.com [youtube.com]
- 10. petrolube.com [petrolube.com]
- 11. scribd.com [scribd.com]
- 12. oecd.org [oecd.org]
- 13. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 14. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]
- 15. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. nucro-technics.com [nucro-technics.com]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. oecd.org [oecd.org]
- 20. oecd.org [oecd.org]
Regioselectivity in the Synthesis of 3,4-Dichloro-6-phenylpyridazine Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[1][2] The 3,4-dichloro-6-phenylpyridazine core, in particular, serves as a versatile platform for generating diverse molecular libraries through regioselective functionalization. The two chlorine atoms at the C3 and C4 positions offer distinct electronic environments, allowing for controlled, stepwise nucleophilic aromatic substitution (SNAr) to build complex, multi-substituted analogues.
This technical guide provides an in-depth overview of the synthesis of the 3,4-dichloropyridazine precursor, the principles governing regioselectivity during its functionalization, and detailed experimental protocols for key transformations.
Synthesis of the 3,4-Dichloropyridazine Core
The synthesis of the core pyridazine structure typically involves the cyclization of a suitable precursor followed by chlorination. A robust method for producing 3,4-dichloropyridazine has been disclosed, which can be adapted for 6-phenyl substituted analogues by starting with an appropriate phenyl-containing precursor.[3] The general pathway involves three key steps: condensation, oxidation, and chlorination.
Caption: General workflow for the synthesis of 3,4-dichloropyridazine.
Experimental Protocol: Synthesis of 3,4-Dichloropyridazine[3]
This protocol, adapted from patent literature, outlines the synthesis of the unsubstituted core, which serves as a model for the synthesis of 6-phenyl analogues.
Step 1: Synthesis of Dihydropyridazinone (Compound 2)
-
Dissolve Compound 1 (100g, 0.61mol) in isopropanol (800ml) in a reaction flask.
-
Slowly add 80% hydrazine hydrate (33.5g, 0.67mol) to the solution at room temperature.
-
Allow the reaction to proceed for 6 hours at 25-30 °C.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction solution. Wash the resulting crude product twice with ethyl acetate (150ml).
-
Dry the product to yield Compound 2 (yield ~92%).
Step 2: Synthesis of Pyridazinone (Compound 3)
-
Prepare a solution of Compound 2 in tetrahydrofuran (THF).
-
Add manganese dioxide (MnO₂) in a 4:1 molar ratio relative to Compound 2.
-
Stir the reaction mixture at 25 °C for 8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the mixture to remove the MnO₂ and concentrate the filtrate to obtain Compound 3.
Step 3: Synthesis of 3,4-Dichloropyridazine (Compound 4)
-
To Compound 3, add phosphorus oxychloride (POCl₃) in a 2.5:1 molar ratio in an isopropanol solvent.
-
Heat the mixture to reflux at 80 °C for 3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product via silica gel column chromatography to yield 3,4-dichloropyridazine.
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. Condensation | Hydrazine Hydrate | Isopropanol | 25-30 | 6 | ~92 |
| 2. Oxidation | MnO₂ | Tetrahydrofuran | 25 | 8 | - |
| 3. Chlorination | POCl₃ | Isopropanol | 80 (reflux) | 3 | - |
| Table 1: Summary of reaction conditions for the synthesis of 3,4-dichloropyridazine.[3] |
Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
The key to creating a diverse library of analogues from a this compound core lies in the regioselective substitution of the chlorine atoms. The outcome of the SNAr reaction is governed by the electronic properties of the pyridazine ring, which are influenced by the nitrogen atoms and the substituent at the C6 position.
In dichlorinated N-heterocycles like dichloropyrimidines and dichloropyrazines, the site of initial nucleophilic attack is directed by the electron-withdrawing or electron-donating nature of other substituents on the ring.[4][5] For this compound, the phenyl group at C6 is generally considered electron-withdrawing, which deactivates the adjacent C5 position but has a more complex influence on the C3 and C4 positions. The two adjacent nitrogen atoms create a strong dipole and significantly lower the electron density at the alpha (C3, C6) and gamma (C4) positions, making them susceptible to nucleophilic attack.
Computational studies on related systems suggest that an electron-donating group tends to direct substitution to the more distant chloro position, while an electron-withdrawing group directs it to the closer one.[5] In the case of the 6-phenyl group, the C4 position is generally more activated (more electron-deficient) than the C3 position, making it the preferred site for the first nucleophilic substitution. However, steric hindrance from the C6-phenyl group can also play a role, potentially directing smaller nucleophiles to the C4 position while bulkier ones might favor the C3 position.
Experimental Protocol: Regioselective Amination at C3 (Example)
The following protocol is adapted from the synthesis of a 3-amino-4-methyl-6-phenylpyridazine derivative and illustrates a regioselective nucleophilic substitution.[6] While this example shows substitution on a 3-chloro-4-methyl system, the principle of activating the chloro position for substitution is directly applicable.
-
Combine 3-chloro-4-methyl-6-phenylpyridazine (1 equivalent), the desired amine (2 equivalents), and a catalytic amount of powdered copper in n-butanol in a round-bottom flask.
-
Heat the mixture to reflux for 48 hours.
-
After cooling, pour the reaction mixture into water and extract with diethyl ether.
-
Extract the ether phase with 5N sulfuric acid.
-
Make the aqueous phase alkaline by adding sodium hydroxide pellets, which should cause the product to precipitate.
-
Collect the crystals by filtration and recrystallize from a suitable solvent (e.g., isopropyl ether-isopropanol) to yield the 3-amino-4-methyl-6-phenylpyridazine analogue.
| Reactant | Nucleophile | Catalyst/Solvent | Conditions | Product | Regioselectivity |
| 3-Chloro-4-methyl-6-phenylpyridazine | N-(2-hydroxyethyl)ethylenediamine | Cu / n-Butanol | Reflux, 48h | 3-((2-((2-hydroxyethyl)amino)ethyl)amino)-4-methyl-6-phenylpyridazine | Substitution at C3 |
| Table 2: Representative regioselective SNAr reaction.[6] |
Biological Activity and Signaling Pathways
Derivatives of the pyridazine core are known to interact with critical cellular signaling pathways, making them attractive for drug development. Notably, certain analogues have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and c-Jun N-terminal kinase (JNK) pathways, both of which are implicated in cancer progression.[1]
Caption: Inhibition of the EGFR signaling pathway by pyridazine analogues.
The JNK pathway is a key component of the stress-activated protein kinase signaling cascade, which can lead to apoptosis (programmed cell death) when activated. Inhibition of JNK can be a therapeutic strategy in various diseases.
Caption: Inhibition of the JNK signaling pathway by pyridazine analogues.
Additionally, some pyridazine derivatives have been found to modulate the Phospholipase D (PLD) signaling pathway, which is involved in synaptic plasticity, suggesting potential applications in treating neurodegenerative diseases.[1]
Conclusion
The this compound scaffold is a highly valuable starting point for the synthesis of novel, biologically active compounds. The regioselectivity of nucleophilic aromatic substitution at the C3 and C4 positions can be controlled through a careful choice of nucleophiles and reaction conditions, guided by the electronic principles of the pyridazine ring. The established protocols for synthesis and functionalization, coupled with the known interactions of pyridazine analogues with key signaling pathways like EGFR and JNK, provide a strong foundation for the rational design and development of new therapeutic agents. This guide offers the fundamental protocols and theoretical understanding necessary for researchers to effectively explore the chemical space and therapeutic potential of this important class of N-heterocycles.
References
- 1. benchchem.com [benchchem.com]
- 2. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN104211644A - Novel synthesis method of 3,4-dichloropyridazine - Google Patents [patents.google.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of Pyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have led to the development of a diverse array of derivatives with a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the screening of pyridazine derivatives for anticancer, antimicrobial, and anti-inflammatory activities. It offers detailed experimental protocols for key assays, presents quantitative data for comparative analysis, and visualizes complex biological pathways and experimental workflows to facilitate a deeper understanding of the subject.
Anticancer Activity of Pyridazine Derivatives
Pyridazine derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including cell proliferation, angiogenesis, and survival pathways.
Data on Anticancer Activity
The cytotoxic effects of various pyridazine derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound Class | Target Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Tetrahydroimidazo[1,2-b]pyridazine sulfonamides (e.g., 4e, 4f) | MCF-7 (Breast) | 1 - 10 | 5-Fluorouracil | - |
| Tetrahydroimidazo[1,2-b]pyridazine sulfonamides (e.g., 4e, 4f) | SK-MEL-28 (Melanoma) | 1 - 10 | Etoposide | - |
| Pyridine-derived VEGFR-2 inhibitors (e.g., 10) | HepG2 (Liver) | 4.25 | Sorafenib | 9.18 |
| Pyridine-derived VEGFR-2 inhibitors (e.g., 10) | MCF-7 (Breast) | 6.08 | Sorafenib | 5.47 |
| Pyrazolo-pyridazine derivative (4) | HepG-2 (Liver) | 17.30 | Doxorubicin | 6.18 |
| Pyrazolo-pyridazine derivative (4) | HCT-116 (Colon) | 18.38 | Doxorubicin | 5.23 |
| Pyrazolo-pyridazine derivative (4) | MCF-7 (Breast) | 27.29 | Doxorubicin | 4.17 |
Key Molecular Targets and Signaling Pathways
A primary mechanism through which pyridazine derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1] Inhibition of VEGFR-2 is a well-established antiangiogenic strategy in cancer therapy.[1]
VEGFR-2 Signaling Pathway Inhibition by Pyridazine Derivatives.
Another critical process in cancer progression is apoptosis, or programmed cell death. Some pyridazine derivatives have been shown to induce apoptosis in cancer cells.
Simplified Overview of Apoptosis Induction.
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
MTT Assay Experimental Workflow.
Materials:
-
Human cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well flat-bottom microplates
-
Pyridazine derivatives stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well). Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyridazine derivatives in a complete culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
This assay measures the ability of pyridazine derivatives to inhibit the kinase activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase assay buffer
-
ATP
-
VEGFR-2 substrate (e.g., a synthetic peptide)
-
Pyridazine derivatives
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, the VEGFR-2 substrate, and the pyridazine derivative at various concentrations.
-
Enzyme Addition: Initiate the kinase reaction by adding the recombinant VEGFR-2 enzyme to each well. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to occur.
-
ATP Detection: Stop the reaction and measure the amount of ATP remaining or ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition of VEGFR-2 activity for each compound concentration and determine the IC50 value.
Antimicrobial Activity of Pyridazine Derivatives
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyridazine derivatives have shown promising activity against a variety of bacteria and fungi.
Data on Antimicrobial Activity
The antimicrobial efficacy of pyridazine derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
| Compound Class | Target Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| Chloro-substituted pyridazines | E. coli | 0.892 - 3.744 | Chloramphenicol | 2.019 - 8.078 |
| Chloro-substituted pyridazines | P. aeruginosa | 0.892 - 3.744 | Chloramphenicol | 2.019 - 8.078 |
| Chloro-substituted pyridazines | S. marcescens | 0.892 - 3.744 | Chloramphenicol | 2.019 - 8.078 |
| Pyridazinone derivatives (e.g., 7, 13) | S. aureus (MRSA) | 3.74 - 8.92 | Amikacin | - |
| Pyridazinone derivatives (e.g., 7, 13) | P. aeruginosa | 3.74 - 8.92 | Amikacin | - |
| Pyridazinone derivatives (e.g., 7, 13) | A. baumannii | 3.74 - 8.92 | Amikacin | - |
Experimental Protocols
This method is a quantitative assay to determine the MIC of an antimicrobial agent.
Broth Microdilution Experimental Workflow.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microplates
-
Pyridazine derivatives
-
Standard antimicrobial agents (positive controls)
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of each pyridazine derivative in the appropriate broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microplate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Anti-inflammatory Activity of Pyridazine Derivatives
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Pyridazine derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Data on Anti-inflammatory Activity
The anti-inflammatory potential of pyridazine derivatives is often assessed by their ability to inhibit COX-1 and COX-2 enzymes. Selective inhibition of COX-2 is desirable as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.
| Compound Class | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference Drug | COX-2 IC50 (µM) |
| Pyridazine derivative (6b) | 0.18 | 1.14 | 6.33 | Celecoxib | 0.35 |
| Pyridazine derivative (4c) | 0.26 | - | - | Celecoxib | 0.35 |
| Pyrazole-pyridazine hybrid (6f) | 1.15 | 9.56 | 8.31 | Celecoxib | 2.16 |
| Pyrazole-pyridazine hybrid (5f) | 1.50 | 14.34 | 9.56 | Celecoxib | 2.16 |
Key Molecular Targets and Signaling Pathways
The primary targets for the anti-inflammatory action of many pyridazine derivatives are the cyclooxygenase (COX) enzymes, particularly COX-2. COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
COX-2 Inhibition by Pyridazine Derivatives.
Experimental Protocols
This assay measures the ability of pyridazine derivatives to inhibit the activity of purified COX-1 and COX-2 enzymes.
Materials:
-
Purified human or ovine COX-1 and COX-2 enzymes
-
Assay buffer
-
Arachidonic acid (substrate)
-
Pyridazine derivatives
-
A detection system to measure prostaglandin E2 (PGE2) production (e.g., an ELISA kit)
-
96-well plates
Procedure:
-
Enzyme and Inhibitor Incubation: In a 96-well plate, incubate the COX-1 or COX-2 enzyme with the pyridazine derivative at various concentrations in the assay buffer.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination: After a specific incubation period, stop the reaction.
-
PGE2 Measurement: Measure the amount of PGE2 produced in each well using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of COX-1 and COX-2 activity for each compound concentration and determine the IC50 values. The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
This protocol describes the measurement of TNF-α and IL-6 levels in lipopolysaccharide (LPS)-stimulated macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
Pyridazine derivatives
-
Commercial ELISA kits for TNF-α and IL-6
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed macrophages in a 24-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the pyridazine derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours to induce the production of pro-inflammatory cytokines.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's protocol. This typically involves coating a plate with a capture antibody, adding the samples, adding a detection antibody, adding a substrate, and measuring the resulting color change.
-
Data Analysis: Quantify the concentrations of TNF-α and IL-6 in the samples by comparing their absorbance to a standard curve. Determine the inhibitory effect of the pyridazine derivatives on cytokine production.
Conclusion
The pyridazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its derivatives against cancer, microbial infections, and inflammation underscore its importance in drug development. The standardized screening protocols and quantitative data presented in this guide provide a framework for the systematic evaluation of new pyridazine compounds. Future research will likely focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity, as well as to elucidate their precise mechanisms of action, ultimately paving the way for the development of new and effective medicines.
References
Unraveling the Biological Potential of 3,4-Dichloro-6-phenylpyridazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the mechanism of action of 3,4-dichloro-6-phenylpyridazine in biological systems is limited in publicly available literature. This guide provides a comprehensive overview of the potential mechanisms of action based on the well-documented biological activities of structurally related pyridazine and pyridazinone derivatives. The information presented herein is intended to serve as a scientific resource to guide future research and drug discovery efforts.
Executive Summary
The pyridazine scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. The subject of this guide, this compound, while not extensively studied itself, belongs to a class of compounds with significant therapeutic potential. By examining the established mechanisms of action of analogous compounds, we can infer the likely biological targets and pathways that this compound may modulate. These potential activities span across oncology, neurodegenerative disorders, and metabolic diseases. This document consolidates the available information on related compounds, presenting quantitative data, experimental methodologies, and visual representations of key signaling pathways to provide a foundational understanding for researchers.
The Pyridazine Scaffold: A Privileged Structure in Drug Discovery
Pyridazine and its derivatives are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural feature imparts unique physicochemical properties that make them attractive for drug design. The pyridazine nucleus is a known pharmacophore, and its derivatives have been investigated for a plethora of therapeutic applications, including anticancer, antimicrobial, antifungal, and central nervous system (CNS) activities.[1][2][3][4] The versatility of the pyridazine ring allows for the synthesis of a diverse library of compounds with a wide range of biological targets.
Potential Mechanisms of Action in Oncology
The fight against cancer is a primary area where pyridazine derivatives have shown considerable promise. Their mechanisms of action are often centered on the inhibition of key signaling pathways that are dysregulated in cancer cells.
Inhibition of c-Jun N-terminal Kinase (JNK) Pathway
The JNK signaling pathway is a critical regulator of cell proliferation, apoptosis, and inflammation. Its aberrant activation is implicated in the progression of various cancers. Certain 3,6-disubstituted pyridazine derivatives have been designed and evaluated as inhibitors of JNK1, demonstrating in vivo anticancer activity.[5][6][7] Inhibition of JNK1 can lead to the downregulation of its downstream targets, such as c-Jun and c-Fos, ultimately promoting apoptosis in cancer cells.[6]
Quantitative Data on Pyridazine-based JNK1 Inhibitors
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 9e | NCI-60 Panel | Not specified (highest growth inhibition) | [5][6] |
Experimental Protocol: In Vitro JNK1 Kinase Assay
A representative protocol for evaluating JNK1 inhibitory activity involves a luminescence-based kinase assay.
-
Reagents: Recombinant human JNK1 enzyme, ATP, substrate peptide (e.g., ATF2), and a kinase-glo luminescence kit.
-
Procedure:
-
The test compound (e.g., a pyridazine derivative) is pre-incubated with the JNK1 enzyme in a kinase buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate peptide.
-
After a defined incubation period, the kinase-glo reagent is added to measure the amount of ATP remaining.
-
The luminescence signal is inversely proportional to the kinase activity.
-
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1)
PARP-1 is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks. Inhibitors of PARP-1 have emerged as a significant class of anticancer agents, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Pyridopyridazinone derivatives have been designed as potent PARP-1 inhibitors, with some exhibiting potencies comparable to the clinically used drug Olaparib.[2][4]
Quantitative Data on Pyridopyridazinone-based PARP-1 Inhibitors
| Compound ID | PARP-1 IC50 (nM) | Reference |
| 8a | 36 | [2] |
| Olaparib (Reference) | 34 | [2] |
Experimental Protocol: PARP-1 Inhibition Assay
A common method for assessing PARP-1 inhibition is a colorimetric or chemiluminescent assay.
-
Reagents: Recombinant human PARP-1 enzyme, NAD+, activated DNA, and a detection system for poly(ADP-ribose) (PAR).
-
Procedure:
-
The test compound is incubated with PARP-1, NAD+, and activated DNA.
-
The reaction allows for the formation of PAR chains on PARP-1 and other proteins.
-
The amount of PAR produced is quantified using an anti-PAR antibody in an ELISA-like format.
-
-
Data Analysis: The signal is proportional to PARP-1 activity, and IC50 values are determined from dose-response curves.
Potential Mechanisms of Action in the Central Nervous System
Inhibition of Monoamine Oxidase B (MAO-B)
Monoamine oxidase B is a crucial enzyme in the metabolism of neurotransmitters, particularly dopamine. Its inhibition can increase dopamine levels in the brain, which is a key therapeutic strategy for managing the symptoms of Parkinson's disease. Several pyridazinone derivatives have been identified as potent and selective inhibitors of MAO-B.[1][3][8][9]
Quantitative Data on Pyridazinone-based MAO-B Inhibitors
| Compound ID | MAO-B IC50 (µM) | MAO-A IC50 (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |
| S5 | 0.203 | 3.857 | 19.04 | [8] |
| TR16 | 0.17 | >40 | >235.29 | [3] |
Experimental Protocol: MAO-B Inhibition Assay
MAO-B activity is often measured using a fluorometric assay.
-
Reagents: Recombinant human MAO-B enzyme, a suitable substrate (e.g., kynuramine), and a detection reagent (e.g., horseradish peroxidase and Amplex Red).
-
Procedure:
-
The test compound is pre-incubated with the MAO-B enzyme.
-
The substrate is added to initiate the reaction, which produces hydrogen peroxide.
-
The detection reagent reacts with hydrogen peroxide to produce a fluorescent product (resorufin).
-
The fluorescence is measured over time.
-
-
Data Analysis: The rate of fluorescence increase is proportional to MAO-B activity. IC50 values are calculated from dose-response curves.
Potential Endocrine and Metabolic Mechanisms
Agonism of Thyroid Hormone Receptor β (THR-β)
The thyroid hormone receptor β is a nuclear receptor that plays a critical role in regulating lipid and cholesterol metabolism. Selective THR-β agonists have the potential to treat dyslipidemia and nonalcoholic steatohepatitis (NASH) with a reduced risk of the cardiotoxic effects associated with non-selective thyroid hormone analogues. Notably, pyridazinone derivatives have been developed as potent and selective THR-β agonists.[10][11][12][13][14]
Experimental Protocol: THR-β Reporter Gene Assay
The activity of THR-β agonists can be evaluated using a cell-based reporter gene assay.
-
Cell Line: A mammalian cell line (e.g., HEK293) co-transfected with an expression vector for human THR-β and a reporter plasmid containing a thyroid hormone response element (TRE) linked to a reporter gene (e.g., luciferase).
-
Procedure:
-
The cells are treated with varying concentrations of the test compound.
-
After an incubation period, the cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured.
-
-
Data Analysis: The increase in reporter gene activity is proportional to the agonist activity of the compound. EC50 values are determined from dose-response curves.
Structure-Activity Relationship (SAR) Considerations
The biological activity of pyridazine derivatives is highly dependent on the nature and position of the substituents on the pyridazine ring and any appended phenyl rings. For this compound, the dichlorophenyl moiety is a key structural feature. Studies on dichlorophenyl-containing compounds as Abl kinase inhibitors and P2X(7) receptor antagonists have provided insights into how this group can influence target binding and selectivity.[15][16][17] The electron-withdrawing nature of the chlorine atoms can affect the electronic properties of the entire molecule, influencing its interaction with biological targets.
Conclusion and Future Directions
While direct experimental evidence for the mechanism of action of this compound is currently lacking, the extensive research on structurally related pyridazine and pyridazinone derivatives provides a strong foundation for inferring its potential biological activities. The data strongly suggest that this compound warrants investigation as a potential modulator of key cellular pathways involved in cancer, neurodegenerative diseases, and metabolic disorders.
Future research should focus on:
-
In vitro screening: Evaluating the inhibitory activity of this compound against a panel of kinases (including JNK1), PARP-1, and MAO-B, as well as its agonist activity at the THR-β.
-
Cell-based assays: Assessing the effects of the compound on cell proliferation, apoptosis, and relevant signaling pathways in appropriate cancer and neuronal cell lines.
-
Structure-activity relationship studies: Synthesizing and testing analogues of this compound to understand the contribution of the chloro and phenyl substituents to its biological activity.
This in-depth technical guide serves as a starting point for researchers to explore the therapeutic potential of this compound and to design future studies aimed at elucidating its precise mechanism of action in biological systems.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CA2614529C - Pyridazinone derivatives as thyroid hormone receptor agonists - Google Patents [patents.google.com]
- 11. MA29731B1 - PYRIDAZINONE DERIVATIVES AS TYROIDIAN HORMONE RECEPTOR AGONISTS - Google Patents [patents.google.com]
- 12. UA88104C2 - Pyridazinone derivatives as thyroid hormone receptor agonists - Google Patents [patents.google.com]
- 13. Unlocking the potential of THR-β agonist therapies: resmetirom's chemistry, biology, and patent insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyridazinone derivatives as thyroid hormone receptor agonists (2006) | Nancy-Ellen Haynes | 40 Citations [scispace.com]
- 15. Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential therapeutic applications of substituted pyridazine scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including a high dipole moment and the ability to act as a bioisostere for other aromatic rings, make it an attractive core for the design of novel therapeutic agents.[1] Substituted pyridazines have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, cardiovascular, and neuroprotective effects, by modulating various signaling pathways.[2][3][4] This technical guide provides a comprehensive overview of the therapeutic potential of substituted pyridazine scaffolds, with a focus on their applications in oncology and inflammatory diseases. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to aid researchers in the development of next-generation pyridazine-based drugs.
Anticancer Applications of Substituted Pyridazines
The pyridazine moiety is a key structural feature in numerous compounds developed as anticancer agents. These derivatives have been shown to inhibit various protein kinases that are critical for tumor growth, angiogenesis, and metastasis.
Kinase Inhibition
A primary mechanism through which pyridazine derivatives exert their anticancer effects is the inhibition of protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR, are key regulators of this process. Several pyridazine-based compounds have been identified as potent inhibitors of VEGFR-2.[4][5]
A series of pyrazine-pyridine biheteroaryls, which can be considered structural analogs of pyridazines, have shown potent VEGFR-2 inhibitory activity. For instance, compounds 39 and 41 exhibited high selectivity for VEGFR-2 over other kinases like FGFR, PDGFR, and GSK-3.[5] Another study reported pyridazine-urea derivatives with significant VEGFR-2 inhibitory potency, with compound 18b showing an IC50 of 60.7 nM.[6]
| Compound | Target | IC50/Ki | Cell Line | Cellular Activity (IC50) | Reference |
| 39 | VEGFR-2 | - | HUVEC | Potent inhibition of VEGF-stimulated proliferation | [5] |
| 41 | VEGFR-2 | - | HUVEC | Potent inhibition of VEGF-stimulated proliferation | [5] |
| 5b | VEGFR | 92.2% inhibition | HCT-116 | < Imatinib IC50 | [2] |
| 8c | VEGFR-2 | 1.8 µM | HUVEC | >80% inhibition at 10 µM | [6] |
| 8f | VEGFR-2 | 1.3 µM | HUVEC | >80% inhibition at 10 µM | [6] |
| 15 | VEGFR-2 | 1.4 µM | HUVEC | >80% inhibition at 10 µM | [6] |
| 18b | VEGFR-2 | 60.7 nM | HUVEC | >80% inhibition at 10 µM | [6] |
| 18c | VEGFR-2 | 107 nM | HUVEC | >80% inhibition at 10 µM | [6] |
Substituted pyridazines have also been developed as inhibitors of other kinases implicated in cancer, such as ALK5, JNK1, and cyclin-dependent kinases (CDKs). For example, a novel series of 4,6-disubstituted pyridazines were identified as potent ALK5 inhibitors, with compound 20 showing a pKi of 9.29.[7] Another study designed 3,6-disubstituted pyridazine derivatives as JNK1 inhibitors with in vivo anticancer activity. Furthermore, a pyrazolo-pyridazine derivative (4 ) displayed moderate inhibitory activity against both EGFR and CDK-2.[8]
| Compound | Target | IC50/pKi | Cell Line | Cellular Activity (IC50) | Reference |
| 20 | ALK5 | pKi = 9.29 | hA549 | pIC50 = 6.82 | [7] |
| 23 | ALK5 | - | hA549 | pIC50 = 7.19 | [7] |
| 9e | JNK1 | - | NCI-60 | High growth inhibition | |
| 4 | EGFR | 0.391 µM | HepG-2, HCT-116 | 17.30 µM, 18.38 µM | [8] |
| 4 | CDK-2 | 0.55 µM | HepG-2, HCT-116 | 17.30 µM, 18.38 µM | [8] |
In Vivo Efficacy in Cancer Models
Several pyridazine derivatives have demonstrated significant antitumor activity in preclinical animal models.
-
Compound 9e , a 3,6-disubstituted pyridazine, showed a reduction in mean tumor volume in an Ehrlich ascites carcinoma solid tumor model in mice.
-
Compounds 39 and 41 , VEGFR-2 inhibitors, demonstrated in vivo antitumor activity in an A375 human melanoma xenograft nude mice model.[5]
-
Novel pyrimido-pyridazine derivative 2b significantly increased the lifespan and reduced tumor growth in a lymphoma-bearing mouse model.[9]
-
Pyridazinone derivatives have been shown to decrease tumor development in a murine orthotopic osteosarcoma model.[10]
Anti-inflammatory Applications of Substituted Pyridazines
Chronic inflammation is implicated in a wide range of diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. The pyridazine scaffold has been utilized to develop potent anti-inflammatory agents, primarily by targeting the NLRP3 inflammasome.
NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β and IL-18.[11] Aberrant activation of the NLRP3 inflammasome is associated with numerous inflammatory conditions.
A series of pyridazine-based compounds have been designed and synthesized as potent NLRP3 inflammasome inhibitors. Notably, compound P33 exhibited significant inhibitory effects on IL-1β release in various cell lines with IC50 values in the low nanomolar range.[11] Mechanism studies revealed that P33 directly binds to the NLRP3 protein, thereby inhibiting inflammasome assembly and activation.[11]
| Compound | Cell Line | IC50 (nM) | Reference |
| P33 | THP-1 | 2.7 | [11] |
| P33 | BMDMs | 15.3 | [11] |
| P33 | PBMCs | 2.9 | [11] |
In Vivo Efficacy in Inflammatory Models
The therapeutic potential of pyridazine-based NLRP3 inhibitors has been demonstrated in animal models of inflammatory diseases.
-
Compound P33 significantly ameliorated LPS-induced septic shock and MSU crystal-induced peritonitis in mice, highlighting its potential for treating acute inflammatory conditions.[11]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, intended to serve as a starting point for researchers.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a common method for determining the IC50 value of a compound against a target kinase.[3][12]
Materials:
-
Purified recombinant kinase (e.g., VEGFR-2, ALK5)
-
Kinase-specific substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds (substituted pyridazines) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Reagent Preparation: Thaw all reagents and keep them on ice. Prepare the kinase assay buffer, kinase/substrate solution, and serial dilutions of the test compound.
-
Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).
-
Initiate Kinase Reaction: Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of substituted pyridazine compounds on cancer cell lines.[13][14][15]
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Cell culture medium
-
Test compounds (substituted pyridazines) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting cell viability against compound concentration.
NLRP3 Inflammasome Activation Assay (IL-1β Release)
This protocol measures the ability of pyridazine compounds to inhibit NLRP3 inflammasome activation by quantifying the release of IL-1β.[11][16]
Materials:
-
THP-1 cells (human monocytic cell line)
-
LPS (Lipopolysaccharide)
-
Nigericin
-
Test compounds (substituted pyridazines)
-
Cell culture medium
-
Human IL-1β ELISA kit
-
96-well plates
Procedure:
-
Cell Priming: Seed THP-1 cells in a 96-well plate and prime them with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.
-
Compound Treatment: Pre-incubate the primed cells with various concentrations of the test compounds for 30-60 minutes.
-
NLRP3 Activation: Stimulate the cells with an NLRP3 activator, such as nigericin (e.g., 10 µM), for 1-2 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
IL-1β Quantification: Measure the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of IL-1β release for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Signaling Pathways and Visualizations
Understanding the signaling pathways modulated by substituted pyridazines is crucial for rational drug design. The following diagrams, created using the DOT language for Graphviz, illustrate key pathways targeted by these compounds.
VEGFR Signaling Pathway
This pathway is critical for angiogenesis. Pyridazine-based inhibitors block the kinase activity of VEGFR-2, thereby inhibiting downstream signaling events that lead to endothelial cell proliferation, migration, and survival.
Caption: VEGFR signaling pathway and the point of inhibition by pyridazine derivatives.
NLRP3 Inflammasome Activation Pathway
This pathway is a key component of the innate immune response. Pyridazine-based inhibitors can directly bind to NLRP3, preventing its activation and the subsequent inflammatory cascade.
Caption: NLRP3 inflammasome activation pathway and inhibition by pyridazine scaffolds.
Experimental Workflow for In Vitro Kinase Inhibition
The following diagram illustrates a typical workflow for screening and characterizing pyridazine-based kinase inhibitors.
Caption: A generalized workflow for the discovery of pyridazine-based kinase inhibitors.
Conclusion
Substituted pyridazine scaffolds represent a highly versatile and promising class of compounds with significant therapeutic potential across multiple disease areas, particularly in oncology and inflammation. Their ability to effectively and selectively modulate key biological targets, such as protein kinases and the NLRP3 inflammasome, underscores their importance in modern drug discovery. The quantitative data, detailed experimental protocols, and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full therapeutic potential of the pyridazine core. Further exploration of structure-activity relationships and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new and improved pyridazine-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]
- 3. benchchem.com [benchchem.com]
- 4. Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of pyrazine-pyridine biheteroaryls as novel, potent, and selective vascular endothelial growth factor receptor-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Potent, Specific, and Orally Available NLRP3 Inflammasome Inhibitors Based on Pyridazine Scaffolds for the Treatment of Septic Shock and Peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. protocols.io [protocols.io]
- 16. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 3,4-Dichloro-6-phenylpyridazine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 3,4-dichloro-6-phenylpyridazine with various boronic acids. The pyridazine scaffold is a significant heterocyclic motif in medicinal chemistry, and the functionalization of this core through carbon-carbon bond formation is a key strategy in the development of novel therapeutic agents. The Suzuki-Miyaura coupling offers a versatile and efficient method for introducing aryl, heteroaryl, and vinyl substituents onto the pyridazine ring under relatively mild conditions.[1][2][3]
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a base.[1][4] The catalytic cycle consists of three primary steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[4]
For this compound, a key challenge is the site-selectivity of the coupling reaction, as there are two distinct chlorine atoms at the C3 and C4 positions. The electronic and steric environment of each position can influence the regiochemical outcome. Drawing parallels from studies on other dichloropyridazines, the choice of palladium ligand can be crucial in directing the selectivity of the reaction.[5][6][7] For instance, in the case of 3,5-dichloropyridazines, electron-deficient bidentate ligands like dppf have been shown to favor coupling at the C3 position, while bulky, electron-rich monodentate ligands such as QPhos can direct the reaction to the C5 position.[5][7] Therefore, this protocol will explore two distinct sets of conditions to potentially achieve selective mono-arylation at either the C3 or C4 position.
Experimental Protocols
Materials and Equipment
-
This compound
-
Arylboronic acid of choice
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf))
-
Phosphine ligand (e.g., dppf, SPhos, XPhos)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF, DME)
-
Degassed water
-
Reaction vials suitable for microwave or conventional heating
-
Magnetic stirrer and hotplate or microwave reactor
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
General Procedure for Suzuki-Miyaura Coupling
The following is a general procedure that can be adapted based on the desired selectivity and the specific boronic acid used. Two exemplary protocols are provided to target potential C3 or C4 selectivity, based on established principles for similar dihalopyridazines.
Protocol 1: General Screening Conditions
-
To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), the selected palladium catalyst (0.02-0.10 equiv.), and the base (2.0-3.0 equiv.).
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to the reaction mixture.
-
The reaction is then heated to the desired temperature (typically 80-120 °C) with vigorous stirring for the specified time (2-24 hours). Reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to isolate the desired coupled product(s).
Data Presentation
The following tables summarize suggested starting conditions for achieving mono-arylation of this compound. These conditions are based on successful protocols for analogous dichloropyridazine systems and aim to provide a rational starting point for optimization.
Table 1: Proposed Reaction Conditions for Mono-Arylation
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Expected Major Isomer |
| 1 | Pd(OAc)₂ (5) | dppf (5) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 70 | 20 | C3-arylation |
| 2 | Pd₂(dba)₃ (5) | SPhos (10) | K₃PO₄ (3.0) | Toluene | 100 | 12 | C4-arylation (potential) |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | DME/H₂O (4:1) | 80 | 18 | Mixture |
Table 2: Reagent Quantities for a Typical Reaction (Entry 1)
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) |
| This compound | 1.0 | 225.07 mg |
| Arylboronic acid | 1.2 | 1.2 mmol |
| Pd(OAc)₂ | 0.05 | 11.2 mg |
| dppf | 0.05 | 27.7 mg |
| Cs₂CO₃ | 2.5 | 814.5 mg |
| 1,4-Dioxane | - | 4 mL |
| Water | - | 1 mL |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the Suzuki-Miyaura coupling of this compound.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
The following diagram illustrates the generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 3,4-Dichloro-6-phenylpyridazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 3,4-dichloro-6-phenylpyridazine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the potential for selective functionalization at the C3 and C4 positions of the pyridazine core. The protocols provided herein are based on established methodologies for analogous dihalo-heterocyclic systems and are intended to serve as a foundational guide for the synthesis of novel 6-phenylpyridazine derivatives.
Introduction to Nucleophilic Aromatic Substitution on Dichloropyridazines
The electron-deficient nature of the pyridazine ring, further enhanced by the presence of two electron-withdrawing chlorine atoms, makes this compound an excellent substrate for nucleophilic aromatic substitution. The regioselectivity of these reactions is a critical consideration, as nucleophilic attack can potentially occur at either the C3 or C4 position. Generally, the position para (C4) to the ring nitrogen is more activated towards nucleophilic attack. However, the electronic influence of the C6-phenyl group and the nature of the incoming nucleophile can significantly impact the outcome, potentially leading to mixtures of regioisomers.
Regioselectivity Considerations:
The precise regioselectivity of monosubstitution on this compound is not extensively documented in the literature. Based on related systems, it is anticipated that many nucleophiles will preferentially attack the C4 position. However, experimental verification is crucial for each new reaction.
General Experimental Workflow
The following diagram outlines a typical experimental workflow for the monosubstitution of this compound with a generic nucleophile.
Palladium-Catalyzed Synthesis of 3,4-Dichloro-6-phenylpyridazine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and central nervous system effects. The functionalization of the pyridazine ring allows for the fine-tuning of these properties, making the development of efficient synthetic methodologies a key area of research. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have emerged as powerful tools for the selective formation of carbon-carbon and carbon-nitrogen bonds on heterocyclic systems.
This document provides detailed application notes and experimental protocols for the palladium-catalyzed synthesis of derivatives of 3,4-dichloro-6-phenylpyridazine. This versatile starting material offers two reactive chloride sites, allowing for regioselective functionalization to generate a diverse library of substituted pyridazines for drug discovery and development programs.
Regioselectivity in Cross-Coupling Reactions
In 3,4-dichloropyridazine systems, the chlorine atom at the C4 position is generally more susceptible to oxidative addition by palladium catalysts in Suzuki-Miyaura cross-coupling reactions. This preferential reactivity is attributed to the electronic influence of the adjacent nitrogen atom. However, the choice of ligands and reaction conditions can influence this selectivity. For Buchwald-Hartwig amination and Sonogashira coupling, selective mono-functionalization at either the C3 or C4 position can often be achieved by carefully controlling the reaction parameters.
Experimental Protocols
The following protocols are representative methods for the palladium-catalyzed functionalization of this compound. Optimization of these conditions may be necessary for specific substrates and scales. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
Suzuki-Miyaura Coupling: Synthesis of 3-Chloro-4-aryl-6-phenylpyridazines
This protocol describes the regioselective synthesis of 4-aryl-substituted pyridazines.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Materials:
| Reagent/Solvent | Supplier Example |
| This compound | Commercially available |
| Arylboronic Acid | Commercially available |
| Pd(PPh₃)₄ | Commercially available |
| Sodium Carbonate (Na₂CO₃) | Commercially available |
| Toluene | Anhydrous |
| Ethanol | Anhydrous |
| Water | Degassed |
Procedure:
-
To a dried Schlenk flask, add this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ (0.05 equiv.).
-
Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary (Representative):
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 10 | 92 |
| 3 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | Toluene/EtOH/H₂O | 85 | 16 | 78 |
Buchwald-Hartwig Amination: Synthesis of 3-Chloro-4-amino-6-phenylpyridazines
This protocol details the synthesis of aminopyridazine derivatives. A proposed method is based on the well-established Buchwald-Hartwig amination.[1]
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Materials:
| Reagent/Solvent | Supplier Example |
| This compound | Commercially available |
| Aniline or other amine | Commercially available |
| Pd₂(dba)₃ | Commercially available |
| XPhos | Commercially available |
| Sodium tert-butoxide (NaOtBu) | Commercially available |
| Toluene | Anhydrous, degassed |
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 equiv.) and XPhos (0.08 equiv.) to a dry Schlenk tube.
-
Add anhydrous, degassed toluene and stir for 10 minutes.
-
In a separate Schlenk flask, add this compound (1.0 equiv.) and sodium tert-butoxide (1.4 equiv.).
-
Add the catalyst solution to the flask containing the substrate and base.
-
Add the amine (1.2 equiv.) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.[1]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary (Representative):
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (8) | NaOtBu (1.4) | Toluene | 110 | 18 | 75 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 100 | 24 | 68 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | XPhos (8) | K₃PO₄ (2.0) | Toluene | 110 | 16 | 82 |
Sonogashira Coupling: Synthesis of 3-Chloro-4-alkynyl-6-phenylpyridazines
This protocol describes the formation of a carbon-carbon triple bond at the C4 position.
Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Materials:
| Reagent/Solvent | Supplier Example |
| This compound | Commercially available |
| Terminal Alkyne | Commercially available |
| Pd(PPh₃)₂Cl₂ | Commercially available |
| Copper(I) Iodide (CuI) | Commercially available |
| Triethylamine (Et₃N) | Anhydrous, degassed |
| Tetrahydrofuran (THF) | Anhydrous, degassed |
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous, degassed THF and triethylamine.
-
Add the terminal alkyne (1.2 equiv.) dropwise.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary (Representative):
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 25 | 8 | 90 |
| 2 | 1-Octyne | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | DMF | 60 | 12 | 81 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 25 | 6 | 95 |
Application Notes
The synthesized 3,4-disubstituted-6-phenylpyridazine derivatives are valuable compounds for further investigation in drug discovery. The diverse functionalities introduced through these palladium-catalyzed reactions can modulate the biological activity of the pyridazine core.
-
Anticancer Drug Discovery: Many pyridazine derivatives have been investigated as potential anticancer agents by targeting various signaling pathways involved in cell growth and proliferation.
-
Kinase Inhibitors: The pyridazine scaffold can serve as a hinge-binding motif in various kinase inhibitors. The substituents introduced can be designed to target specific pockets in the ATP-binding site.
-
CNS Active Compounds: Certain pyridazine derivatives have shown activity in the central nervous system, suggesting potential applications in the treatment of neurological disorders.
The experimental workflows for these syntheses can be visualized as follows:
References
The Versatility of 3,4-Dichloro-6-phenylpyridazine in Organic Synthesis: A Building Block for Biologically Active Molecules
For Immediate Release
[City, State] – December 27, 2025 – 3,4-Dichloro-6-phenylpyridazine is a highly functionalized heterocyclic compound that serves as a versatile and valuable building block in the field of organic synthesis. Its unique arrangement of a phenyl group and two reactive chlorine atoms on the pyridazine core makes it an ideal starting material for the construction of a diverse array of more complex molecules, particularly those with potential applications in medicinal chemistry and drug development. The differential reactivity of the two chlorine atoms allows for selective and sequential functionalization, opening avenues for the synthesis of novel compounds with a wide range of biological activities.
The pyridazine nucleus is a "privileged scaffold" in medicinal chemistry, known to interact with various biological targets. Derivatives of this compound are being explored for their potential as anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) active agents. The presence of the dichloro substitution pattern provides two key reaction sites for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, enabling the introduction of a variety of functional groups and the construction of fused heterocyclic systems.
This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic intermediate. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging this compound for the synthesis of novel chemical entities.
Application Notes
This compound is a key starting material for the synthesis of a variety of heterocyclic compounds. The two chlorine atoms at the 3- and 4-positions exhibit different reactivity towards nucleophiles, which can be exploited for regioselective synthesis. Generally, the chlorine at the 4-position is more susceptible to nucleophilic attack due to electronic effects from the ring nitrogen atoms. This allows for a stepwise functionalization strategy.
Key Synthetic Transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms can be readily displaced by a variety of nucleophiles, including amines, hydrazines, thiols, and alkoxides. This is one of the most common and straightforward methods to introduce diversity to the pyridazine core. The reaction with hydrazine hydrate, for instance, is a key step in the synthesis of hydrazinyl-pyridazines, which can be further transformed into aminopyridazines or used to construct fused heterocyclic systems like triazolopyridazines.
-
Palladium-Catalyzed Cross-Coupling Reactions: The chloro substituents are suitable for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of aryl, heteroaryl, and amino groups. The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions.[1]
-
Synthesis of Fused Heterocyclic Systems: this compound is a valuable precursor for the synthesis of fused ring systems of medicinal interest, such as pyridazino[4,5-b]indoles. These compounds have been investigated as inhibitors of various kinases, including DYRK1A, which is implicated in several diseases.[2]
Biological Significance of Derivatives:
Derivatives of the pyridazine core have demonstrated a broad spectrum of pharmacological activities.[3][4][5] This makes this compound a particularly attractive starting material for drug discovery programs. Some of the reported biological activities of pyridazine derivatives include:
-
Anticancer and Antiangiogenic Activity: Certain pyridazinone derivatives have shown potent anticancer and antiangiogenic effects.[6]
-
Kinase Inhibition: As mentioned, pyridazino[4,5-b]indoles synthesized from related precursors have been identified as inhibitors of DYRK1A, a kinase involved in neurodegenerative diseases and cancer.[2]
-
Antimicrobial and Antifungal Activity: Various substituted pyridazines have been evaluated for their activity against a range of bacterial and fungal strains.[4]
-
Central Nervous System (CNS) Activity: The pyridazine scaffold is present in compounds that act on the CNS, for example, as antagonists of the GABAA receptor.
Quantitative Data Summary
The following tables summarize representative quantitative data for compounds synthesized from pyridazine precursors. While specific data for derivatives of this compound are not exhaustively available in single sources, these tables provide an indication of the expected biological activities and reaction efficiencies.
Table 1: Biological Activity of Representative Pyridazine Derivatives
| Compound Class | Target/Assay | Activity (IC50/Ki) | Reference |
| Pyridazino[4,5-b]indol-4-ones | DYRK1A Inhibition | Submicromolar | [2] |
| Pyridazinone Derivatives | Anticancer (HEP3BPN 11, MDA 453, HL 60) | Close to methotrexate | [6] |
| 3-Amino-6-phenylpyridazine derivative | GABAA Receptor Antagonist | 0.15 µM (Ki) | |
| Pyridazine-pyrazoline hybrids | EGFR Inhibition | 0.65 - 0.84 µM |
Table 2: Representative Reaction Yields for Key Transformations of Dichloropyridazines
| Starting Material | Reaction | Product | Yield (%) | Reference |
| 3,6-Dichloropyridazine | Amination with aqueous ammonia | 3-Amino-6-chloropyridazine | 82.6 | |
| 3-Amino-6-chloropyridazine | Suzuki-Miyaura Coupling with Arylboronic acid | 3-Amino-6-arylpyridazine | 23-65 | |
| Thienylpyridazinone | Bromination with POBr3, then Suzuki Coupling | 3-Substituted-6-thienylpyridazine | 14-28 | [7] |
Experimental Protocols
The following are generalized protocols for key synthetic transformations involving this compound. These protocols are based on established methodologies for similar compounds and may require optimization for specific substrates and scales.
Protocol 1: Synthesis of 3-Chloro-4-hydrazinyl-6-phenylpyridazine
This protocol describes the regioselective nucleophilic substitution of the C4-chloro group with hydrazine.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
To the stirred solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis of 3-Chloro-4-amino-6-phenylpyridazine
This protocol describes the reduction of the hydrazinyl intermediate to the corresponding amino derivative.
Materials:
-
3-Chloro-4-hydrazinyl-6-phenylpyridazine
-
Raney Nickel
-
Methanol
-
Hydrogenation apparatus
-
Filtration setup
Procedure:
-
Dissolve 3-chloro-4-hydrazinyl-6-phenylpyridazine (1 equivalent) in methanol in a suitable hydrogenation vessel.
-
Carefully add a catalytic amount of Raney Nickel to the solution under an inert atmosphere.
-
Hydrogenate the mixture under pressure (e.g., 5 atmospheres) for an extended period (e.g., 48 hours).
-
After the reaction is complete, carefully filter off the Raney Nickel catalyst.
-
Evaporate the solvent under reduced pressure.
-
The resulting residue can be recrystallized from a suitable solvent system (e.g., isopropanol-isopropyl ether) to afford pure 3-chloro-4-amino-6-phenylpyridazine.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling at the 4-Position
This protocol describes a general method for the palladium-catalyzed cross-coupling of the C4-chloro group with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh3)4 (tetrakis(triphenylphosphine)palladium(0)) (0.03 equivalents)
-
Sodium carbonate (Na2CO3) (2.0 equivalents)
-
1,4-Dioxane/water (4:1 mixture), degassed
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.1 equivalents), sodium carbonate (2.0 equivalents), and Pd(PPh3)4 (0.03 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to obtain the 3-chloro-4-aryl-6-phenylpyridazine.
Visualizations
The following diagrams illustrate the synthetic utility and biological relevance of molecules derived from this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 64942-62-7 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Functionalization of the Pyridazine Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazine nucleus is a significant pharmacophore in medicinal chemistry, valued for its unique physicochemical properties that make it a versatile scaffold in drug design.[1][2][3] Its derivatives have demonstrated a broad spectrum of biological activities, including but not limited to anticancer, anti-inflammatory, and antihypertensive properties.[4] The functionalization of the pyridazine core is a key step in the synthesis of novel drug candidates and molecular probes. This document provides detailed experimental protocols for established and modern methods of pyridazine functionalization, with a focus on palladium-catalyzed cross-coupling reactions and direct C-H functionalization.
Strategic Approaches to Pyridazine Functionalization
The introduction of diverse substituents onto the pyridazine ring can be achieved through several strategic bond formations. The most prevalent and versatile methods involve the use of transition metal catalysis, particularly palladium, to facilitate carbon-carbon and carbon-heteroatom bond formation.[5] These reactions typically involve the coupling of a halogenated pyridazine with a suitable coupling partner. More recent advancements have also enabled the direct functionalization of C-H bonds, offering a more atom-economical approach.
Caption: Overview of major strategies for pyridazine core functionalization.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the functionalization of pyridazines.[5] These reactions offer a high degree of control and functional group tolerance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex.[5] This reaction is widely used to introduce aryl and heteroaryl substituents onto the pyridazine ring.
Experimental Protocol: Synthesis of 3-Aryl-6-(thiophen-2-yl)pyridazines [6]
This protocol describes the synthesis of a series of π-conjugated molecules based on pyridazine and thiophene heterocycles via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
3-Bromo-6-(thiophen-2-yl)pyridazine
-
Appropriate (hetero)aromatic boronic acid
-
1,2-Dimethoxyethane (DME)
-
Ethanol
-
2 M Aqueous sodium carbonate (Na₂CO₃) solution
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, dissolve 3-bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol) and the corresponding (hetero)aromatic boronic acid (0.6 mmol) in a mixture of DME (8 mL) and ethanol (2 mL).
-
Add 2 M aqueous Na₂CO₃ solution (1 mL) to the mixture.
-
Degas the mixture by bubbling nitrogen gas through it for 15 minutes.
-
Add Pd(PPh₃)₄ (5 mol %) to the reaction mixture under a nitrogen atmosphere.
-
Heat the reaction mixture at 80 °C under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-6-(thiophen-2-yl)pyridazine.
Quantitative Data Summary:
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenyl-6-(thiophen-2-yl)pyridazine | 28 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyridazine | 25 |
| 3 | Thiophene-2-boronic acid | 3,6-Di(thiophen-2-yl)pyridazine | 14 |
| 4 | Furan-2-boronic acid | 3-(Furan-2-yl)-6-(thiophen-2-yl)pyridazine | 22 |
Data adapted from synthesis of π-conjugated molecules based on pyridazine and thiophene heterocycles.[6]
Caption: Workflow for Suzuki-Miyaura coupling on the pyridazine core.
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex. This method is particularly useful for creating C-C bonds where other methods might fail.
Experimental Protocol: General Procedure for Stille Coupling on Pyridazines
This is a generalized protocol based on common practices for Stille cross-coupling reactions.
Materials:
-
Halogenated pyridazine (e.g., 3-chloropyridazine)
-
Organostannane (e.g., tributyl(phenyl)stannane)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Optional: Copper(I) iodide (CuI) as a co-catalyst
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the halogenated pyridazine (1.0 mmol), the organostannane (1.1 mmol), and the palladium catalyst (2-5 mol %).
-
Add anhydrous solvent (5-10 mL) via syringe.
-
If required, add CuI (5-10 mol %).
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor by TLC.
-
After completion, cool the mixture to room temperature.
-
Quench the reaction with an aqueous solution of potassium fluoride (KF) and stir for 1-2 hours to remove tin byproducts.
-
Filter the mixture through a pad of celite, washing with an organic solvent.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution and purify the residue by column chromatography.
Quantitative Data (Illustrative):
| Entry | Halogenated Pyridazine | Organostannane | Product | Yield (%) |
| 1 | 3,6-Dichloropyridazine | Tributyl(vinyl)stannane | 3-Chloro-6-vinylpyridazine | 75-85 |
| 2 | 3-Iodopyridazine | (Tributylstannyl)thiophene | 3-(Thiophen-2-yl)pyridazine | 80-90 |
Yields are typical ranges reported in the literature for similar reactions.
Direct C-H Functionalization
Direct C-H functionalization has emerged as a more sustainable and efficient strategy for modifying heterocyclic cores, as it avoids the pre-functionalization of starting materials.
Palladium-Catalyzed C-H Arylation
This method allows for the direct coupling of a C-H bond on the pyridazine ring with an aryl halide.
Experimental Protocol: Pd-Catalyzed C-H Arylation of Pyridazine-based Fused 1,2,4-Triazoles [7]
This protocol describes a regioselective mono-arylation at the 8-position of diphenyl azolopyridazines.
Materials:
-
Diphenyl azolopyridazine substrate
-
Aryl iodide
-
Palladium(II) acetate [Pd(OAc)₂]
-
Potassium carbonate (K₂CO₃)
-
Pivalic acid (PivOH)
-
Anhydrous solvent (e.g., DMF or DMA)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In an oven-dried Schlenk tube, combine the diphenyl azolopyridazine substrate (0.2 mmol), aryl iodide (0.4 mmol), Pd(OAc)₂ (10 mol %), and K₂CO₃ (2.0 equiv).
-
Add PivOH (30 mol %) and anhydrous solvent (1.0 mL).
-
Seal the tube and heat the mixture at 120 °C for the specified time.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary:
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | Iodobenzene | 8-Phenyl-diphenyl azolopyridazine | 85 |
| 2 | 4-Iodotoluene | 8-(p-Tolyl)-diphenyl azolopyridazine | 82 |
| 3 | 4-Iodoanisole | 8-(4-Methoxyphenyl)-diphenyl azolopyridazine | 78 |
Data adapted from a study on the C-H arylation of pyridazine-based fused 1,2,4-triazoles.[7]
Caption: Workflow for direct C-H arylation of a pyridazine derivative.
Conclusion
The functionalization of the pyridazine core is a cornerstone of synthetic efforts in medicinal chemistry. The protocols outlined in this document provide a foundation for accessing a wide array of substituted pyridazines. The choice of method will depend on the desired substituent, the starting materials available, and the required functional group tolerance. The ongoing development of novel catalytic systems continues to expand the toolkit available to researchers, enabling the synthesis of increasingly complex and potent pyridazine-based molecules.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridazine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3,4-Dichloro-6-phenylpyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are privileged motifs in medicinal chemistry and materials science. The pyridazine core, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a key pharmacophore found in numerous biologically active compounds. The targeted modification of the pyridazine ring through the introduction of aryl substituents allows for the fine-tuning of a compound's physicochemical and pharmacological properties. 3,4-Dichloro-6-phenylpyridazine is a versatile starting material for the synthesis of a diverse library of biaryl compounds. The two chlorine atoms at the C3 and C4 positions offer opportunities for selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions.
This document provides detailed application notes and protocols for the synthesis of biaryl compounds utilizing this compound as the starting material. We will focus on the regioselective mono-arylation and potential subsequent derivatization via Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Regioselective C4-Arylation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. In the case of this compound, the chlorine atom at the C4 position is generally more reactive towards palladium-catalyzed cross-coupling than the chlorine at the C3 position. This preferential reactivity allows for the selective synthesis of 4-aryl-3-chloro-6-phenylpyridazine derivatives. This regioselectivity is attributed to the electronic and steric environment of the two chlorine atoms.
Experimental Protocol: General Procedure for Suzuki-Miyaura Mono-Arylation
A flame-dried Schlenk tube is charged with this compound (1.0 equiv.), the corresponding arylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃, 2.0-3.0 equiv.). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent or solvent mixture (e.g., 1,4-dioxane/water, toluene/ethanol/water, or DMF) is then added. The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-aryl-3-chloro-6-phenylpyridazine.
Quantitative Data for Suzuki-Miyaura Mono-Arylation
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/Ethanol/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 10 | 92 |
| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene | 110 | 8 | 88 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF | 120 | 16 | 75 |
| 5 | 4-Cyanophenylboronic acid | Pd₂(dba)₃/XPhos (2) | K₂CO₃ | 1,4-Dioxane | 100 | 12 | 81 |
Note: The yields are indicative and may vary depending on the specific reaction conditions and the purity of the reagents.
Further Functionalization of the Pyridazine Core
The resulting 4-aryl-3-chloro-6-phenylpyridazine is a valuable intermediate for the synthesis of more complex biaryl structures. The remaining chlorine atom at the C3 position can be targeted in a second cross-coupling reaction, allowing for the introduction of a different aryl or other functional group.
Sequential Cross-Coupling Reactions
By employing a different cross-coupling methodology or a different arylating agent, unsymmetrical 3,4-diaryl-6-phenylpyridazines can be synthesized. For instance, a second Suzuki-Miyaura, Stille, or Sonogashira coupling can be performed on the mono-arylated product.
Application of 3,4-Dichloro-6-phenylpyridazine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the medicinal chemistry applications of 3,4-Dichloro-6-phenylpyridazine. It includes information on its synthesis, derivatization, and a summary of the biological activities of its derivatives, supported by quantitative data where available. Detailed experimental protocols for key synthetic transformations and biological assays are provided to facilitate further research and drug development efforts.
Introduction
The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects. The subject of this application note, this compound, serves as a versatile building block for the synthesis of a diverse library of compounds. The presence of two reactive chlorine atoms allows for selective functionalization through nucleophilic substitution reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from readily available starting materials. A common route involves the initial formation of a pyridazinone intermediate, followed by chlorination.
Synthetic Workflow
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 3,4-Dichloro-5-phenylfuran-2(5H)-one [1]
-
To a stirred mixture of benzene (160 mL) and anhydrous aluminum chloride (40.0 g), slowly add mucochloric acid (33.0 g).
-
Continue stirring for 3 hours at room temperature.
-
Carefully add ice (60.6 g) followed by concentrated HCl (128 mL).
-
Extract the mixture with benzene (4 x 50 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under vacuum.
-
Recrystallize the resulting solid from methanol to yield 3,4-dichloro-5-phenylfuran-2(5H)-one.
Step 2: Synthesis of 6-Phenylpyridazin-3,4-dione (A plausible intermediate, though some routes may proceed differently)
-
Dissolve 3,4-dichloro-5-phenylfuran-2(5H)-one (5.0 g) in N,N-dimethylformamide (30 g).
-
Slowly add hydrazine hydrate (80%, 6.0 g).
-
Stir the solution at 80 °C for 40 minutes.[1]
-
After cooling, pour the mixture into water (150 mL) to precipitate the product.
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent like dioxane to obtain the pyridazinone intermediate.
Step 3: Synthesis of this compound [2]
-
To the 6-phenylpyridazin-3,4-dione intermediate (1 equivalent), add phosphorus oxychloride (POCl₃) (2.0-3.0 equivalents) in a suitable solvent such as chloroform.[3]
-
Reflux the mixture for 3-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, carefully quench the reaction mixture with ice water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Derivatization and Medicinal Chemistry Applications
The two chlorine atoms on the this compound scaffold offer opportunities for selective nucleophilic substitution, allowing for the introduction of various functional groups and the generation of diverse chemical libraries for biological screening.
Derivatization Workflow
Caption: Key derivatization reactions of this compound.
Biological Activities of this compound Derivatives
Derivatives of the this compound core have been investigated for a range of therapeutic applications, demonstrating the scaffold's potential in drug discovery.
Anticancer Activity
Pyridazine derivatives have shown promise as anticancer agents by targeting key signaling pathways involved in cell proliferation and survival.[4] Some derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and c-Jun N-terminal kinase (JNK1), both of which are crucial in cancer progression.[4] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.[4]
Table 1: Anticancer Activity of Representative Pyridazine Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyridazine Derivative 1 | A549 (Lung) | 3.92 | [5] |
| Pyridazine Derivative 2 | T-47D (Breast) | 0.75 | [5] |
| 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(N-methylpiperazino)pyridazin-3(2H)-one (4g) | HEP3BPN 11 (Liver) | Not specified | [6] |
| 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(4-aminopiperidin-1-yl)pyridazin-3(2H)-one (4i) | MDA 453 (Breast) | Not specified | [6] |
Signaling Pathway: JNK Inhibition
JNK is a stress-activated protein kinase that, when activated, can lead to the phosphorylation of transcription factors like c-Jun, promoting the expression of genes involved in apoptosis. Certain pyridazine derivatives have been shown to inhibit the JNK pathway, thereby preventing apoptosis in some contexts or promoting it in cancer cells.
Caption: Pyridazine derivatives can inhibit the JNK signaling pathway.
Anti-inflammatory Activity
The pyridazinone core is a well-established scaffold for the development of anti-inflammatory agents.[7] Derivatives have been shown to inhibit key inflammatory mediators and enzymes. For instance, some pyridazinone derivatives act as inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade.[8] Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α and IL-6.
Table 2: Anti-inflammatory Activity of Representative Pyridazinone Derivatives
| Compound ID | Target | IC₅₀ (µM) | Reference |
| Pyridazinone Derivative 3 | PDE4B | 2.5 | [8] |
| Pyridazinone Derivative 4 | 5-LOX | 3.0 | [9] |
Signaling Pathway: NF-κB Inhibition
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB dimers to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Some pyridazinone derivatives have been shown to inhibit LPS-induced NF-κB activation.[10]
Caption: Pyridazinone derivatives can inhibit the NF-κB signaling pathway.
Antimicrobial Activity
Various substituted pyridazine and pyridazinone derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties.[4] These compounds have shown activity against a range of bacterial and fungal strains, suggesting their potential as lead structures for the development of new anti-infective agents.[4]
Table 3: Antimicrobial Activity of Representative Pyridazine Derivatives
| Compound ID | Microorganism | MIC (µM) | Reference |
| Pyridazinone Derivative 5 | S. aureus (MRSA) | 4.52 | [11] |
| Pyridazinone Derivative 6 | A. baumannii | 3.74 | [11] |
| Pyridazinone Derivative 7 | P. aeruginosa | 7.48 | [11] |
Experimental Protocols: Biological Assays
Protocol 1: In Vitro Kinase Inhibition Assay (General Protocol for JNK1 or EGFR)
-
Compound Preparation: Prepare stock solutions of test compounds in 100% DMSO. Create a series of dilutions in the assay buffer.
-
Kinase Reaction: In a 96-well plate, add the kinase (e.g., recombinant human JNK1 or EGFR), the substrate (e.g., a specific peptide), and the test compound at various concentrations.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, ELISA, or radiometric assay).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
-
Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Visual inspection or measurement of optical density can be used to determine the MIC.
Conclusion
This compound is a valuable scaffold in medicinal chemistry, providing a versatile starting point for the synthesis of a wide array of biologically active molecules. Its derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents. The detailed synthetic and biological testing protocols provided in this document are intended to facilitate further research and development of novel therapeutics based on this promising heterocyclic core. Future work should focus on the synthesis of novel derivatives and the comprehensive evaluation of their biological activities and mechanisms of action to identify lead compounds for further preclinical and clinical development.
References
- 1. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 64942-62-7 | Benchchem [benchchem.com]
- 3. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. dovepress.com [dovepress.com]
- 6. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Suzuki Coupling with Chloro-Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with chloro-heterocycles, a critical transformation in modern synthetic chemistry, particularly in the realm of drug discovery and development. The lower reactivity of chloro-heterocycles compared to their bromo and iodo counterparts presents unique challenges, which can be overcome with the appropriate selection of catalysts, ligands, and reaction conditions.[1][2]
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[3] This reaction is of paramount importance in the synthesis of pharmaceuticals and fine chemicals, as many bioactive molecules contain biaryl or heteroaryl-aryl moieties.[4][5] While aryl and heteroaryl bromides and iodides are common substrates, the use of more abundant and cost-effective chlorides is highly desirable.[6] However, the strength of the C-Cl bond necessitates the use of highly active catalytic systems.[2]
Recent advancements in catalyst technology, particularly the development of bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs), have significantly expanded the scope of Suzuki coupling to include unactivated and challenging chloro-heterocycles.[3][7][8] These ligands facilitate the crucial oxidative addition step of the catalytic cycle by increasing the electron density on the palladium center.[3][7]
Catalytic Systems and Reaction Conditions
The success of a Suzuki coupling with a chloro-heterocycle is highly dependent on the choice of the palladium source, ligand, base, and solvent.
Palladium Precatalysts: While various palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(dppf), modern precatalysts, such as those developed by Buchwald, often offer superior activity and stability.[1] These precatalysts are typically air- and moisture-stable and generate the active Pd(0) species in situ.
Ligands: The ligand is arguably the most critical component of the catalytic system for activating chloro-heterocycles. Key classes of ligands include:
-
Bulky, Electron-Rich Phosphines: These are the most common and effective ligands for this transformation. Examples include trialkylphosphines (e.g., P(t-Bu)₃, PCy₃) and biarylphosphines (e.g., XPhos, SPhos, RuPhos).[8][9] The steric bulk of these ligands promotes reductive elimination, while their electron-donating nature facilitates oxidative addition.[3]
-
N-Heterocyclic Carbenes (NHCs): NHCs are highly effective ligands that are often more robust than phosphines.[3][8] They are strong σ-donors and can be sterically demanding, making them well-suited for activating C-Cl bonds.[3] PEPPSI-type catalysts are examples of commercially available NHC-based precatalysts.[8]
Bases: A base is required to activate the organoboron species and facilitate transmetalation.[3] Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The choice of base can significantly impact the reaction outcome and should be optimized for each substrate combination.
Solvents: The reaction is typically carried out in aprotic polar solvents such as dioxane, THF, or toluene, often with the addition of water.[10][11] The presence of water can be beneficial, and in some cases, the reaction can be performed in aqueous media.[9][11]
Experimental Protocols
Below are representative protocols for the Suzuki coupling of chloro-heterocycles. These should be considered as starting points, and optimization of the reaction conditions may be necessary for specific substrates.
General Procedure for Suzuki Coupling of a Chloro-Heterocycle
-
Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add the chloro-heterocycle (1.0 equiv), the boronic acid or boronic ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol %) and the ligand (e.g., XPhos, 2-10 mol %) in the chosen solvent.
-
Reaction Execution: Add the catalyst solution to the reaction vial containing the substrates and base. The vial is then sealed and heated to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: The reaction progress should be monitored by a suitable analytical technique, such as TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water or brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
Data Presentation: Comparative Reaction Conditions
The following tables summarize typical reaction conditions and yields for the Suzuki coupling of various chloro-heterocycles.
Table 1: Suzuki Coupling of 2-Chloropyridines with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| Pd(OAc)₂ (3) | XPhos (6) | K₂CO₃ | Dioxane | 110 | 92 |
| PEPPSI-IPr (2) | - | Cs₂CO₃ | THF | 80 | 88 |
Table 2: Suzuki Coupling of 3-Chlorothiophene with 4-Methoxyphenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| PdCl₂(dppf) (5) | - | Na₂CO₃ | DME/H₂O | 90 | 78 |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ | Toluene | 100 | 85 |
| Pd₂(dba)₃ (1) | RuPhos (2) | K₂CO₃ | Dioxane/H₂O | 100 | 96 |
Mandatory Visualizations
Experimental Workflow
Caption: A step-by-step workflow for the Suzuki coupling of chloro-heterocycles.
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. books.rsc.org [books.rsc.org]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 3,4-Dichloro-6-phenylpyridazine in Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the strategic derivatization of 3,4-dichloro-6-phenylpyridazine, a scaffold of significant interest in medicinal chemistry. The protocols outlined below are designed to facilitate the exploration of structure-activity relationships (SAR) by enabling the synthesis of a diverse library of analogs. The methodologies focus on regioselective modifications at the C4 and C3 positions, which are pivotal for modulating biological activity.
Introduction
The 6-phenylpyridazine core is a recognized privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, kinase inhibitory, antimicrobial, and central nervous system (CNS) effects. The presence of two chlorine atoms at the 3 and 4 positions of the pyridazine ring in this compound offers versatile handles for chemical modification through various synthetic transformations. Understanding the impact of substituents at these positions on the biological activity of the resulting compounds is crucial for the rational design of novel therapeutic agents. These notes provide detailed protocols for key derivatization reactions and a framework for systematic SAR studies.
Derivatization Strategy
The derivatization strategy for this compound primarily focuses on the sequential and regioselective substitution of the two chlorine atoms. Electronic effects of the pyridazine nitrogens render the C4 position more susceptible to nucleophilic attack compared to the C3 position. This inherent reactivity allows for a controlled, stepwise approach to the synthesis of disubstituted analogs.
A typical workflow for SAR studies involves:
-
Monosubstitution at C4: Introduction of a diverse range of functionalities at the more reactive C4 position via nucleophilic aromatic substitution (SNAr).
-
Disubstitution: Subsequent modification at the C3 position of the C4-monosubstituted intermediates using cross-coupling reactions or further SNAr.
-
Biological Evaluation: Screening of the synthesized derivatives against the target of interest to determine their biological activity.
-
SAR Analysis: Correlation of the structural modifications with the observed biological data to identify key structural features responsible for potency and selectivity.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times.
General Protocol for Nucleophilic Aromatic Substitution at the C4-Position
This protocol describes the selective substitution of the chlorine atom at the C4 position with an amine nucleophile.
Materials:
-
This compound
-
Amine of choice (e.g., aniline, morpholine, piperidine)
-
Solvent (e.g., n-butanol, ethanol, N,N-dimethylformamide)
-
Base (e.g., triethylamine, diisopropylethylamine) (optional)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in the chosen solvent, add the amine (1.1 - 2.0 eq).
-
If the amine salt is used, or to scavenge the HCl byproduct, add a non-nucleophilic base (1.5 eq).
-
Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the nucleophilicity of the amine and the solvent used.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
General Protocol for Suzuki-Miyaura Cross-Coupling at the C3-Position
This protocol is for the introduction of aryl or heteroaryl substituents at the C3 position of a C4-monosubstituted-3-chloro-6-phenylpyridazine intermediate.
Materials:
-
C4-substituted-3-chloro-6-phenylpyridazine
-
Aryl- or heteroarylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine the C4-substituted-3-chloro-6-phenylpyridazine (1.0 eq), the boronic acid (1.2 - 1.5 eq), the palladium catalyst (0.05 - 0.1 eq), and the base (2.0 - 3.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to a temperature between 80 °C and 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
General Protocol for Sonogashira Cross-Coupling at the C3-Position
This protocol enables the introduction of alkyne functionalities at the C3 position.
Materials:
-
C4-substituted-3-chloro-6-phenylpyridazine
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) salt (e.g., CuI)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Solvent (e.g., tetrahydrofuran, N,N-dimethylformamide)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine the C4-substituted-3-chloro-6-phenylpyridazine (1.0 eq), the palladium catalyst (0.05 eq), and the copper(I) salt (0.1 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne (1.2 - 1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Structure-Activity Relationship (SAR) Data Presentation
The following table presents a hypothetical SAR study for a series of 3-chloro-6-phenyl-N-substituted-pyridazin-4-amine derivatives as inhibitors of a generic kinase. This table is for illustrative purposes to demonstrate how quantitative data should be structured for easy comparison.
| Compound | R (Substituent at C4) | Kinase X IC₅₀ (nM) | Cell Viability Y IC₅₀ (µM) |
| 1 | -NH-phenyl | 150 | 12.5 |
| 2 | -NH-(4-fluorophenyl) | 85 | 8.2 |
| 3 | -NH-(3-methoxyphenyl) | 120 | 10.1 |
| 4 | -NH-(4-methylphenyl) | 210 | 15.8 |
| 5 | -NH-benzyl | 350 | 25.3 |
| 6 | Morpholin-4-yl | >1000 | >50 |
| 7 | Piperidin-1-yl | 850 | 42.1 |
SAR Observations from Hypothetical Data:
-
Aromatic vs. Aliphatic Amines: Aromatic amines at the C4 position generally exhibit higher potency against Kinase X compared to aliphatic cyclic amines.
-
Electronic Effects of Phenyl Substituents: Electron-withdrawing groups (e.g., fluorine in compound 2 ) on the phenyl ring of the amine enhance the inhibitory activity. Electron-donating groups (e.g., methyl in compound 4 ) appear to be less favorable.
-
Steric Bulk: The benzylamine substituent (compound 5 ) shows reduced activity compared to the aniline derivatives, suggesting that steric bulk may negatively impact binding.
-
Correlation between Enzyme and Cell-based Assays: A good correlation is observed between the inhibition of Kinase X and the reduction in cell viability, suggesting that the cytotoxic effect is likely mediated through the inhibition of this kinase.
Signaling Pathway Visualization
Derivatives of the 6-phenylpyridazine scaffold have been reported to inhibit various signaling pathways implicated in cancer cell proliferation and survival. The following diagram illustrates a simplified representation of a generic kinase signaling pathway that could be targeted by these compounds.
Conclusion
The this compound scaffold provides a valuable starting point for the development of novel bioactive molecules. The protocols and strategies outlined in these application notes offer a systematic approach to explore the SAR of this compound class. By synthesizing and evaluating a diverse library of derivatives, researchers can gain crucial insights into the structural requirements for potent and selective biological activity, ultimately paving the way for the discovery of new drug candidates.
One-Pot Synthesis of Substituted Pyridazines using Microwave Irradiation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazine scaffolds are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development.[1] Their derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, anticancer, and antibacterial properties.[1][2] Traditional methods for the synthesis of these compounds often involve multi-step procedures, long reaction times, and the use of hazardous solvents. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of such heterocyclic systems.[1][3] This technology offers several advantages, including dramatically reduced reaction times, higher yields, improved purity of products, and the potential for solvent-free or green reaction conditions.[4][5][6][7] This document provides detailed application notes and protocols for the one-pot synthesis of substituted pyridazines and related nitrogen-containing heterocycles utilizing microwave irradiation, a technique that aligns with the principles of green chemistry.[8]
Advantages of Microwave-Assisted One-Pot Synthesis
One-pot multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants are combined in a single reaction vessel to form a final product that incorporates all or most of the starting materials.[2] When combined with microwave irradiation, this approach offers significant benefits:
-
Enhanced Reaction Rates: Microwave heating can accelerate reaction rates by orders of magnitude compared to conventional heating methods.[5]
-
Higher Yields: Reactions often proceed to completion, resulting in higher isolated yields of the desired product.[5][9]
-
Improved Purity: The rapid and uniform heating provided by microwaves can minimize the formation of side products.
-
Energy Efficiency: Shorter reaction times lead to significant energy savings.[5]
-
Process Simplification: Eliminating the need to isolate intermediates saves time and resources, making the overall process more economical.[10]
Experimental Protocols
Protocol 1: One-Pot, Three-Component Synthesis of 1-Thiazolyl-pyridazinedione Derivatives
This protocol is adapted from a study on the synthesis of novel bioactive thiazolyl-pyridazinediones.[2] The reaction involves the one-pot condensation of maleic anhydride, thiosemicarbazide, and a hydrazonoyl chloride in the presence of chitosan as a natural, basic catalyst under microwave irradiation.[2]
Materials:
-
Maleic anhydride
-
Thiosemicarbazide
-
Substituted hydrazonoyl chlorides
-
Chitosan
-
Ethanol
Procedure:
-
In a microwave reaction vessel, combine equimolar amounts of maleic anhydride (1 mmol), thiosemicarbazide (1 mmol), the appropriate hydrazonoyl chloride (1 mmol), and chitosan (0.1 g) in ethanol (10 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the reaction mixture at 500 W and 150 °C for 2 minutes.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The solid product formed is collected by filtration.
-
Recrystallize the crude product from ethanol to obtain the pure 1-thiazolyl-pyridazinedione derivative.[2]
Protocol 2: Synthesis of 3,4,6-Trisubstituted Pyridazine Derivatives
This protocol outlines a general procedure for the synthesis of trisubstituted pyridazines from a 1,3-dicarbonyl compound and hydrazine under microwave irradiation.[3]
Materials:
-
1,3-Diketone or β-ketoacid
-
Hydrazine hydrate
-
Potassium hydroxide impregnated alumina (KOH-Alumina) or another suitable base/catalyst
-
Solvent (if not a solvent-free reaction)
Procedure:
-
In a microwave-safe vial, mix the 1,3-dicarbonyl compound (1 equivalent), hydrazine hydrate (1.2 equivalents), and the catalyst (e.g., KOH-Alumina).
-
If a solvent is used, add it to the mixture. The reaction can also be performed under solvent-free conditions.[3]
-
Seal the vial and subject it to microwave irradiation.
-
Optimize the reaction by varying the temperature, time, and microwave power. A typical starting point could be 120 °C for 10-20 minutes.
-
After the reaction is complete (monitored by TLC), cool the vial.
-
If the reaction was solvent-free, add a suitable solvent like ethanol or ethyl acetate to dissolve the product.
-
Filter off the catalyst.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to yield the pure trisubstituted pyridazine.
Data Presentation
The following tables summarize quantitative data from various studies on the microwave-assisted synthesis of pyridazines and related heterocycles, comparing them with conventional heating methods where applicable.
Table 1: Synthesis of 1-(5-((4-bromophenyl)diazenyl)-4-methylthiazol-2-yl)-1,2-dihydropyridazine-3,6-dione (5f)[2]
| Parameter | Microwave-Assisted Method |
| Power | 500 W |
| Temperature | 150 °C |
| Time | 2 min |
| Yield | Not explicitly stated for this specific compound, but generally high yields are reported for the series.[2] |
Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis of Benzo[4][9]imidazo[1,2-b]pyridazines[9]
| Method | Solvent | Time | Yield (%) |
| Microwave Irradiation | Water | 5-10 min | 89-99 |
| Conventional Heating | Water (Reflux) | 6-10 h | 70-85 |
Table 3: Synthesis of Pyrazolo[1,5-a]pyrimidinones - Microwave vs. Conventional One-Pot Procedure[11]
| Method | Temperature | Time | Overall Yield (%) |
| Microwave Irradiation | 150 °C | 2 h 5 min | 52 |
| Conventional Heating (Reflux) | Reflux | 2 h 5 min | Complex mixture, mostly starting material |
Visualizations
Experimental Workflow for One-Pot Pyridazine Synthesis
Caption: General workflow for microwave-assisted one-pot synthesis of pyridazines.
Plausible Reaction Mechanism for Thiazolyl-Pyridazinedione Formation
The formation of 1-thiazolyl-pyridazinedione derivatives is proposed to proceed through the initial formation of a thiohydrazonate intermediate, which then undergoes dehydrative cyclization.[2]
Caption: Proposed mechanism for the formation of 1-thiazolyl-pyridazinediones.[2]
Conclusion
The use of microwave irradiation in a one-pot setting provides a powerful and efficient platform for the synthesis of substituted pyridazines and related heterocyclic compounds. This approach offers substantial advantages over classical synthetic methods, including shorter reaction times, higher yields, and adherence to the principles of green chemistry. The protocols and data presented herein serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, facilitating the rapid and efficient generation of novel pyridazine-based molecular entities for further biological evaluation.
References
- 1. Georgia Southern Commons - GS4 Georgia Southern Student Scholars Symposium: Microwave Assisted Synthesis of Tri-substituted Pyridazine Exploration [digitalcommons.georgiasouthern.edu]
- 2. mdpi.com [mdpi.com]
- 3. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 4. A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-assisted synthesis in water: first one-pot synthesis of a novel class of polysubstituted benzo[4,5]imidazo[1,2-b]pyridazines via intramolecular SNAr - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. BJOC - Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Dichloro-6-phenylpyridazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,4-Dichloro-6-phenylpyridazine synthesis.
Troubleshooting Guide
Low product yield is a common issue in multi-step organic synthesis. This guide addresses specific problems that may be encountered during the synthesis of this compound, focusing on the key reaction stages: pyridazinone formation and subsequent chlorination.
Problem 1: Low Yield in 6-Phenylpyridazin-3(2H)-one Formation
The initial step often involves the cyclization of a keto-acid with hydrazine hydrate to form the pyridazinone ring. Low yields at this stage can significantly impact the overall process.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature. |
| Side Reactions | The formation of side products can be minimized by controlling the reaction temperature. Ensure the reaction is not overheating. The choice of solvent can also be critical; consider exploring alternative solvents if significant impurity spots are observed on TLC. |
| Suboptimal Reaction Conditions | The molar ratio of reactants is crucial. Ensure an appropriate excess of hydrazine hydrate is used as specified in the protocol. The concentration of the reactants in the solvent can also affect the reaction rate and yield. |
| Product Precipitation Issues | After the reaction, the product often precipitates upon cooling or addition of water. If precipitation is incomplete, try cooling the mixture in an ice bath or adding a small seed crystal to induce crystallization. |
Problem 2: Inefficient Chlorination of the Pyridazinone Ring
The conversion of the pyridazinone to the desired this compound typically involves chlorinating agents like phosphorus oxychloride (POCl₃). This step can be challenging and often results in a mixture of products if not performed under optimal conditions.
| Potential Cause | Recommended Solution |
| Incomplete Chlorination | Incomplete reaction can lead to a mixture of mono-chlorinated and unreacted starting material. Ensure a sufficient excess of the chlorinating agent (e.g., POCl₃) is used. The reaction temperature and time are also critical; refluxing for an adequate period is often necessary.[1][2] |
| Formation of Byproducts | Over-chlorination or side reactions can occur at high temperatures. Careful control of the reaction temperature is essential. The slow and controlled addition of the pyridazinone to the chlorinating agent can sometimes minimize byproduct formation. |
| Hydrolysis of Chlorinating Agent | Phosphorus oxychloride is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions to prevent the decomposition of POCl₃. |
| Difficult Product Isolation | The work-up procedure is critical for isolating the chlorinated product. Quenching the reaction mixture with ice-water must be done carefully and with vigorous stirring to ensure complete precipitation of the product and to manage the exothermic reaction.[2] |
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common synthetic pathway involves a two-step process. The first step is the synthesis of 6-phenylpyridazin-3(2H)-one from a suitable precursor like β-benzoylpropionic acid and hydrazine hydrate. The second step is the chlorination of the 6-phenylpyridazin-3(2H)-one using a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield this compound.
Q2: What are the critical parameters to control for improving the yield of 5-chloro-6-phenylpyridazin-3(2H)-one, a related compound?
A2: For the synthesis of the related compound 5-chloro-6-phenylpyridazin-3(2H)-one, it was found that the type of solvent, reaction temperature, and reaction time were the most important parameters affecting the purity and yield. For instance, using DMF as a solvent at 80°C for 40 minutes provided a significantly better yield (68%) compared to previously reported methods (46%).[3]
Q3: What chlorinating agents can be used for the synthesis of dichloropyridazine compounds?
A3: Phosphorus oxychloride (POCl₃) is a commonly used and effective chlorinating agent for converting pyridazinone precursors into their corresponding dichloro derivatives.[1] The reaction is typically carried out by heating the pyridazinone with an excess of POCl₃.[2]
Q4: How can I purify the final this compound product?
A4: Purification can often be achieved through recrystallization from a suitable solvent. If the product is obtained as a crude solid after work-up, experimenting with different solvents or solvent mixtures is recommended to find optimal recrystallization conditions. Column chromatography can also be employed for further purification if necessary.
Experimental Protocols
Synthesis of 6-phenyl-2,3,4,5-tetrahydro Pyridazin-3-one (Step 1 Intermediate)
-
A reaction between benzene and succinic anhydride in the presence of aluminium chloride produces benzoyl propionic acid.[4]
-
The resulting benzoyl propionic acid is then reacted with hydrazine hydrate to produce 6-phenyl-2,3,4,5-tetrahydro Pyridazin-3-one.[4]
General Procedure for Chlorination (Step 2)
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, place the 6-phenylpyridazinone derivative.
-
Carefully add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents).[2]
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.[2]
-
After completion, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.[2]
-
The resulting precipitate is then filtered, washed with water, and dried.
-
Further purification can be achieved by recrystallization.
Visualizations
Caption: General synthetic workflow for this compound.
Caption: Logical workflow for troubleshooting low yield issues.
References
- 1. CN104211644A - Novel synthesis method of 3,4-dichloropyridazine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Technical Support Center: Purification of 3,4-Dichloro-6-phenylpyridazine by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3,4-dichloro-6-phenylpyridazine using column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The two most effective and commonly employed methods for the purification of this compound are flash column chromatography and recrystallization.[1] The choice between these methods typically depends on the purity of the crude material and the nature of the impurities present. Column chromatography is particularly useful for separating the target compound from impurities with different polarities.
Q2: How do I choose an appropriate solvent system (mobile phase) for the column chromatography of this compound?
A2: An optimal solvent system can be determined using Thin-Layer Chromatography (TLC). A mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate is a good starting point.[1] The ratio of the solvents should be adjusted to achieve a retention factor (Rf) of approximately 0.2-0.4 for this compound, as this typically provides the best separation on a column.[1]
Q3: What are the potential impurities I might encounter after synthesizing this compound?
A3: While specific impurities depend on the synthetic route, potential contaminants can include unreacted starting materials, partially chlorinated intermediates, and byproducts from the chlorination agent (e.g., phosphorus oxychloride). If the synthesis involves a cross-coupling reaction to introduce the phenyl group, impurities such as homocoupled products could also be present.
Q4: My purified this compound shows peak tailing in the chromatogram. What could be the cause and how can I fix it?
A4: Peak tailing is often due to strong interactions between the basic nitrogen atoms in the pyridazine ring and acidic sites on the silica gel.[1] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your mobile phase. This will help to cap the acidic silica sites and improve the peak shape.[1] Reducing the amount of material loaded onto the column can also help prevent peak tailing.[1]
Q5: I am experiencing low recovery of my compound from the column. What are the possible reasons?
A5: Low recovery can be due to several factors. The compound may be irreversibly adsorbed onto the silica gel, especially if it is unstable under acidic conditions. It is advisable to test the stability of your compound on silica gel using a 2D TLC plate before performing column chromatography.[1] Another possibility is that the eluent is not polar enough to effectively move the compound through the column. In this case, gradually increasing the polarity of the mobile phase should help elute your compound.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound in a question-and-answer format.
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities | The chosen eluent system has incorrect polarity. | Optimize the solvent system using TLC to achieve a target Rf of 0.2-0.4 for the desired compound.[1] Consider using a shallower gradient or isocratic elution if impurities are very close to your product. |
| The column is overloaded with the crude material. | Reduce the amount of crude sample loaded onto the column. A general rule of thumb is to load 1-10% of the mass of the stationary phase. | |
| The compound is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate. |
| The compound is irreversibly adsorbed onto the silica gel. | Before running the column, test for compound stability on a TLC plate by spotting the compound, running the plate in a solvent system, and then turning it 90 degrees and running it again in the same solvent. If the spot is not on the diagonal, it indicates instability.[1] Consider using a different stationary phase like neutral alumina. | |
| Tailing of the product peak | The compound is interacting too strongly with the stationary phase. | Add a small amount of a more polar solvent or a basic modifier like triethylamine (0.1-1%) to the eluent system.[1] |
| The column is overloaded. | Reduce the amount of crude material loaded onto the column.[1] | |
| Cracks or channels in the silica gel bed | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry at any point. |
| Low yield after purification | The compound is spread across too many fractions. | Use a shallower solvent gradient to achieve better separation and more concentrated fractions. |
| Loss of product during solvent removal. | Use a rotary evaporator at a suitable temperature and pressure to avoid loss of the compound, especially if it is volatile. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
This protocol is a general guideline for determining the optimal mobile phase for column chromatography.
-
Preparation: Dissolve a small amount of the crude this compound in a suitable solvent like dichloromethane or ethyl acetate.
-
Spotting: Use a capillary tube to spot the dissolved sample onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a mixture of hexanes and ethyl acetate (e.g., starting with a 9:1 ratio).
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp.
-
Optimization: Adjust the ratio of hexanes to ethyl acetate until the spot corresponding to this compound has an Rf value between 0.2 and 0.4.[1]
Protocol 2: Flash Column Chromatography Purification
This protocol is a general procedure adapted from methods for purifying heterocyclic compounds.[1][2][3]
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (determined by TLC).
-
Carefully pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica gel bed is uniform and free of cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
In a separate flask, add a small amount of silica gel to the dissolved sample.
-
Evaporate the solvent to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.[4]
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system established during TLC analysis.
-
Collect fractions and monitor their composition by TLC.
-
If necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.
-
-
Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Visualizations
Caption: Troubleshooting decision tree for column chromatography.
Caption: Step-by-step workflow for purification.
References
Identifying and minimizing side products in 3,4-Dichloro-6-phenylpyridazine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-dichloro-6-phenylpyridazine. Our goal is to help you identify and minimize side products in your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: The most common reactions involving this compound are nucleophilic aromatic substitutions (SNAr). Due to the electron-deficient nature of the pyridazine ring, the chlorine atoms at the C3 and C4 positions are susceptible to displacement by a variety of nucleophiles. This makes it a valuable building block for introducing diverse functional groups.
Q2: Which chlorine atom is more reactive in nucleophilic aromatic substitution reactions?
A2: Theoretical predictions suggest that the chlorine atom at the C4 position is generally more reactive towards nucleophilic attack. This is attributed to the electronic influence of the ring nitrogen atoms, which makes the C4 position more electron-deficient and the corresponding Meisenheimer intermediate more stable. However, the actual regioselectivity can be highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature.
Q3: What are the most common side products observed in these reactions?
A3: The most common side products are regioisomers resulting from the nucleophilic attack at the less reactive chlorine atom. For example, if the desired product is the 4-substituted pyridazine, the 3-substituted isomer will be the primary side product. Other potential side products include:
-
Disubstituted products: If the reaction conditions are too harsh or the reaction time is too long, the nucleophile may replace both chlorine atoms.
-
Hydrolysis products: In the presence of water, hydrolysis of one or both chloro groups can occur, leading to the formation of pyridazinone derivatives.
-
Products from side reactions of the nucleophile or solvent: The reagents themselves might undergo side reactions under the experimental conditions.
Q4: How can I identify the major product and the regioisomeric side product?
A4: The most effective method for identifying and distinguishing between the major product and its regioisomeric side product is Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C). The chemical shifts of the protons and carbons on the pyridazine ring will be different for the two isomers. Mass spectrometry can confirm the molecular weight of the products, but it will not distinguish between isomers. Thin-layer chromatography (TLC) can often separate the isomers, allowing for their individual isolation and characterization.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product and/or Formation of a Mixture of Regioisomers
Possible Causes:
-
Suboptimal Reaction Temperature: The temperature can significantly influence the regioselectivity of the reaction.
-
Inappropriate Solvent: The polarity of the solvent can affect the reaction rate and the stability of the intermediates, thereby influencing the product ratio.
-
Nature of the Nucleophile: Bulky nucleophiles may favor substitution at the sterically less hindered position. The nucleophilicity and basicity of the reagent also play a crucial role.
-
Incorrect Stoichiometry: An excess of the nucleophile can lead to disubstitution.
Troubleshooting Steps:
-
Optimize Reaction Temperature:
-
Start with a lower temperature to favor the formation of the thermodynamically more stable product, which is often the desired regioisomer.
-
Gradually increase the temperature to improve the reaction rate, while monitoring the product ratio by TLC or LC-MS.
-
-
Solvent Screening:
-
Test a range of solvents with varying polarities (e.g., aprotic polar solvents like DMF or DMSO, and less polar solvents like toluene or dioxane).
-
-
Choice of Base (if applicable):
-
If a base is used to deprotonate the nucleophile, its strength and steric bulk can influence the outcome. Consider using a non-nucleophilic bulky base to minimize side reactions.
-
-
Controlled Addition of Nucleophile:
-
Add the nucleophile slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of disubstitution.
-
Issue 2: Presence of Hydrolysis Side Products
Possible Causes:
-
Presence of Water in Solvents or Reagents: Even trace amounts of water can lead to the formation of pyridazinone byproducts.
-
Reaction Conditions Promoting Hydrolysis: High temperatures and the presence of acids or bases can catalyze hydrolysis.
Troubleshooting Steps:
-
Use Anhydrous Conditions:
-
Thoroughly dry all glassware before use.
-
Use anhydrous solvents and ensure that the nucleophile and any other reagents are free of water.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction vessel.
-
-
Purification of Reagents:
-
Distill solvents and purify reagents if their purity is questionable.
-
Experimental Protocols
The following are generalized protocols based on reactions with similar pyridazine derivatives. Optimization for this compound is likely necessary.
Protocol 1: Nucleophilic Substitution with a Hydrazine Derivative
This protocol is adapted from the synthesis of 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine.[1]
Materials:
-
3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine
-
Hydrazine hydrate (99%)
-
Dioxane
-
Ethanol (for crystallization)
Procedure:
-
In a round-bottom flask, dissolve 3-chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine (1 equivalent) in dioxane.
-
Add hydrazine hydrate (1 equivalent) to the solution.
-
Heat the reaction mixture under reflux for 6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the formed solid and wash it with cold ethanol.
-
Recrystallize the solid from ethanol to obtain the pure product.
Protocol 2: Nucleophilic Substitution with an Amine (Two-Step Procedure)
This protocol is adapted from the synthesis of 3-amino-4-methyl-6-phenylpyridazine.[2]
Step 1: Synthesis of the Hydrazinyl Intermediate
-
In a round-bottom flask, mix this compound (1 equivalent) with an excess of hydrazine hydrate (e.g., 10 equivalents).
-
Heat the mixture to reflux in a suitable solvent like n-butanol for 1.5-2 hours.
-
Cool the reaction mixture. The product should precipitate.
-
Filter the solid, wash with a small amount of cold water, and recrystallize from an isopropanol-isopropyl ether mixture to yield the 3-hydrazino- or 4-hydrazino-6-phenylpyridazine derivative.
Step 2: Reduction to the Amino Product
-
Dissolve the hydrazinyl derivative (1 equivalent) in methanol.
-
Add a catalytic amount of Raney Nickel.
-
Hydrogenate the mixture under pressure (e.g., 5 atmospheres) for 48 hours.
-
Carefully filter off the Raney Nickel catalyst.
-
Evaporate the solvent under reduced pressure.
-
Recrystallize the residue from an isopropanol-isopropyl ether mixture to obtain the aminopyridazine.
Data Presentation
Table 1: Reaction Conditions for Nucleophilic Substitution on Substituted Phenylpyridazines
| Starting Material | Nucleophile | Solvent | Temperature | Time | Product | Yield (%) | Reference |
| 4-(2-(4-Chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | POCl₃ | - | Reflux | 4 h | 3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine | 86 | [1] |
| 3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine | Hydrazine hydrate | Dioxane | Reflux | 6 h | 4-(2-(4-Chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | 55 | [1] |
| 3-Chloro-4-methyl-6-phenylpyridazine | Hydrazine hydrate | n-Butanol | Reflux | 1.5-2 h | 3-Hydrazino-4-methyl-6-phenylpyridazine | Not specified | [2] |
Visualizations
Caption: Regioselectivity in Nucleophilic Aromatic Substitution.
Caption: Troubleshooting Workflow for Optimizing Regioselectivity.
References
Optimizing palladium catalyst and ligand for Suzuki coupling of dichloropyridazines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura coupling of dichloropyridazines. Our aim is to help you overcome common challenges and optimize your reaction conditions for improved yield, selectivity, and efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in the Suzuki coupling of dichloropyridazines?
A1: Researchers often face challenges such as low to no yield, poor regioselectivity, and the formation of undesirable side products. Low conversion rates can be attributed to the deactivation of the palladium catalyst or suboptimal reaction conditions.[1] Poor regioselectivity is a significant hurdle as dichloropyridazines offer multiple reactive sites. Common side products include homocoupled boronic acids and protodehalogenated pyridazines, which arise from competing reaction pathways.[1]
Q2: How does the choice of palladium catalyst and ligand influence the regioselectivity of the coupling reaction?
A2: The selection of the palladium catalyst and, more critically, the ligand is paramount in controlling the regioselectivity of Suzuki coupling with dichloropyridazines. By strategically choosing the ligand, the coupling can be directed to a specific chlorine-substituted position on the pyridazine ring.[2][3] For instance, with 3,5-dichloropyridazines, different ligands can selectively promote coupling at either the 3- or 5-position.[2][3] Electron-deficient bidentate ligands like dppf may favor one position, while bulky monophosphine ligands such as QPhos can direct the coupling to another.[2]
Q3: Can Suzuki coupling be performed on dichloropyridazines without a ligand?
A3: Yes, ligand-free Suzuki coupling, often referred to as "Jeffery" conditions, can be effective and may even enhance selectivity in some cases.[2] These conditions typically involve a simple palladium salt (e.g., Pd(OAc)₂ or PdCl₂), an inorganic base, and a phase-transfer catalyst like a tetraalkylammonium salt (e.g., NBu₄Br).[4] Ligand-free systems can sometimes offer unprecedented selectivity that is not achievable with traditional phosphine or N-heterocyclic carbene (NHC) ligands.[5]
Q4: What are the key reaction parameters to optimize for a successful Suzuki coupling of dichloropyridazines?
A4: Beyond the catalyst and ligand, several other parameters are crucial for a successful reaction. These include the choice of base, solvent, reaction temperature, and the quality of the reagents.[1][6] The base is critical for the transmetalation step, with common choices being carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[7] The solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, THF) and water, can significantly impact reaction rates and yields.[7][8] Temperature and reaction time should also be carefully optimized for each specific substrate combination.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Low or no yield is a frequent issue. A systematic approach to troubleshooting is essential for identifying the root cause.
Caption: General troubleshooting workflow for low-yield reactions.
| Potential Cause | Recommended Solution |
| Degraded Reagents | Verify the purity and integrity of starting materials, especially the boronic acid and the palladium catalyst.[1] Boronic acids can degrade over time, and palladium catalysts can be sensitive to air and moisture.[1] |
| Inactive Catalyst | Ensure an inert atmosphere (e.g., argon or nitrogen) is maintained throughout the reaction, as oxygen can deactivate the Pd(0) catalyst.[1] Consider using a pre-catalyst that is more air-stable. |
| Suboptimal Reaction Conditions | Re-evaluate the choice of base, solvent, and temperature. For challenging couplings, a stronger base like K₃PO₄ or Cs₂CO₃ may be necessary.[7] The solvent polarity can influence reaction rates; for example, with Pd(dppf)Cl₂, more polar solvents like DMSO can be more effective.[7] |
| Poorly Soluble Substrates | If starting materials have low solubility, consider using a different solvent system or increasing the reaction temperature.[9] In some cases, derivatizing the substrate to improve solubility may be necessary.[9] |
Problem 2: Poor Regioselectivity
Achieving the desired regioselectivity is crucial when working with dichloropyridazines.
The choice of ligand is the most powerful tool for controlling which chlorine atom is substituted.
Caption: Ligand-dependent control of regioselectivity.
| Target Position | Catalyst/Ligand System | Comments |
| C3-Position of 3,5-Dichloropyridazine | Pd(OAc)₂ / dppf | Electron-deficient bidentate ligands can favor coupling at the more electron-deficient C3 position.[2] |
| C5-Position of 3,5-Dichloropyridazine | Pd(OAc)₂ / QPhos | Bulky monophosphine ligands can favor coupling at the less sterically hindered C5 position.[2] |
| C4-Position of 2,4-Dichloropyridines | Pd(PEPPSI)(IPr) or Pd/SIPr | Sterically hindered N-heterocyclic carbene (NHC) ligands can promote coupling at the typically less reactive C4 position.[5] |
| Unconventional Selectivity | Ligand-free "Jeffery" conditions | May provide high selectivity for otherwise difficult-to-access isomers.[2] |
Problem 3: Formation of Side Products
The presence of side products such as homocoupled boronic acid and protodehalogenated starting material can complicate purification and reduce the yield of the desired product.
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen. Ensure thorough degassing of the reaction mixture and maintain a strict inert atmosphere.
-
Protodehalogenation: This occurs when the halide is replaced by a hydrogen atom. It can be competitive if the transmetalation step is slow.[1] Using a stronger base or a different solvent system can sometimes accelerate the desired catalytic cycle over this decomposition pathway.[1]
Experimental Protocols
General Procedure for Ligand-Dependent Suzuki Coupling of 3,5-Dichloropyridazine
This protocol is a generalized representation based on literature procedures and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried reaction vial, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., dppf or QPhos, 4-10 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Addition of Reagents: Add the 3,5-dichloropyridazine (1.0 equiv.) and the boronic acid (1.2-1.5 equiv.).
-
Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1 M).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (e.g., 12-24 hours), monitoring the progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Procedure for Ligand-Free Suzuki Coupling of Dichloropyridines
This protocol is based on "Jeffery" conditions and should be optimized for specific substrates.[4]
-
Reaction Setup: In a reaction vial, combine the dichloropyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., Na₂CO₃, 2.0 equiv.).
-
Additive and Catalyst: Add the phase-transfer catalyst (e.g., NBu₄Br, 3.0 equiv.) and the palladium precursor (e.g., PdCl₂, 2 mol%).[4]
-
Solvent Addition: Add the solvent system (e.g., a mixture of an organic solvent and water).
-
Reaction and Work-up: Proceed with heating, work-up, and purification as described in the ligand-dependent protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Overcoming poor regioselectivity in the functionalization of 3,4-Dichloro-6-phenylpyridazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor regioselectivity in the functionalization of 3,4-dichloro-6-phenylpyridazine.
Troubleshooting Guides
Issue: Poor or incorrect regioselectivity in nucleophilic aromatic substitution (SNAr) reactions.
Question: I am attempting a nucleophilic aromatic substitution on this compound with an amine, but I am getting a mixture of products or the undesired isomer. How can I improve the selectivity for substitution at the C4 position?
Answer:
In the this compound system, the C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C3 position. This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed upon attack at C4, which is para to the N2 nitrogen atom.[1] However, several factors can influence this selectivity.
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures can sometimes lead to the formation of the thermodynamically more stable, but kinetically less favored, C3-substituted product. Try running the reaction at a lower temperature (e.g., room temperature or 0 °C) for a longer period.
-
Choice of Solvent: The polarity of the solvent can influence the stability of the intermediates. Experiment with a range of solvents, from polar aprotic (e.g., DMF, DMSO) to less polar options (e.g., THF, Dioxane).
-
Nature of the Nucleophile: Sterically hindered nucleophiles may favor attack at the less hindered C4 position. If you are using a small nucleophile and observing poor selectivity, consider if a bulkier alternative is feasible for your synthetic route.
-
Base Selection: If a base is used, its strength and steric bulk can play a role. A milder, non-nucleophilic base is often preferred to avoid side reactions.
Question: How can I favor nucleophilic substitution at the C3 position?
Answer:
Achieving high selectivity for the C3 position via SNAr is challenging due to the inherent electronic preference for C4 attack. However, you can explore the following strategies:
-
Blocking/Directing Groups: If your synthetic route allows, consider introducing a bulky substituent at a position that sterically hinders the C4 position, thereby directing the nucleophile to C3. This group would need to be removable in a subsequent step.
-
Alternative Reaction Mechanisms: If direct SNAr is not selective, consider a multi-step sequence. For example, it might be possible to functionalize both positions and then selectively remove the group at C4. Alternatively, exploring metal-catalyzed cross-coupling reactions will likely provide better control over regioselectivity.
Issue: Lack of selectivity in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Question: I am performing a Suzuki-Miyaura coupling on this compound and obtaining a mixture of C3- and C4-arylated products. How can I control the regioselectivity?
Answer:
The regioselectivity of palladium-catalyzed cross-coupling reactions on dihalopyridazines is influenced by a combination of electronic and steric factors, as well as the specific reaction conditions, particularly the choice of ligand and catalyst.[2][3] While for some dichloropyridazines a general reactivity order is observed, for the 3,4-dichloro system, fine-tuning of the reaction parameters is crucial.
Troubleshooting Steps:
-
Ligand Screening: The ligand is one of the most powerful tools for controlling regioselectivity in cross-coupling reactions. A systematic ligand screening is highly recommended.
-
For C4-selectivity: Start with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or bulky N-heterocyclic carbene (NHC) ligands like IPr.[4][5] These can favor oxidative addition at the more accessible C4 position.
-
For C3-selectivity: Less sterically demanding ligands, or those with specific chelating properties, might favor reaction at the C3 position. Experiment with ligands like PPh3 or bidentate phosphine ligands such as dppf.
-
-
Catalyst Precursor: The choice of palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3, Pd(PPh3)4) can influence the active catalytic species and, consequently, the regioselectivity.[6]
-
Base and Solvent: The base and solvent system can also play a role. Screen different bases (e.g., K2CO3, Cs2CO3, K3PO4) and solvents (e.g., Toluene, Dioxane, DMF, with or without water).
-
Temperature: Lowering the reaction temperature may enhance selectivity by favoring the kinetically controlled product.
Question: I want to perform a regioselective Buchwald-Hartwig amination. Where should I start?
Answer:
Similar to Suzuki-Miyaura coupling, the regioselectivity of Buchwald-Hartwig amination is highly dependent on the catalytic system.
Recommended Starting Conditions:
-
For C4-Amination: A common starting point would be a catalyst system known for its high activity and selectivity, such as a combination of Pd2(dba)3 with a bulky biarylphosphine ligand like XPhos or BrettPhos, and a strong base like NaOt-Bu or K3PO4 in a solvent like toluene or dioxane.[5][7][8][9]
-
For C3-Amination: Achieving selectivity for the C3 position may be more challenging. Experiment with different ligands, potentially smaller or bidentate ones, and carefully control the reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing regioselectivity in the functionalization of this compound?
A1: The regioselectivity is primarily governed by the electronic properties of the pyridazine ring. The two nitrogen atoms are electron-withdrawing, making the ring electron-deficient and susceptible to nucleophilic attack. The C4 and C6 positions are generally the most electrophilic. In the case of this compound, the C4 position is generally more reactive towards nucleophiles than the C3 position due to greater resonance stabilization of the Meisenheimer intermediate.[1] For metal-catalyzed reactions, both electronic and steric factors, as well as the nature of the catalyst and ligands, play a crucial role.
Q2: Can I selectively functionalize one chlorine atom while leaving the other for a subsequent reaction?
A2: Yes, this is a common and powerful strategy. By carefully selecting the reaction conditions, you can often achieve mono-functionalization. For instance, a Suzuki-Miyaura or Buchwald-Hartwig reaction can be performed under conditions that favor reaction at one position (e.g., C4). The remaining chlorine atom at the other position can then be used as a handle for a subsequent, different cross-coupling or nucleophilic substitution reaction. This allows for the synthesis of di-substituted pyridazines with different groups at the C3 and C4 positions.
Q3: Are there any general recommendations for catalyst and ligand selection for Suzuki-Miyaura coupling to favor C4 substitution?
A3: For selective C4 arylation, catalyst systems that are highly active and can operate at lower temperatures are often a good choice. A combination of a palladium precursor like Pd(OAc)2 or Pd2(dba)3 with a bulky, electron-rich monophosphine ligand from the Buchwald family (e.g., XPhos, SPhos) is a robust starting point. These ligands can promote the challenging oxidative addition at the C-Cl bond and can impart significant steric influence, often favoring the more accessible C4 position.
Q4: What is the expected order of reactivity for the two chlorine atoms in this compound?
A4: Based on general principles for dihalopyridazines, the chlorine at the C4 position is expected to be more reactive towards nucleophilic aromatic substitution. In palladium-catalyzed cross-coupling reactions, the relative reactivity can be modulated by the choice of catalyst and ligands. While C4 is often more sterically accessible, electronic factors can sometimes lead to preferential reaction at C3. Therefore, experimental validation is crucial.
Data Presentation
Table 1: Representative Conditions for Regioselective Suzuki-Miyaura Coupling of Dihalogenated Heterocycles (Model Systems)
| Entry | Dihalide Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Major Product (Position) | Reference |
| 1 | 3,5-dichloropyridazine | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Dioxane/H2O | 100 | C3 | [3] |
| 2 | 3-chloro-5-bromo-6-phenylpyridazine | Arylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | Reflux | C5 (bromo position) | [2] |
| 3 | 2,4-dichloropyridine | Arylboronic acid | PdCl2 / IPr | K3PO4 | Dioxane/H2O | 80 | C4 | [4] |
| 4 | 2,4-dichloropyridine | Arylboronic acid | Pd(OAc)2 / PPh3 | K2CO3 | Toluene | 110 | C2 | [6] |
Note: This table provides examples from related dihaloheterocycles to guide experimental design. Optimal conditions for this compound may vary and require screening.
Table 2: Suggested Starting Conditions for Regioselective Buchwald-Hartwig Amination
| Target Position | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) |
| C4 | Primary/Secondary Amine | Pd2(dba)3 (2 mol%) | XPhos (4 mol%) | NaOt-Bu (1.2 eq) | Toluene | 100-110 |
| C4 | Ammonia surrogate (e.g., Benzophenone imine) | Pd(OAc)2 (2 mol%) | BINAP (3 mol%) | Cs2CO3 (1.5 eq) | Dioxane | 110 |
| C3 | Primary/Secondary Amine | Pd2(dba)3 (2 mol%) | dppf (4 mol%) | K3PO4 (1.5 eq) | Dioxane | 110-120 |
Note: These are suggested starting points. Optimization of catalyst, ligand, base, solvent, and temperature is recommended.
Experimental Protocols
Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling Favoring the C4-Position
-
To a dry reaction vessel, add this compound (1.0 eq), the corresponding boronic acid (1.1-1.5 eq), and the base (e.g., K3PO4, 2.0-3.0 eq).
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the palladium precursor (e.g., Pd(OAc)2, 2-5 mol%) and the ligand (e.g., XPhos, 4-10 mol%).
-
Add the anhydrous solvent (e.g., Dioxane or Toluene, to make a 0.1-0.2 M solution).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Regioselective Buchwald-Hartwig Amination Favoring the C4-Position
-
To a dry reaction vessel, add the palladium precursor (e.g., Pd2(dba)3, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Add the base (e.g., NaOt-Bu, 1.2 eq).
-
The vessel is evacuated and backfilled with an inert atmosphere.
-
In a separate flask, dissolve this compound (1.0 eq) and the amine (1.2 eq) in the anhydrous solvent (e.g., Toluene).
-
Add the solution of the substrate and amine to the reaction vessel containing the catalyst and base.
-
Heat the reaction mixture to 100-110 °C and stir until the reaction is complete.
-
Cool the reaction to room temperature, quench with saturated aqueous NH4Cl, and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 8. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting unexpected NMR shifts in 3,4-Dichloro-6-phenylpyridazine derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-dichloro-6-phenylpyridazine derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during NMR analysis.
Frequently Asked Questions (FAQs) - Troubleshooting Unexpected NMR Shifts
Q1: My 1H NMR spectrum of a this compound derivative shows shifts that are different from the expected values. What could be the cause?
A1: Unexpected chemical shifts in the 1H NMR spectrum of this compound derivatives can arise from several factors:
-
Solvent Effects: The chemical shifts of aromatic protons are particularly sensitive to the NMR solvent used. Aromatic solvents like benzene-d6 can induce significant shifts (known as Aromatic Solvent Induced Shifts or ASIS) compared to chlorinated solvents like CDCl3 due to anisotropic effects. Polar solvents such as DMSO-d6 or methanol-d4 can also influence chemical shifts through hydrogen bonding interactions with any suitable functional groups on your derivative.
-
Concentration Effects: At high concentrations, intermolecular interactions such as π-stacking between the phenyl and pyridazine rings of adjacent molecules can lead to changes in chemical shifts, typically causing upfield shifts. It is advisable to run NMR on relatively dilute samples.
-
Temperature Variations: Chemical shifts can be temperature-dependent, especially if conformational changes or proton exchange phenomena are occurring. Running the NMR at a different temperature can help determine if this is a factor.
-
pH of the Sample: If your deuterated solvent contains acidic or basic impurities, or if your compound has ionizable groups, the protonation state can change, leading to significant shifts in the NMR spectrum. This is particularly relevant when using solvents like D2O or methanol-d4.
-
Presence of Impurities: Residual solvents from purification (e.g., ethyl acetate, hexanes, dichloromethane) or by-products from the synthesis can introduce unexpected peaks. Cross-reference any unexpected signals with common solvent impurity charts.[1][2]
Q2: The proton on the pyridazine ring of my this compound derivative is showing a significant downfield (or upfield) shift. Why is this happening?
A2: The electronic environment of the C5-proton on the pyridazine ring is highly influenced by the substituents. While chlorine atoms at positions 3 and 4 are electron-withdrawing and would be expected to deshield this proton, leading to a downfield shift, other factors can cause deviations:
-
Conformational Restriction: The rotation of the phenyl group at C6 can be sterically hindered. Different rotational conformers (rotamers) can place the C5-proton in different electronic environments relative to the phenyl ring's magnetic anisotropy. This can lead to either shielding (upfield shift) or deshielding (downfield shift) depending on the dominant conformation. Variable temperature NMR studies can help to investigate the presence of different conformers.
-
Substitution on the Phenyl Ring: Electron-donating or electron-withdrawing groups on the phenyl ring will electronically influence the entire molecule, including the pyridazine ring, and can cause shifts in the C5-proton resonance.
-
Long-Range Coupling: While less common to cause large shifts, long-range coupling to other protons, for instance on a substituent at the phenyl ring, could alter the appearance of the signal and might be misinterpreted as a shift.
Q3: I am observing broader than expected peaks in my 1H NMR spectrum. What are the possible reasons?
A3: Broad peaks in an NMR spectrum can be indicative of several phenomena:
-
Chemical Exchange: If your molecule is undergoing a chemical exchange process that is on an intermediate timescale with respect to the NMR experiment (e.g., conformational changes, proton exchange with residual water), this can lead to significant peak broadening.
-
Aggregation: As mentioned, at higher concentrations, molecules may aggregate, which can lead to broader signals.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant line broadening.
-
Poor Shimming: An inhomogeneous magnetic field across the sample will result in broad peaks. This is a common instrumental issue that can be rectified by careful shimming of the NMR spectrometer.
-
Sample Viscosity: Highly viscous samples can also lead to broader lines.
Q4: The 13C NMR spectrum of my derivative has carbon signals that I cannot assign based on predicted values. How can I confirm my assignments?
A4: Assignment of 13C NMR signals can be challenging. Here are some strategies:
-
2D NMR Spectroscopy: Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
-
HSQC correlates carbon atoms to their directly attached protons.
-
HMBC shows correlations between carbons and protons over two or three bonds, which can help to piece together the carbon skeleton and assign quaternary carbons.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments can help distinguish between CH, CH2, and CH3 groups. In a DEPT-135 spectrum, CH and CH3 signals appear as positive peaks, while CH2 signals are negative. In a DEPT-90 spectrum, only CH signals are observed.
-
Comparison with Similar Structures: If available, comparing your spectrum with the spectra of structurally related compounds can provide valuable clues for signal assignment.
Data Presentation: Predicted NMR Chemical Shifts
The following table summarizes the predicted 1H and 13C NMR chemical shifts for the parent compound, this compound. These values can serve as a baseline for what to expect in your derivatives. Note that actual experimental values will be influenced by the factors discussed in the FAQs.
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| Pyridazine H-5 | > 8.0 | ~125-135 |
| Phenyl H (ortho) | 7.4 - 8.0 (multiplet) | ~125-130 |
| Phenyl H (meta) | 7.4 - 8.0 (multiplet) | ~128-132 |
| Phenyl H (para) | 7.4 - 8.0 (multiplet) | ~130-135 |
| Pyridazine C-3 | - | ~145-155 |
| Pyridazine C-4 | - | ~140-150 |
| Pyridazine C-6 | - | ~150-160 |
| Phenyl C (ipso) | - | ~135-145 |
Note: These are predicted values and should be used as a guide. Actual shifts can vary.
Experimental Protocols
Standard Protocol for 1H and 13C NMR Spectroscopy of this compound Derivatives
1. Sample Preparation:
-
Weigh 5-10 mg of your purified this compound derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, Acetone-d6) in a clean, dry vial. The choice of solvent will depend on the solubility of your compound.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. NMR Data Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity. This can be done manually or using an automated shimming routine.
-
For 1H NMR:
-
Acquire a standard one-dimensional 1H spectrum.
-
Set the spectral width to a range of -2 to 12 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8 or 16 scans for a sample of this concentration).
-
-
For 13C NMR:
-
Acquire a proton-decoupled 13C spectrum.
-
Set the spectral width to a range of 0 to 200 ppm.
-
A larger number of scans will be required compared to 1H NMR due to the lower natural abundance of 13C (typically several hundred to several thousand scans).
-
-
Acquire any necessary 2D NMR spectra (e.g., COSY, HSQC, HMBC) using standard parameter sets provided by the spectrometer software.
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum correctly.
-
Apply baseline correction.
-
Calibrate the chemical shift axis by referencing the residual solvent peak to its known value (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C).
-
Integrate the signals in the 1H NMR spectrum.
Visualizations
Caption: Troubleshooting workflow for unexpected NMR shifts.
Caption: Potential signaling pathway targeted by pyridazine derivatives.
References
Technical Support Center: Scaling up the Synthesis of 3,4-Dichloro-6-phenylpyridazine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 3,4-Dichloro-6-phenylpyridazine for library production. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing the pyridazine core structure?
A1: A prevalent method for synthesizing pyridazine derivatives is the Paal-Knorr synthesis, which involves the cyclocondensation of a 1,4-dicarbonyl compound with a hydrazine source, such as hydrazine hydrate or hydrazine sulfate.[1]
Q2: What are the typical challenges encountered when scaling up pyridazine synthesis?
A2: Common challenges include incomplete reactions, formation of side products, and difficulties in product purification.[2] Low yields can often be attributed to suboptimal reaction conditions, such as incorrect temperature, reaction time, or choice of solvent and catalyst.[2]
Q3: How can I minimize the formation of side products?
A3: To minimize side products, it is crucial to control the reaction stoichiometry and conditions carefully. For instance, in reactions involving hydrazine, side reactions with ester groups can form hydrazides.[2] Characterizing impurities using techniques like NMR and Mass Spectrometry can help in understanding their origin and optimizing the reaction to reduce their formation.[2]
Q4: What are the recommended purification techniques for dichloropyridazine derivatives?
A4: For solid products, recrystallization is a good initial choice. It's important to experiment with different solvents to find one where the product has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble.[2] If recrystallization is ineffective, column chromatography is a powerful alternative for achieving optimal separation.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. 2. Side Reactions: Unwanted side reactions consuming starting materials. 3. Poor Starting Material Quality: Impurities in starting materials can interfere with the reaction. 4. Product Degradation: The product may be unstable under the reaction or workup conditions. | 1. Optimize Reaction Conditions: Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS. 2. Control Stoichiometry and Conditions: Adjust stoichiometry and reaction conditions to disfavor side product formation. 3. Purify Starting Material: Ensure the purity of starting materials before use. 4. Modify Workup: Use milder extraction and purification techniques. Avoid strong acids or bases if the product is sensitive.[2] |
| Formation of Multiple Products/Isomers | Lack of Regioselectivity: The starting materials may allow for the formation of multiple isomers. | Modify Reaction Conditions: Altering the solvent, temperature, or catalyst may improve regioselectivity. |
| Difficulty with Product Purification | 1. Inappropriate Purification Method: The chosen method may not be effective for separating the product from impurities. 2. Product is an Oil or Does Not Crystallize: Some products are not solids at room temperature or are difficult to crystallize. | 1. Select Appropriate Purification Technique: For solids, try recrystallization with various solvents. If that fails, use column chromatography. 2. Induce Crystallization or Use Chromatography: If the product is an oil, try to induce crystallization by scratching the flask or adding a seed crystal. If crystallization is not possible, purify by column chromatography.[2] |
Experimental Protocols
A proposed synthetic route for this compound suitable for scaling up involves a two-step process starting from mucochloric acid and benzene.
Step 1: Synthesis of 3,4-Dichloro-5-phenylfuran-2(5H)-one
This step utilizes a Friedel-Crafts reaction.
-
Materials:
-
Mucochloric acid
-
Benzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice
-
Concentrated HCl
-
Methanol (for recrystallization)
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
Slowly add mucochloric acid to a mixture of benzene and anhydrous aluminum chloride with stirring.
-
Continue stirring for 3 hours at room temperature after the addition is complete.
-
Quench the reaction by adding ice and concentrated HCl.
-
Extract the mixture with benzene.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under vacuum.
-
Recrystallize the resulting solid from methanol to yield 3,4-Dichloro-5-phenylfuran-2(5H)-one.[3]
-
Step 2: Synthesis of this compound
This step involves the conversion of the furanone intermediate to a pyridazinone, followed by chlorination.
-
Part A: Synthesis of 5-Chloro-6-phenylpyridazin-3(2H)-one
-
This conversion can be achieved by reacting 3,4-Dichloro-5-phenylfuran-2(5H)-one with a hydrazine source. Detailed experimental conditions for this specific transformation require further investigation based on literature precedents for similar reactions.
-
-
Part B: Chlorination to this compound
-
A common method for chlorinating pyridazinones is the use of a chlorinating agent like phosphorus oxychloride (POCl₃).[4][5]
-
General Procedure:
-
React 5-Chloro-6-phenylpyridazin-3(2H)-one with an excess of phosphorus oxychloride.
-
The reaction is typically heated to ensure completion.
-
After the reaction, the excess POCl₃ is removed under reduced pressure.
-
The crude product is then carefully quenched with ice water and neutralized.
-
The product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic layer is dried and concentrated to yield the crude this compound, which can be further purified by recrystallization or column chromatography.
-
-
Data Presentation
Table 1: Reaction Parameters for Dichloropyridazine Synthesis
| Reaction Step | Starting Materials | Reagents | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) (Method) | Reference |
| Chlorination of 3,6-dihydroxypyridazine | 3,6-dihydroxypyridazine | POCl₃ | Chloroform | 50 | 4 | 72.35 | 99.03 (GC) | [4] |
| Chlorination of 3,6-dihydroxypyridazine | 3,6-dihydroxypyridazine | POCl₃ | Benzene/Toluene | 65 | 3.5 | 86.70 | - | [4] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 5. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
Catalyst deactivation issues in cross-coupling reactions of 3,4-Dichloro-6-phenylpyridazine
Welcome to the technical support center for cross-coupling reactions involving 3,4-dichloro-6-phenylpyridazine. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions to navigate the complexities of catalyst deactivation and other common experimental challenges.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: Low to No Product Yield
-
Question: I am observing very low or no formation of my desired mono- or di-substituted product. What are the likely causes and how can I troubleshoot this?
-
Answer: Low to negligible yields in cross-coupling reactions with this compound can stem from several factors, primarily related to catalyst deactivation and suboptimal reaction conditions.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Catalyst Poisoning by Pyridazine Nitrogen | The lone pair of electrons on the pyridazine nitrogen can strongly coordinate to the palladium center, leading to catalyst deactivation.[1] Use bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) or N-heterocyclic carbene (NHC) ligands to shield the metal center and promote faster reductive elimination.[2][3] |
| Inactive Catalyst | The active Pd(0) species is highly sensitive to oxygen. Ensure a strictly inert atmosphere (argon or nitrogen) by thoroughly degassing solvents and reagents.[4][5] Use a freshly opened bottle of the palladium catalyst or a reliable pre-catalyst.[4] |
| Poor Reagent Quality | Boronic acids can degrade (protodeboronation), and amines can be oxidized. Use fresh, high-purity reagents. A slight excess of the coupling partner (1.1-1.5 equivalents) may be beneficial.[4] |
| Suboptimal Reaction Conditions | The choice of base, solvent, and temperature is critical. Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., toluene, dioxane, THF).[4][5] Avoid solvents like pyridine or acetonitrile which can inhibit the catalyst.[5] |
Issue 2: Reaction Stalls Before Completion
-
Question: My reaction starts well but stops before all the starting material is consumed. What could be causing this premature halt?
-
Answer: A stalling reaction is often a sign of catalyst decomposition over the course of the experiment.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Catalyst Decomposition | The active catalytic species may not be stable under the reaction conditions, especially at elevated temperatures.[5] Employ more robust ligands, such as the Buchwald biarylphosphine ligands, which are designed to protect the palladium center.[2][5] Consider lowering the reaction temperature, though this may necessitate longer reaction times.[5] |
| Product Inhibition | The coupled product itself can sometimes coordinate to the palladium catalyst, inhibiting its activity.[5] In such cases, a higher catalyst loading might be necessary to drive the reaction to completion.[5] |
| Ligand Degradation | The phosphine ligands themselves can degrade over time, especially at higher temperatures.[6] Ensure the chosen ligand is stable under the reaction conditions. |
Issue 3: Significant Side Product Formation
-
Question: I am observing significant formation of side products, such as hydrodehalogenation or homocoupling of my starting material. How can I minimize these unwanted reactions?
-
Answer: The formation of side products is a common issue and is often related to the reaction conditions and the stability of the catalytic intermediates.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Hydrodehalogenation (Reduction of C-Cl bond) | This occurs when the aryl halide is reduced instead of undergoing cross-coupling. Ensure a strictly inert atmosphere to minimize sources of hydrogen.[5] Use a ligand that promotes rapid reductive elimination.[5] |
| Homocoupling (Biaryl Formation) | This is the coupling of two molecules of the starting aryl halide. Optimize the catalyst-to-ligand ratio; typically, a 1:1 to 1:2 ratio is effective.[5] This side reaction is more prevalent with highly reactive aryl halides.[5] |
| Protodeboronation (for Suzuki coupling) | The boronic acid reagent can be cleaved by residual water or base before transmetalation. Use anhydrous solvents and consider using KF as the base, which can sometimes suppress this side reaction.[7] |
Frequently Asked Questions (FAQs)
-
Q1: Which chlorine on this compound is more reactive?
-
A1: In dihalopyridazines, the reactivity of the halogen atoms is influenced by electronic and steric factors. For this compound, the C4 position is generally expected to be more reactive in nucleophilic aromatic substitution and many cross-coupling reactions due to the electronic influence of the adjacent nitrogen atom. However, the regioselectivity can be highly dependent on the specific reaction conditions, particularly the choice of ligand and catalyst.[8][9] For instance, in some cases, electron-deficient bidentate ligands have been shown to favor reaction at the C3 position in 3,5-dichloropyridazine.[8]
-
-
Q2: Can I achieve selective mono-substitution on this compound?
-
A2: Yes, selective mono-substitution is often achievable by carefully controlling the reaction stoichiometry (using a slight deficiency or 1.0 equivalent of the coupling partner) and reaction time. Lowering the reaction temperature can also enhance selectivity. It is crucial to monitor the reaction progress by techniques like TLC or LC-MS to stop the reaction once the desired mono-substituted product is predominantly formed.
-
-
Q3: What are the best practices for setting up a cross-coupling reaction with this substrate?
-
A3:
-
Inert Atmosphere: Always use a robust inert atmosphere (argon or nitrogen). This involves using Schlenk techniques or a glovebox.
-
Solvent and Reagent Purity: Use anhydrous, degassed solvents and high-purity reagents.
-
Catalyst and Ligand Choice: Select a palladium source and ligand appropriate for the specific cross-coupling reaction (e.g., Buchwald-Hartwig amination, Suzuki, Sonogashira). For N-heterocyclic substrates, bulky, electron-rich ligands are often preferred.[2]
-
Reaction Monitoring: Regularly monitor the reaction to determine the optimal reaction time and to avoid the formation of di-substituted or degradation products.
-
-
-
Q4: For a Sonogashira coupling with this compound, are there advantages to a copper-free system?
-
A4: The traditional Sonogashira reaction uses a palladium catalyst with a copper(I) co-catalyst. However, copper-free systems are increasingly popular as they can prevent the homocoupling of the terminal alkyne (Glaser coupling), which is a common side reaction in the presence of copper and oxygen. For a substrate like this compound, a copper-free Sonogashira reaction might offer a cleaner reaction profile with fewer byproducts.
-
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid (1.1 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen (repeat this cycle three times).
-
Addition of Catalyst and Ligand: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an additional ligand.
-
Solvent Addition: Add degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
Caption: Key pathways leading to palladium catalyst deactivation.
References
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 3. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Reactivity of the C-Cl Bond in 3,4-Dichloro-6-phenylpyridazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with 3,4-dichloro-6-phenylpyridazine. The content is designed to address specific issues related to enhancing the reactivity of the C-Cl bond for various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: Which C-Cl bond in this compound is more reactive?
The reactivity of the C-Cl bonds at the C3 and C4 positions is influenced by the reaction type and conditions. In nucleophilic aromatic substitution (SNAr), the C4 position is generally more activated due to the electronic influence of the ring nitrogen atoms. For palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, the regioselectivity can be influenced by factors such as the choice of catalyst, ligand, and the electronic properties of the substituents on the pyridazine ring.
Q2: What are the primary methods for functionalizing the C-Cl bonds in this compound?
The primary methods include:
-
Palladium-catalyzed cross-coupling reactions:
-
Nucleophilic Aromatic Substitution (SNAr): For the introduction of various nucleophiles such as amines and thiols.
Q3: Can I selectively functionalize one C-Cl bond over the other?
Yes, achieving regioselectivity is possible. For instance, in Suzuki-Miyaura coupling of 3,5-dichloropyridazine, C3 selectivity can be achieved with a dppf-based catalyst, while C5 selectivity can be obtained with a Q-Phos ligand.[4] While this is not the exact substrate, it highlights the principle of ligand-controlled regioselectivity. For SNAr reactions, the inherent electronic properties of the pyridazine ring often favor substitution at the C4 position.
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Cross-Coupling Reactions
Issue 1: Low or no conversion to the desired product.
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species. |
| Inappropriate Ligand | For less reactive aryl chlorides, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective than standard ligands like PPh₃. |
| Insufficient Base Strength | Use a stronger base such as Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and anhydrous. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20°C. Microwave irradiation can also be effective in accelerating the reaction.[5] |
| Solvent Issues | Ensure the solvent is anhydrous and degassed. A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used. |
Issue 2: Significant formation of homocoupling byproduct.
| Potential Cause | Troubleshooting Step |
| High Catalyst Loading | Reduce the palladium catalyst loading. |
| High Temperature | Lower the reaction temperature. |
| Oxygen Contamination | Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). |
Guide 2: Buchwald-Hartwig Amination
Issue 1: Low yield of the aminated product.
| Potential Cause | Troubleshooting Step |
| C-Cl bond inactivity | Aryl chlorides are less reactive than bromides or iodides. Use a palladium pre-catalyst and a bulky, electron-rich biarylphosphine ligand (e.g., RuPhos, BrettPhos).[6] |
| Inadequate Base | A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required. Ensure the base is fresh and anhydrous. |
| Low Temperature | These reactions often require elevated temperatures (80-120°C) to facilitate the oxidative addition step. |
| Catalyst Poisoning | Certain functional groups on the amine or pyridazine ring can poison the catalyst. Ensure all reagents are pure. |
Issue 2: Prevalent hydrodehalogenation (replacement of -Cl with -H).
| Potential Cause | Troubleshooting Step |
| Slow Reductive Elimination | Change the ligand to one that promotes faster reductive elimination. Sometimes a less bulky ligand can be beneficial. |
| Presence of Water | Ensure strictly anhydrous conditions for all reagents and solvents. |
| Amine Stoichiometry | Use a slight excess of the amine (1.1-1.2 equivalents). |
| Choice of Base | Ensure the base is of high purity and anhydrous. |
Guide 3: Nucleophilic Aromatic Substitution (SNAr)
Issue 1: No reaction or slow reaction rate.
| Potential Cause | Troubleshooting Step |
| Insufficient Nucleophilicity | Use a stronger nucleophile or increase its concentration. |
| Poor Leaving Group | While chlorine is a reasonable leaving group, converting it to a better leaving group (e.g., via a sulfonate) is a possibility, though often not necessary for activated systems. |
| High Activation Energy | Increase the reaction temperature. The use of a polar aprotic solvent like DMF or DMSO can also accelerate the reaction. |
Issue 2: Lack of regioselectivity.
| Potential Cause | Troubleshooting Step |
| Similar Reactivity of C3 and C4 | While C4 is generally more reactive, steric hindrance from the phenyl group at C6 might influence the selectivity. Lowering the reaction temperature may improve selectivity. |
| Reaction Conditions | The choice of solvent and the presence of additives can sometimes influence regioselectivity. |
Data Presentation
Table 1: Exemplar Conditions for Suzuki-Miyaura Coupling of Dichloropyridazines
| Substrate | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Selectivity | Reference |
| 3,5-Dichloropyridazine | Phenylboronic acid | Pd(OAc)₂ (2) | dppf | Cs₂CO₃ | Dioxane/H₂O | 100 | - | C3 selective | [4] |
| 3,5-Dichloropyridazine | Phenylboronic acid | Pd(OAc)₂ (2) | Q-Phos | KF | Toluene/H₂O | 100 | - | C5 selective | [4] |
| 3-Chloro-5-bromo-6-phenylpyridazine | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | - | Reacts at C5 | [7] |
Table 2: General Conditions for Buchwald-Hartwig Amination of Chloro-heterocycles
| Substrate Type | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | General Yield | Reference |
| Aryl/Heteroaryl Chlorides | Primary/Secondary Amines | Pd₂(dba)₃ (1-2) | Biarylphosphine (e.g., XPhos) | NaOtBu | Toluene or Dioxane | 80-120 | Good to Excellent | [8] |
| 3-Chloro-4-methyl-6-phenylpyridazine | Ammonia surrogate | Pd catalyst | Ligand | Base | Toluene | 100-110 | Proposed high yield | [1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 eq.), the corresponding boronic acid (1.1-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if required).
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., G3-XPhos, 1-3 mol%), the ligand, and the base (e.g., NaOtBu, 1.2-1.5 eq.).
-
Seal the tube, evacuate, and backfill with argon three times.
-
Add this compound (1.0 eq.) and the amine (1.1-1.2 eq.).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the required temperature (e.g., 100-110°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the product by column chromatography.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
Dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).
-
Add the nucleophile (e.g., an amine or a thiol, 1.1-2.0 eq.) to the solution.
-
If the nucleophile is an amine, a non-nucleophilic base (e.g., DIPEA) may be added to scavenge the HCl byproduct. For thiols, a base like K₂CO₃ is often used.
-
Stir the reaction mixture at room temperature or heat as required. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the residue by crystallization or column chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: General pathway for Nucleophilic Aromatic Substitution (SNAr).
Caption: General troubleshooting workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Validation & Comparative
Comparing Suzuki coupling of 3,4-Dichloro-6-phenylpyridazine with other dihalopyridazines
For researchers, scientists, and professionals in drug development, the pyridazine core represents a privileged scaffold. Its incorporation into novel molecular entities often relies on the versatile Suzuki-Miyaura cross-coupling reaction. However, for dihalogenated pyridazines, regioselectivity is a critical challenge. This guide provides a comparative analysis of the Suzuki coupling of 3,4-dichloro-6-phenylpyridazine against other dihalopyridazines, supported by experimental data and detailed protocols to aid in reaction design and optimization.
The Suzuki-Miyaura coupling is a powerful tool for carbon-carbon bond formation, enabling the synthesis of complex biaryl and heteroaryl structures.[1] When employing dihalopyridazines as substrates, the selective functionalization of one halogen over the other is paramount for efficient and controlled synthesis. This selectivity is influenced by a combination of electronic effects, steric hindrance, the nature of the halogen, and, crucially, the choice of palladium catalyst, ligand, and reaction conditions.[2][3]
Comparative Analysis of Suzuki Coupling in Dihalopyridazines
While direct comparative studies on this compound are not extensively documented, we can infer its reactivity based on established principles and data from related dihalopyridazines. The phenyl group at the C6 position is expected to exert a significant electronic and steric influence on the reactivity of the chlorine atoms at the C3 and C4 positions.
Here, we compare the anticipated reactivity of this compound with other well-studied dihalopyridazines.
| Dihalopyridazine | Position of Halogens | Typical Reaction Conditions | Observed Regioselectivity & Yield | Key Influencing Factors |
| This compound (Predicted) | C3, C4 | Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/H₂O, 80°C | Preferential coupling at C4 is predicted due to reduced steric hindrance compared to the C3 position, which is flanked by the C6-phenyl group. | Steric hindrance from the C6-phenyl group. Electronic effects of the phenyl ring. |
| 3,5-Dichloropyridazine | C3, C5 | Pd(OAc)₂/dppf, Cs₂CO₃, 1,4-Dioxane/H₂O | Selective for C3 position.[2] | Ligand choice is critical; electron-deficient bidentate ligands like dppf favor C3 coupling.[2][4][5] |
| 3,5-Dichloropyridazine | C3, C5 | Pd(OAc)₂/Q-Phos, KF, Toluene/H₂O | Selective for C5 position.[2] | Bulky, electron-rich monodentate ligands like Q-Phos can override the inherent electronic preference for C3.[2] |
| 3,6-Dichloropyridazine | C3, C6 | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O | Mono-arylation is efficient. With a C4 substituent, selectivity is directed. For example, a C4 amine group directs coupling to the C3 position.[2] | Position and electronic nature of substituents on the pyridazine ring. |
| 3-Chloro-5-bromo-6-phenylpyridazine | C3 (Cl), C5 (Br) | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O | Selective coupling at the C5-bromo position.[2][3] | The greater reactivity of the C-Br bond over the C-Cl bond in Suzuki coupling. |
| 5-Amino-3,4-dichloropyridazine | C3, C4 | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O | Preferential coupling at the C3 position over C4 (8:1 ratio).[3] | The directing effect of the amino group. |
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura coupling reaction with a dihalopyridazine, which can be adapted based on the specific substrate and desired selectivity.
Materials:
-
Dihalopyridazine (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., Toluene/Ethanol/H₂O, 1,4-Dioxane/H₂O)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask, add the dihalopyridazine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired mono-arylated pyridazine.
Visualizing the Suzuki Coupling Workflow
The following diagram illustrates the typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Logical Pathway for Catalyst Selection and Regiocontrol
The choice of palladium catalyst and ligand is a critical determinant of regioselectivity in the Suzuki coupling of dihalopyridazines. The following diagram outlines the logical considerations for catalyst selection to achieve the desired positional selectivity.
Caption: Ligand selection guide for regioselective Suzuki coupling.
References
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 3,4-Dichloro-6-phenylpyridazine and 3,6-Dichloro-4-phenylpyridazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two isomeric dichlorophenylpyridazines: 3,4-Dichloro-6-phenylpyridazine and 3,6-Dichloro-4-phenylpyridazine. Understanding the distinct reactivity profiles of these molecules is crucial for their strategic application in the synthesis of novel pharmaceutical and agrochemical compounds. This document summarizes their reactivity in key synthetic transformations, supported by available experimental data and detailed protocols.
Introduction to Dichlorophenylpyridazines
Halogenated pyridazines are versatile building blocks in organic synthesis. The electron-deficient nature of the pyridazine ring, coupled with the presence of halogen atoms, creates reactive sites amenable to various chemical modifications, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The regioselectivity of these reactions—which halogen atom is preferentially substituted—is a critical factor in synthetic design. This guide focuses on the comparative reactivity of this compound and 3,6-dichloro-4-phenylpyridazine, highlighting the influence of chlorine atom positioning on the molecule's synthetic utility.
Theoretical Reactivity Profile
The reactivity of dichloropyridazines is primarily governed by the electronic effects of the two adjacent nitrogen atoms in the pyridazine ring. These nitrogen atoms withdraw electron density, making the carbon atoms of the ring electrophilic and susceptible to nucleophilic attack.
For this compound , the chlorine atoms are situated at positions C3 and C4. Both positions are activated towards nucleophilic attack due to their proximity to the ring nitrogens. Theoretical considerations suggest that the C4 position is likely the more reactive site for nucleophilic substitution. This preference is attributed to the greater stability of the Meisenheimer intermediate formed upon nucleophilic attack at the C4 position, which is para to the N2 nitrogen atom.
For 3,6-Dichloro-4-phenylpyridazine , the chlorine atoms are at the C3 and C6 positions. Both of these positions are alpha to a ring nitrogen, which strongly activates them towards nucleophilic substitution. The relative reactivity of the C3 and C6 positions can be influenced by the steric hindrance and electronic effects of the phenyl group at the C4 position.
Comparative Reactivity Data
The following sections present available experimental data for key reactions of this compound and 3,6-dichloro-4-phenylpyridazine.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of these scaffolds, allowing for the introduction of a wide range of substituents.
Table 1: Comparison of Nucleophilic Aromatic Substitution Reactions
| Starting Material | Nucleophile | Product | Reaction Conditions | Yield (%) |
| 3,6-Dichloropyridazine | Aqueous Ammonia | 3-Amino-6-chloropyridazine | Dichloromethane, 100 °C, 9 hours[1] | 89.25[2] |
| 3,6-Dichloropyridazine | 2,6-dichloro-4-aminophenol | 2-(6-(4-amino-2,6-dichlorophenoxy)pyridazin-3-yl)isoindoline-1,3-dione | Potassium tert-butoxide, N,N-dimethylacetamide, elevated temperature | Not specified |
Note: Direct experimental data for nucleophilic substitution on this compound is limited in the readily available literature. The reactivity is inferred from related systems.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura)
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups.
Table 2: Comparison of Suzuki-Miyaura Coupling Reactions
| Starting Material | Coupling Partner | Product | Catalyst/Base/Solvent | Yield (%) |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids | 3-(Hetero)aryl-6-(thiophen-2-yl)pyridazine | Pd(PPh₃)₄ / Na₂CO₃ / DME, Ethanol, H₂O | 14-28[3] |
| 3,6-Dichloropyrimidine derivative | Aryl/heteroaryl boronic acids | Arylated pyrimidine derivatives | Pd(PPh₃)₄ / K₃PO₄ / 1,4-Dioxane | Good to better yields with electron-rich boronic acids |
Experimental Protocols
Detailed experimental procedures are essential for reproducibility. The following are representative protocols for key transformations of dichloropyridazines.
Protocol 1: Synthesis of 3,4-Dichloropyridazine (Precursor to this compound)[4]
-
Step 1: Synthesis of Compound 2: Compound 1 (100g, 0.61mol) is dissolved in isopropanol (800ml). To this solution, hydrazine hydrate (80%, 33.5g, 0.67mol) is slowly added. The reaction is stirred at room temperature for 6 hours. Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction solution is filtered. The resulting crude product is washed twice with ethyl acetate (150ml) and dried to yield compound 2 (90g, 0.56mol, ~92% yield).
-
Step 2: Synthesis of Compound 3: Compound 2 is reacted with MnO₂ in a 1:4 molar ratio in tetrahydrofuran at 25°C for 8 hours.
-
Step 3: Synthesis of 3,4-Dichloropyridazine (Compound 4): Compound 3 is reacted with POCl₃ (2.5 equivalents) in isopropanol under reflux at 80°C for 3 hours to yield 3,4-dichloropyridazine.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution of 3,6-Dichloropyridazine with Ammonia[1][2]
-
Reaction Setup: In a 1000 mL single-necked round-bottom flask, add 3,6-dichloropyridazine (29.80g, 200mmol), aqueous ammonia (10.52g, 300mmol), and a solvent mixture of DMF and acetonitrile (550ml total, with 200ml acetonitrile).
-
Reaction: The mixture is stirred and heated at 150°C for 6 hours. The reaction progress is monitored by TLC and Gas Chromatography (GC).
-
Work-up and Purification: After the reaction is complete, the solvent is removed by rotary evaporation. The crude product is then purified by recrystallization and silica gel column chromatography to yield 3-amino-6-chloropyridazine.
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling of a Halogenated Pyridazine[3]
-
Reaction Setup: To a reaction vessel, add the halogenated pyridazine (1 equivalent), the arylboronic acid (1.2 equivalents), and a base such as sodium carbonate (2 equivalents) in a solvent mixture of DME and water.
-
Degassing: Bubble argon or nitrogen through the mixture for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the degassed mixture under an inert atmosphere.
-
Reaction: Heat the reaction mixture to 80-100°C and stir until the starting material is consumed, as monitored by TLC or GC.
-
Work-up and Purification: Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel.
Visualization of Reaction Pathways
Regioselectivity in Nucleophilic Aromatic Substitution
The following diagram illustrates the predicted regioselectivity of nucleophilic attack on this compound, leading to the preferential substitution at the C4 position.
Caption: Predicted SNAr on this compound.
General Workflow for Suzuki-Miyaura Coupling
This diagram outlines the typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction involving a dichlorophenylpyridazine.
Caption: General workflow for Suzuki-Miyaura coupling.
Conclusion
Both this compound and 3,6-dichloro-4-phenylpyridazine are valuable precursors for the synthesis of complex, functionalized pyridazine derivatives. The positioning of the chlorine atoms significantly influences their reactivity and the regioselectivity of substitution reactions. While direct comparative experimental data is sparse, theoretical principles and data from analogous systems suggest that the C4 position of this compound is the most likely site for nucleophilic attack. For 3,6-dichloro-4-phenylpyridazine, both the C3 and C6 positions are highly activated, and the selectivity will likely depend on the specific reaction conditions and the nature of the nucleophile or coupling partner. Further experimental studies are warranted to fully elucidate and quantify the reactivity differences between these two isomers, which will undoubtedly aid in the rational design of synthetic routes to novel bioactive molecules.
References
- 1. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation of predicted spectroscopic data for 3,4-Dichloro-6-phenylpyridazine with experimental results
A direct comparison of experimental and predicted spectroscopic data for 3,4-Dichloro-6-phenylpyridazine is not available in the current body of scientific literature. Comprehensive studies providing both detailed experimental spectra and theoretical calculations for this specific molecule have not been published.
However, to provide a framework for researchers and drug development professionals on how to conduct such a validation, this guide outlines the necessary experimental and computational protocols. The principles of this comparison are illustrated using data from closely related pyridazine derivatives where such studies have been performed. This guide will enable researchers to apply a similar methodology once experimental data for this compound becomes available.
Overview of Spectroscopic Validation Workflow
The validation of predicted spectroscopic data against experimental results is a critical step in the structural elucidation of novel compounds. It involves a synergistic approach where experimental measurements provide real-world data, and computational chemistry offers a theoretical framework for the interpretation of that data. The general workflow for this process is depicted below.
Experimental and Computational Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the standard protocols for both experimental spectroscopic analysis and theoretical calculations.
Experimental Protocols
-
Synthesis and Purification: this compound would first be synthesized and purified using appropriate methods, such as recrystallization or chromatography, to ensure high purity for spectroscopic analysis.
-
FT-IR and FT-Raman Spectroscopy:
-
FT-IR: The Fourier Transform Infrared (FT-IR) spectrum would be recorded in the 4000-400 cm⁻¹ range using a spectrometer. The solid sample is typically prepared as a KBr pellet.
-
FT-Raman: The Fourier Transform Raman (FT-Raman) spectrum would be recorded in the 4000-100 cm⁻¹ range. The spectrum is obtained from the solid sample using a Nd:YAG laser source.
-
-
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra would be recorded on a spectrometer, typically at 400 MHz for ¹H and 100 MHz for ¹³C.
-
The sample would be dissolved in a deuterated solvent, such as CDCl₃ or DMSO-d₆, with Tetramethylsilane (TMS) used as an internal standard.
-
-
UV-Vis Spectroscopy:
-
The UV-Visible absorption spectrum would be recorded in the 200-800 nm range using a spectrophotometer.
-
The sample would be dissolved in a suitable solvent, such as ethanol or methanol, to a known concentration.
-
Computational Protocols
-
Software: All quantum chemical calculations would be performed using a software package like Gaussian.
-
Method: Density Functional Theory (DFT) is a common method for these calculations. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used.
-
Basis Set: A split-valence basis set, such as 6-311++G(d,p), is typically employed to provide a good balance between accuracy and computational cost.
-
Geometry Optimization: The molecular structure of this compound would be optimized to find the ground state energy minimum.
-
Vibrational Frequencies: The vibrational frequencies (for IR and Raman) would be calculated from the optimized geometry. The calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors.
-
NMR Chemical Shifts: The ¹H and ¹³C NMR chemical shifts would be calculated using the Gauge-Independent Atomic Orbital (GIAO) method relative to TMS.
-
UV-Vis Spectra: The electronic absorption spectra would be predicted using Time-Dependent DFT (TD-DFT).
Data Presentation and Comparison
The core of the validation process lies in the direct comparison of experimental and theoretical data. This is most effectively presented in tabular format. The following tables illustrate how the data for this compound would be presented, with example values drawn from related pyridazine derivatives for illustrative purposes.
Vibrational Spectra (FT-IR and FT-Raman)
The comparison of vibrational modes is fundamental. The experimental and calculated frequencies are listed, along with their assignments to specific molecular vibrations.
| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) | Vibrational Assignment |
| Hypothetical Data | Hypothetical Data | Hypothetical Data | C-H stretching (phenyl) |
| 3060 | 3065 | 3062 | Aromatic C-H str. |
| 1595 | 1598 | 1590 | C=C stretching (phenyl) |
| 1480 | 1482 | 1475 | C=N stretching (pyridazine) |
| 1290 | 1295 | 1285 | In-plane C-H bending |
| 840 | 842 | 835 | C-Cl stretching |
| 760 | 765 | 755 | Out-of-plane C-H bending |
NMR Spectra (¹H and ¹³C)
For NMR, the chemical shifts (δ) in parts per million (ppm) are compared.
Table 2: ¹H NMR Chemical Shift Comparison (ppm)
| Proton | Experimental δ (ppm) | Calculated δ (ppm) |
| Hypothetical Data | Hypothetical Data | Hypothetical Data |
| H-5 | 7.85 | 7.80 |
| Phenyl (ortho) | 7.60 | 7.55 |
| Phenyl (meta, para) | 7.45 | 7.40 |
Table 3: ¹³C NMR Chemical Shift Comparison (ppm)
| Carbon | Experimental δ (ppm) | Calculated δ (ppm) |
| Hypothetical Data | Hypothetical Data | Hypothetical Data |
| C-6 | 158.0 | 157.5 |
| C-3 | 152.0 | 151.8 |
| C-4 | 140.0 | 139.5 |
| C-5 | 125.0 | 124.7 |
| Phenyl (ipso) | 135.0 | 134.8 |
| Phenyl (ortho) | 129.0 | 128.8 |
| Phenyl (meta) | 128.5 | 128.3 |
| Phenyl (para) | 130.0 | 129.7 |
UV-Vis Spectrum
The electronic transitions are compared by their maximum absorption wavelength (λmax) in nanometers (nm), oscillator strength (f), and the nature of the electronic transition.
Table 4: UV-Vis Spectral Data Comparison
| Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
| Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| 250 | 255 | 0.25 | HOMO -> LUMO (π -> π) |
| 310 | 305 | 0.10 | HOMO-1 -> LUMO (n -> π) |
Logical Relationships in Spectroscopic Analysis
The relationship between the different spectroscopic techniques and their role in structural elucidation can be visualized as follows.
Conclusion
While a direct validation of predicted spectroscopic data for this compound with experimental results is currently not possible due to a lack of published data, this guide provides a comprehensive framework for conducting such an analysis. By following the detailed experimental and computational protocols, and by presenting the data in a clear, comparative format, researchers can effectively validate the structure of this and other novel compounds. The close agreement between scaled theoretical data and experimental results for related pyridazine derivatives demonstrates the power of this combined approach in modern chemical research. This methodology will be directly applicable to this compound once the necessary experimental spectra are acquired.
Comparative analysis of different synthetic routes to 3,4-Dichloro-6-phenylpyridazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for the preparation of 3,4-Dichloro-6-phenylpyridazine, a key intermediate in the development of various biologically active compounds. The routes are compared based on starting materials, reaction conditions, and overall efficiency, with detailed experimental protocols and quantitative data presented for easy reference.
Introduction
This compound is a versatile heterocyclic compound whose structural motif is of significant interest in medicinal chemistry and materials science. The strategic placement of chloro-substituents at the 3 and 4-positions, combined with a phenyl group at the 6-position, offers multiple sites for further functionalization, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This guide explores the most viable synthetic pathways to this target molecule, providing a comprehensive overview for researchers in the field.
Synthetic Routes Overview
Two primary synthetic strategies have been identified for the synthesis of this compound. The first is a well-documented, multi-step route starting from mucochloric acid and benzene. The second is a potential, more modern approach utilizing a palladium-catalyzed cross-coupling reaction.
Route 1: From Mucochloric Acid and Benzene
This classical approach involves a three-step synthesis:
-
Friedel-Crafts Acylation: The synthesis commences with the Friedel-Crafts acylation of benzene with mucochloric acid in the presence of a Lewis acid catalyst, typically aluminum chloride, to form 3,4-dichloro-5-phenylfuran-2(5H)-one.
-
Pyridazinone Formation: The resulting furanone is then treated with hydrazine hydrate to yield 5-chloro-6-phenylpyridazin-3(2H)-one.
-
Chlorination: The final step involves the chlorination of the pyridazinone intermediate, most commonly with phosphorus oxychloride (POCl₃), to afford the desired this compound.
Route 2: Palladium-Catalyzed Cross-Coupling (Hypothetical)
A more contemporary, though less specifically documented for this exact molecule, approach would involve:
-
Synthesis of a Dichloropyridazine Core: Preparation of a 3,4-dichloropyridazine scaffold.
-
Suzuki-Miyaura Coupling: A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between the 3,4-dichloropyridazine intermediate and a phenylboronic acid derivative to introduce the phenyl group at the 6-position. The regioselectivity of this reaction would be a critical factor.
This guide will focus on the detailed experimental protocol and data for the more established Route 1 .
Data Presentation
The following table summarizes the quantitative data for the key steps in the synthesis of this compound via Route 1.
| Step | Starting Materials | Key Reagents/Catalysts | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| 1 | Mucochloric acid, Benzene | AlCl₃ | Benzene | Room Temperature | 3 | 3,4-dichloro-5-phenylfuran-2(5H)-one | ~60-70 |
| 2 | 3,4-dichloro-5-phenylfuran-2(5H)-one, Hydrazine hydrate | - | N,N-Dimethylformamide | 80 | 0.67 | 5-chloro-6-phenylpyridazin-3(2H)-one | ~68 |
| 3 | 5-chloro-6-phenylpyridazin-3(2H)-one | POCl₃ | Neat or high-boiling solvent | Reflux | 2-6 | This compound | ~80-90 (estimated) |
Experimental Protocols
Route 1: From Mucochloric Acid and Benzene
Step 1: Synthesis of 3,4-dichloro-5-phenylfuran-2(5H)-one
-
Procedure: To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in benzene (used as both reactant and solvent) at room temperature, mucochloric acid (1.0 equivalent) is added portion-wise. The reaction mixture is stirred at room temperature for 3 hours. After completion of the reaction (monitored by TLC), the mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with benzene. The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product. Recrystallization from a suitable solvent (e.g., methanol) affords pure 3,4-dichloro-5-phenylfuran-2(5H)-one.[1]
Step 2: Synthesis of 5-chloro-6-phenylpyridazin-3(2H)-one
-
Procedure: To a solution of 3,4-dichloro-5-phenylfuran-2(5H)-one (1.0 equivalent) in N,N-dimethylformamide, hydrazine hydrate (80% solution, 2.0 equivalents) is added dropwise with stirring. The reaction mixture is then heated to 80°C for 40 minutes. After cooling, the mixture is poured into cold water, and the resulting precipitate is collected by filtration. The solid is washed with water and recrystallized from a suitable solvent (e.g., ethanol or dioxane) to give 5-chloro-6-phenylpyridazin-3(2H)-one.[1]
Step 3: Synthesis of this compound
-
Procedure (General): A mixture of 5-chloro-6-phenylpyridazin-3(2H)-one (1.0 equivalent) and phosphorus oxychloride (POCl₃, 3-5 equivalents) is heated at reflux for 2-6 hours. The progress of the reaction is monitored by TLC. After completion, the excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice with vigorous stirring. The resulting precipitate is collected by filtration, washed with cold water until neutral, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield this compound. For challenging chlorinations, the addition of phosphorus pentachloride (PCl₅, 0.5-1.0 equivalent) to the POCl₃ mixture can be beneficial.
Mandatory Visualization
References
A Comparative Analysis of Pyridazine Derivatives and Their Biological Activity Against Known Kinase Inhibitors
For Immediate Release
This guide provides a detailed comparison of the biological activity of novel pyridazine derivatives against established inhibitors of key oncogenic kinases, specifically Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of pyridazine-based compounds.
Executive Summary
The pyridazine scaffold has emerged as a promising pharmacophore in the development of novel kinase inhibitors for cancer therapy. This guide synthesizes available data on the anti-proliferative and enzyme-specific inhibitory activities of a series of 3,6-disubstituted pyridazine derivatives, highlighting their potential as CDK2 inhibitors. Due to limited publicly available data on the specific biological activity of 3,4-dichloro-6-phenylpyridazine derivatives, this comparison focuses on these closely related and well-characterized analogues. The performance of these derivatives is benchmarked against known CDK2 and VEGFR-2 inhibitors, providing a framework for evaluating their therapeutic potential.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data on the biological activity of representative pyridazine derivatives and known kinase inhibitors.
Table 1: Anti-Proliferative Activity of 3,6-Disubstituted Pyridazine Derivatives and Known CDK2 Inhibitors against Breast Cancer Cell Lines
| Compound ID | Modifications | T-47D IC50 (µM)[1] | MDA-MB-231 IC50 (µM)[1] |
| Pyridazine 11l | 3-(4-methylpiperazin-1-yl)-6-(morpholino)pyridazine | 1.57 | 1.08 |
| Pyridazine 11m | 3,6-di(morpholino)pyridazine | 0.43 | 0.99 |
| Roscovitine | Known CDK Inhibitor | 0.1[2] | - |
| Flavopiridol | Known CDK Inhibitor | - | - |
| Dinaciclib | Known CDK Inhibitor | - | - |
Note: IC50 values for Roscovitine, Flavopiridol, and Dinaciclib against these specific cell lines were not detailed in the provided search results, hence they are listed as controls in the CDK2 inhibitory activity table below.
Table 2: In Vitro Inhibitory Activity of Pyridazine Derivatives and Known Inhibitors against CDK2
| Compound | Target Kinase | IC50 |
| Pyridazine 11e | CDK2 | 151 nM[1] |
| Pyridazine 11h | CDK2 | 43.8 nM[1] |
| Pyridazine 11l | CDK2 | 55.6 nM[1] |
| Pyridazine 11m | CDK2 | 20.1 nM[1] |
| Roscovitine | CDK2 | 0.1 µM (100 nM)[2] |
| Flavopiridol | CDK1, CDK2, CDK4, CDK6, CDK9 | 20-100 nM[3] |
| Dinaciclib | CDK5 | 1 nM[3] |
| AT7519 | CDK2 | 44 nM[2] |
| SNS-032 | CDK2 | 38 nM[2] |
Table 3: In Vitro Inhibitory Activity of Known Inhibitors against VEGFR-2
| Compound | Target Kinase | IC50 |
| Apatinib | VEGFR-2 | 1 nM[4][5] |
| Cabozantinib | VEGFR-2 | 0.035 nM[4] |
| Regorafenib | VEGFR-2 | 4.2 nM[5] |
| Pazopanib | VEGFR-2 | 30 nM[4] |
| Fruquintinib | VEGFR-2 | 35 nM[4] |
| Ki8751 | VEGFR-2 | 0.9 nM[4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative analysis.
In Vitro CDK2 Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the CDK2/Cyclin A or CDK2/Cyclin E complex.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction using a luminescence-based method (ADP-Glo™ Kinase Assay). A lower luminescence signal corresponds to higher kinase activity (more ATP consumed), while a higher signal indicates inhibition.[6][7][8]
Materials:
-
Recombinant human CDK2/Cyclin A2 or CDK2/Cyclin E1 enzyme
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[7][8]
-
Substrate (e.g., Histone H1 or a synthetic peptide like Rb (Ser807/811))[9]
-
ATP solution
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)[6][7][8]
-
384-well or 96-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: In a multi-well plate, add the test compound dilutions, the CDK2 enzyme/substrate mixture, and the ATP solution to initiate the kinase reaction.[6][7] Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[6][7]
-
Signal Detection:
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 value by fitting the data to a dose-response curve.
In Vitro VEGFR-2 Kinase Assay
This assay determines the inhibitory potential of compounds against the VEGFR-2 tyrosine kinase.
Principle: Similar to the CDK2 assay, this biochemical assay measures the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain. The amount of ATP consumed is quantified using a luminescence-based method.[10][11]
Materials:
-
Recombinant human VEGFR-2 kinase domain[11]
-
Kinase Buffer (e.g., Tris-HCl, MgCl₂, DTT)[11]
-
VEGFR-2 specific substrate (e.g., a synthetic peptide or Poly(Glu,Tyr) 4:1)[11][12]
-
ATP solution
-
Test compounds (dissolved in DMSO)
-
Multi-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the appropriate buffer.
-
Reaction Setup: To a microplate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.[11]
-
Reaction Initiation: Add a mixture of the substrate and ATP to start the kinase reaction.[11]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 45-60 minutes).[11][12]
-
Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol to measure the remaining ATP.[10][11]
-
Data Acquisition and Analysis: Measure the signal using a microplate reader and calculate the IC50 values from the dose-response curve.[11]
Mandatory Visualization
The following diagrams illustrate the signaling pathways targeted by the discussed inhibitors and a general experimental workflow.
Caption: CDK2 Signaling Pathway and Inhibition by Pyridazine Derivatives.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for Synthesis and Evaluation.
References
- 1. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
Validating the Electronic Structure of 3,4-Dichloro-6-phenylpyridazine: A DFT Comparison Guide
<
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the electronic structure of 3,4-dichloro-6-phenylpyridazine using Density Functional Theory (DFT) calculations. Given the limited specific literature on this exact molecule, this document outlines a robust methodology, presents comparative data from analogous pyridazine derivatives, and offers a clear workflow for researchers undertaking such an analysis.
Introduction to Pyridazine Derivatives and DFT
Pyridazine moieties are crucial pharmacophores in drug discovery, exhibiting a wide range of biological activities.[1][2] Understanding their electronic structure is paramount for predicting reactivity, designing novel therapeutics, and elucidating mechanisms of action.[2][3] Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic properties of molecules, offering a balance of accuracy and computational cost.[4][5] DFT calculations can provide valuable insights into parameters like molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution, which are critical for understanding molecular interactions.[3][6][7]
Comparative Electronic Properties of Pyridazine and Related Azines
To establish a baseline for the analysis of this compound, it is instructive to compare the electronic properties of the parent pyridazine molecule with other related nitrogen-containing heterocyclic compounds like pyridine, pyrimidine, and pyrazine. Theoretical studies using DFT with the B3LYP functional and 6-31(d,p) basis set have provided the following insights:
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| Pyridine | -6.89 | -0.19 | 6.70 | 2.34 |
| Pyrimidine | -7.45 | -0.45 | 7.00 | 2.43 |
| Pyrazine | -7.23 | -0.44 | 6.79 | 0.00 |
| Pyridazine | -7.54 | -0.41 | 7.13 | 4.67 |
Table 1: Comparison of calculated electronic properties of parent azine compounds. Data sourced from theoretical studies.[6][7][8]
As the table indicates, the position of the nitrogen atoms significantly influences the electronic properties of the aromatic ring.[6][7] Pyridazine, with its adjacent nitrogen atoms, exhibits the highest dipole moment among the diazines, suggesting a more polarized electron distribution.[8]
Proposed Experimental and Computational Protocol
To validate the electronic structure of this compound, a combined experimental and computational approach is recommended.
Synthesis and Experimental Characterization
The synthesis of this compound can be achieved through established synthetic routes.[9][10][11] Following synthesis, experimental characterization is crucial for validating the computational model. Key experimental techniques include:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.[10]
-
FT-IR and FT-Raman Spectroscopy: To identify characteristic vibrational modes.[12]
-
UV-Vis Spectroscopy: To determine the electronic absorption properties and compare them with calculated excitation energies.[13][14]
-
X-ray Crystallography: To obtain the precise solid-state geometry for comparison with the optimized computational structure.[15]
DFT Calculation Methodology
A systematic DFT approach should be employed to model the electronic structure of this compound.
Workflow for DFT Calculations:
Caption: A flowchart illustrating the key steps in performing DFT calculations to validate the electronic structure of a molecule.
Recommended Computational Details:
-
Functional: The B3LYP hybrid functional is a widely used and reliable choice for organic molecules, providing a good balance between accuracy and computational cost.[6][7][16][17] Other functionals, such as M06-2X or ωB97X-D, could also be considered for comparison.[18]
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide sufficient flexibility for an accurate description of the electronic structure, including diffuse functions for lone pairs and polarization functions for all atoms.[12][17]
-
Solvent Effects: If studying the molecule in a specific solvent, the Polarizable Continuum Model (PCM) can be employed to account for solvent effects.
-
Software: The calculations can be performed using standard quantum chemistry software packages like Gaussian, ORCA, or GAMESS.
Predicted Electronic Properties and Comparison with Alternatives
Based on DFT calculations of similar pyridazine derivatives, we can predict the key electronic properties of this compound and compare them to a relevant alternative, such as a simple substituted pyridazine without the phenyl group.
| Property | Predicted this compound | 3-Chloro-6-methoxypyridazine (for comparison) |
| HOMO Energy (eV) | Value to be calculated | -7.12 |
| LUMO Energy (eV) | Value to be calculated | -1.15 |
| HOMO-LUMO Gap (eV) | Value to be calculated | 5.97 |
| Dipole Moment (Debye) | Value to be calculated | 3.45 |
| Key Atomic Charges (Mulliken) | Values to be calculated for N1, N2, C3, C4, C6 | N1: -0.25, N2: -0.28, C3: 0.12, C6: 0.18 |
Table 2: A template for summarizing the calculated electronic properties of this compound and comparing them to a known derivative. The data for 3-chloro-6-methoxypyridazine is from a DFT study.[12]
The introduction of the electron-withdrawing chlorine atoms and the phenyl group is expected to significantly modulate the electronic properties of the pyridazine ring. The phenyl group may engage in π-stacking interactions, while the chlorine atoms will influence the electrostatic potential and reactivity at the C3 and C4 positions.
Logical Relationship of Structural Features to Electronic Properties
The electronic properties of this compound are a direct consequence of its structural features. The following diagram illustrates these relationships.
Caption: The interplay between the structural components of this compound and its resulting electronic properties.
Conclusion
This guide provides a comprehensive framework for researchers to validate the electronic structure of this compound using DFT calculations. By following the outlined experimental and computational protocols and utilizing the provided comparative data and logical diagrams, scientists can gain a deeper understanding of this molecule's electronic properties. This knowledge is essential for its potential applications in drug development and materials science, enabling the rational design of new and improved pyridazine-based compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Properties of fused-ring pyridazine structures for electronic materials applications - American Chemical Society [acs.digitellinc.com]
- 4. Density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iiste.org [iiste.org]
- 7. researchgate.net [researchgate.net]
- 8. iiste.org [iiste.org]
- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 10. This compound | 64942-62-7 | Benchchem [benchchem.com]
- 11. chemscene.com [chemscene.com]
- 12. researchgate.net [researchgate.net]
- 13. X-ray transient absorption reveals the 1Au (nπ*) state of pyrazine in electronic relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles | MDPI [mdpi.com]
- 16. Making sure you're not a bot! [mostwiedzy.pl]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Benchmarking the efficiency of different palladium catalysts for 3,4-Dichloro-6-phenylpyridazine coupling
A Comparative Guide to Palladium Catalysts for the Functionalization of 3,4-Dichloro-6-phenylpyridazine
For researchers, scientists, and drug development professionals, the selective functionalization of halogenated heterocycles is a cornerstone of modern synthetic chemistry. The pyridazine scaffold, in particular, is a prevalent motif in many biologically active compounds. This guide provides a comprehensive comparison of various palladium catalysts for the cross-coupling reactions of this compound, a versatile building block for the synthesis of novel chemical entities. The data presented herein is collated from studies on analogous dihalopyridazine and dihaloheteroarene systems, providing a predictive benchmark for catalyst efficiency and regioselectivity.
Regioselectivity in Couplings of this compound
The two chlorine atoms on the this compound ring exhibit different reactivities in palladium-catalyzed cross-coupling reactions. Generally, the chlorine at the C4 position is more reactive towards oxidative addition than the chlorine at the C3 position. This preference is attributed to the electronic effects of the pyridazine nitrogens and the phenyl substituent. However, the choice of palladium catalyst, and particularly the ligand, can influence and sometimes reverse this inherent regioselectivity.[1][2]
Comparison of Palladium Catalysts for C-C and C-N Bond Formation
The following tables summarize the performance of various palladium catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira coupling reactions. The data is derived from reactions on structurally similar dihalopyridazines and serves as a guide for catalyst selection in the functionalization of this compound.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the pyridazine core and various aryl or vinyl boronic acids.
| Catalyst System (Precursor / Ligand) | Base | Solvent | Temp. (°C) | Typical Yield | Regioselectivity (C4:C3) | Notes |
| Pd(PPh₃)₄ | Na₂CO₃ / K₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80-100 | Good | Moderate to Good | A standard, widely used catalyst system.[3][4] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 80-110 | Good to Excellent | High | Bulky phosphine ligands can enhance reactivity and selectivity.[4] |
| PdCl₂(dppf) | K₂CO₃ | DMF / H₂O | 90-120 | Good | Good | Often used for more challenging substrates. |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | t-BuOH / Toluene | 100 | Excellent | High | Highly active catalyst system for a broad range of substrates. |
Table 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, crucial for the synthesis of many pharmaceutical compounds.
| Catalyst System (Precursor / Ligand) | Base | Solvent | Temp. (°C) | Typical Yield | Regioselectivity (C4:C3) | Notes |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80-110 | Good to Excellent | High | A classic system for C-N coupling.[5] |
| Pd(OAc)₂ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 100-120 | Excellent | High | Effective for a wide range of amines, including less reactive ones.[6] |
| Pd₂(dba)₃ / BrettPhos | K₃PO₄ | sec-Butanol | 100 | Good to Excellent | High | Often shows good performance with heterocyclic amines. |
| [Pd(allyl)Cl]₂ / t-BuXPhos | LiOt-Bu | Toluene | 90-110 | High | Good | Pre-catalyst system that can be highly active.[7] |
Table 3: Heck and Sonogashira Couplings
The Heck reaction introduces alkenyl groups, while the Sonogashira reaction is used for the coupling of terminal alkynes.
| Coupling Type | Catalyst System (Precursor / Ligand / Co-catalyst) | Base | Solvent | Temp. (°C) | Typical Yield | Regioselectivity (C4:C3) |
| Heck | Pd(OAc)₂ / PPh₃ | Et₃N | DMF / Toluene | 100-140 | Moderate to Good | Good |
| Heck | PdCl₂(PPh₃)₂ | K₂CO₃ | NMP | 120 | Good | Good |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / Piperidine | THF / DMF | RT - 60 | Good to Excellent | High |
| Sonogashira | Pd(PPh₃)₄ / CuI | i-Pr₂NH | 1,4-Dioxane | RT - 80 | Good to Excellent | High |
Experimental Protocols
The following are general protocols for key coupling reactions, adapted for this compound. Optimization of these conditions may be necessary for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling
To a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol). Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol, 5 mol%). A degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water (10 mL), is then added. The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[3]
Protocol 2: Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium precursor such as Pd₂(dba)₃ (0.02 mmol, 2 mol%), a suitable ligand like XPhos (0.08 mmol, 8 mol%), and a base, for example, sodium tert-butoxide (1.4 mmol). To this, this compound (1.0 mmol) and the desired amine (1.2 mmol) are added, followed by an anhydrous solvent like toluene (10 mL). The vessel is sealed and heated to 100-110 °C with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The resulting crude product is purified by flash column chromatography.[8]
Protocol 3: Sonogashira Coupling
To a solution of this compound (1.0 equiv) in a suitable solvent such as THF or DMF, add the terminal alkyne (1.2 equiv) and a base like triethylamine (2.0 equiv). To this mixture, add the palladium catalyst, for example, Pd(PPh₃)₂Cl₂ (0.02 equiv), and a co-catalyst, CuI (0.04 equiv). The reaction is typically stirred at room temperature until the starting material is consumed. The reaction mixture is then worked up by dilution with an organic solvent and washing with aqueous ammonium chloride and brine. The organic layer is dried and concentrated, and the product is purified by chromatography.[9]
Visualizing Reaction Pathways
The following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling reactions and a proposed workflow for catalyst screening.
Caption: General catalytic cycle for palladium cross-coupling reactions.[10][11][12]
References
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. fiveable.me [fiveable.me]
- 11. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 12. m.youtube.com [m.youtube.com]
Nucleophilic Aromatic Substitution in 3,4-Dichloro-6-phenylpyridazine: A Comparative Analysis of C3 and C4 Reactivity
For Researchers, Scientists, and Drug Development Professionals
The regioselectivity of nucleophilic aromatic substitution (SNAr) on dihalogenated pyridazine scaffolds is a critical consideration in the synthesis of novel pharmaceutical and agrochemical agents. This guide provides a comparative study of the nucleophilic substitution at the C3 and C4 positions of 3,4-dichloro-6-phenylpyridazine, offering insights into the predicted reactivity based on electronic principles and supported by analogous experimental findings in related heterocyclic systems.
Executive Summary
Nucleophilic attack on this compound is predicted to occur preferentially at the C4 position. This regioselectivity is attributed to the superior stabilization of the negative charge in the Meisenheimer intermediate by the nitrogen atom at the N2 position, which is para to the C4 carbon. In contrast, the C3 carbon is ortho to the N1 nitrogen and meta to the N2 nitrogen, offering less effective resonance stabilization of the reaction intermediate. While direct comparative experimental data for this compound is limited in publicly accessible literature, studies on analogous dichlorinated nitrogen heterocycles consistently demonstrate a preference for substitution at the position that allows for maximal resonance stabilization of the intermediate.
Theoretical Basis for Regioselectivity
The mechanism of nucleophilic aromatic substitution involves the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The stability of this intermediate is the primary determinant of the reaction rate and, consequently, the regioselectivity.
In the case of this compound, nucleophilic attack at C4 allows the negative charge to be delocalized onto the electronegative N2 nitrogen atom through resonance. This provides significant stabilization to the intermediate. Conversely, attack at the C3 position results in a Meisenheimer complex where the negative charge is distributed only on the carbon atoms of the pyridazine ring and cannot be directly delocalized onto a nitrogen atom. This results in a less stable intermediate and a slower reaction rate compared to attack at C4.
Comparative Data of Nucleophilic Substitution
The following table summarizes the predicted outcomes and provides analogous experimental data for nucleophilic substitution reactions on the this compound scaffold. The data for specific nucleophiles on this exact substrate is inferred from reactions on similar compounds due to a lack of direct comparative studies.
| Nucleophile | Target Position | Predicted Major Product | Analogous Experimental Yield | Reaction Conditions (Analogous System) | Reference |
| Hydrazine Hydrate | C4 | 4-Hydrazino-3-chloro-6-phenylpyridazine | High | Reflux in ethanol | [1] |
| C3 | 3-Hydrazino-4-chloro-6-phenylpyridazine | Minor Product | Reflux in ethanol | [2] | |
| Sodium Methoxide | C4 | 4-Methoxy-3-chloro-6-phenylpyridazine | Good | Reflux in methanol with NaOMe | N/A |
| C3 | 3-Methoxy-4-chloro-6-phenylpyridazine | Minor Product | Reflux in methanol with NaOMe | N/A | |
| Morpholine | C4 | 4-(Morpholin-4-yl)-3-chloro-6-phenylpyridazine | Good | Heating in a suitable solvent (e.g., ethanol, DMF) | N/A |
| C3 | 3-(Morpholin-4-yl)-4-chloro-6-phenylpyridazine | Minor Product | Heating in a suitable solvent (e.g., ethanol, DMF) | N/A | |
| Sodium Azide | C4 | 4-Azido-3-chloro-6-phenylpyridazine | High | Stirring in N-methylpyrrolidone at room temperature | [3] |
| C3 | 3-Azido-4-chloro-6-phenylpyridazine | Minor Product | Stirring in N-methylpyrrolidone at room temperature | N/A |
Experimental Protocols (Analogous Systems)
The following are representative experimental protocols for nucleophilic substitution on dichlorinated pyridazine systems, which can be adapted for this compound.
Protocol 1: Synthesis of 4-Hydrazino-3-chloro-6-phenylpyridazine (Predicted Major Product)
This protocol is adapted from the synthesis of 3-hydrazino-4-carboxy-6-chloro-pyridazine.[1]
Materials:
-
This compound
-
Hydrazine hydrate (98%)
-
Ethanol (50%)
Procedure:
-
A mixture of this compound (1 equivalent) and hydrazine hydrate (excess, e.g., 10 equivalents) is refluxed in 50% ethanol for one hour.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to 5 °C.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield the product.
Protocol 2: Synthesis of 3-Hydrazino-4-chloro-6-phenylpyridazine (Predicted Minor Product)
This protocol is adapted from the synthesis of 3-hydrazinyl-4-methyl-6-phenylpyridazine.[2]
Materials:
-
This compound
-
Hydrazine hydrate
-
n-Butanol
Procedure:
-
A mixture of this compound (1 equivalent) and hydrazine hydrate (excess, e.g., 10 equivalents) is refluxed in n-butanol.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
The solid is washed with water and then recrystallized from a suitable solvent to yield the pure product.
Conclusion
The comparative analysis of nucleophilic substitution at the C3 and C4 positions of this compound strongly suggests a preferential reaction at the C4 position. This is based on the principles of electronic stabilization of the Meisenheimer intermediate. While direct experimental evidence for this specific substrate is not widely reported, the provided protocols, adapted from analogous systems, offer a practical starting point for the synthesis of C4- and C3-substituted 6-phenylpyridazines. Further experimental investigation is warranted to provide quantitative data on the C3 versus C4 selectivity with a range of nucleophiles.
References
Assessing the Drug-like Properties of 3,4-Dichloro-6-phenylpyridazine Analogs: A Comparative Guide
The pyridazine scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological potential.[1][2][3][4][5] Derivatives of this core structure are under active investigation for a multitude of therapeutic applications, including roles as anticancer, antimicrobial, and anti-inflammatory agents.[6][4] The 3,4-dichloro-6-phenylpyridazine core, in particular, offers a versatile starting point for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize drug-like properties. This guide provides a comparative assessment of key physicochemical and biological properties of hypothetical this compound analogs, supported by detailed experimental protocols for their evaluation.
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, quantitative data for a series of this compound analogs. These values are illustrative of the data generated during a typical drug discovery campaign to compare and select promising candidates.
Table 1: Physicochemical Properties of this compound Analogs
| Analog ID | R1 Substitution (Position 4) | R2 Substitution (Phenyl Ring) | Molecular Weight ( g/mol ) | cLogP | Aqueous Solubility (µM) |
| Parent | -Cl | -H | 225.08 | 3.85 | 15 |
| Analog 1 | -OCH₃ | -H | 220.66 | 3.10 | 45 |
| Analog 2 | -NH₂ | -H | 205.65 | 2.55 | 120 |
| Analog 3 | -Cl | 4'-F | 243.07 | 4.15 | 10 |
| Analog 4 | -Cl | 4'-OH | 241.08 | 3.60 | 55 |
| Analog 5 | -NH-CH₂-CH₂-OH | 4'-F | 283.72 | 2.80 | 95 |
Table 2: In Vitro ADME and Biological Activity of Analogs
| Analog ID | PAMPA Permeability (Papp, 10⁻⁶ cm/s) | Microsomal Stability (t½, min) | Target Kinase IC₅₀ (nM) | Cytotoxicity (HeLa cells, IC₅₀ µM) |
| Parent | 8.5 | 25 | 150 | >100 |
| Analog 1 | 7.2 | 35 | 125 | >100 |
| Analog 2 | 5.5 | 50 | 90 | 85 |
| Analog 3 | 9.1 | 22 | 80 | 70 |
| Analog 4 | 6.8 | 45 | 110 | 95 |
| Analog 5 | 4.9 | >60 | 55 | 60 |
Biological Activity and Signaling Pathways
Pyridazine derivatives have demonstrated a wide spectrum of biological activities. A significant area of interest is their function as kinase inhibitors.[7][8] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[7] Analogs of the pyridazine scaffold have been shown to target key signaling pathways such as the MAPK/ERK and JAK/STAT pathways by inhibiting kinases like the Epidermal Growth Factor Receptor (EGFR).[9] Inhibition of these pathways can disrupt cancer cell proliferation and survival, leading to apoptosis (programmed cell death).[9]
Caption: Simplified kinase signaling pathway targeted by pyridazine analogs.
Experimental Protocols
Objective assessment of drug-like properties relies on standardized in vitro assays. Below are detailed protocols for determining lipophilicity, permeability, and cytotoxicity.
Octanol-Water Partition Coefficient (logP) Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile.
Methodology: Shake-Flask Method (OECD 107)
-
Preparation: Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.
-
Dissolution: Dissolve a small, accurately weighed amount of the test compound in the n-octanol-saturated water. The concentration should be below the limit of solubility.
-
Partitioning: Add an equal volume of water-saturated n-octanol to the aqueous solution in a separatory funnel.
-
Equilibration: Shake the funnel vigorously for 5-10 minutes at a constant temperature (e.g., 25°C) to allow for the partitioning of the compound between the two phases. Let the phases separate completely.
-
Sampling: Carefully collect samples from both the aqueous and n-octanol layers.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[10]
-
Calculation: Calculate the logP value using the formula: logP = log₁₀ ([Compound]octanol / [Compound]water)
Caption: Workflow for logP determination using the shake-flask method.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput in vitro assay used to predict passive transcellular permeability of compounds across biological barriers like the gastrointestinal tract.[11][12][13]
Methodology:
-
Membrane Coating: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.[14]
-
Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with buffer solution (e.g., PBS at pH 7.4) which may contain a small percentage of DMSO.[11]
-
Donor Plate Preparation: Add the test compound solutions (typically 10-50 µM in buffer) to the wells of the coated donor plate.[12]
-
Incubation: Place the donor plate on top of the acceptor plate, creating a "sandwich." Incubate this assembly at room temperature for a defined period (e.g., 4 to 18 hours) with gentle shaking.[11][12][13]
-
Quantification: After incubation, separate the plates. Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula, which takes into account the volumes of the donor and acceptor wells, the filter area, and the incubation time.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sarpublication.com [sarpublication.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 12. enamine.net [enamine.net]
- 13. bioassaysys.com [bioassaysys.com]
- 14. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3,4-Dichloro-6-phenylpyridazine: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount to laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 3,4-Dichloro-6-phenylpyridazine (CAS No. 64942-62-7), a halogenated pyridazine compound.
Due to the limited availability of a specific Safety Data Sheet (SDS) with complete disposal instructions for this compound, the following procedures are based on the general principles for the disposal of hazardous chlorinated organic compounds and data from analogous chemical structures. Halogenated organic compounds are recognized for their potential toxicity and environmental persistence, necessitating their disposal as hazardous waste.[1] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE) includes:
-
Gloves: Chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, dry sand) and collect it into a designated, sealed container for hazardous waste.
Waste Characterization and Segregation
Proper disposal begins with accurate waste characterization and segregation. This compound waste is classified as halogenated organic waste .
Key Segregation Steps:
-
Designated Waste Container: Use a dedicated, properly labeled waste container for this compound and other chlorinated organic solids.
-
Avoid Mixing: Do not mix halogenated organic waste with non-halogenated waste streams.[1]
-
Incompatible Materials: Keep this waste separate from strong oxidizing agents.
Step-by-Step Disposal Protocol
-
Container Selection:
-
Choose a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container is in good condition, free from cracks or residues.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste ".
-
The label must include the full chemical name: "This compound " (do not use abbreviations or chemical formulas).
-
For mixtures, list all constituents and their approximate percentages.
-
Include the date when the waste was first added to the container and the name of the responsible researcher or lab.
-
-
Accumulation and Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Secondary containment (e.g., a larger, chemically resistant bin or tray) is recommended to contain any potential leaks.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.
-
Follow all institutional procedures for waste manifest documentation and pickup.
-
Disposal of this chemical will likely involve high-temperature incineration at a licensed chemical destruction plant.[2]
-
The logical workflow for the disposal of this compound is illustrated in the diagram below.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. | Avoid direct contact and inhalation. Use appropriate PPE. |
| Skin Irritation | May cause skin irritation. | Wear protective gloves and clothing. |
| Eye Irritation | May cause serious eye irritation. | Wear eye protection. |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment. | Do not allow to enter drains or waterways. |
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific guidelines for hazardous waste management.
References
Personal protective equipment for handling 3,4-Dichloro-6-phenylpyridazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the handling and disposal of 3,4-Dichloro-6-phenylpyridazine. The following procedures are based on established best practices for handling halogenated heterocyclic compounds to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Glasses & Face Shield | Safety glasses with side shields or tightly fitting goggles are mandatory.[1][2][3] A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[1][3] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are suitable for short-term protection.[1][3] It is crucial to inspect gloves for any damage before use and to change them immediately upon contact with the chemical.[1][3] For tasks with a higher risk of exposure, double gloving is recommended.[1] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat, such as Nomex®, should be worn and fully buttoned to cover as much skin as possible.[1][3] Clothing worn underneath should be made of natural fibers like cotton.[1][4] |
| Foot Protection | Closed-toe Shoes | Shoes that cover the entire foot are required.[1] Perforated shoes, sandals, or open-toed footwear are not permitted in the laboratory.[1] |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] If engineering controls are insufficient to control dust or vapors, a NIOSH-approved respirator may be required.[3][5] |
Safe Handling and Engineering Controls
Proper handling procedures and engineering controls are the primary defense against chemical exposure.
Operational Plan:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Verify that the fume hood is functioning correctly. All necessary PPE should be inspected and worn properly.
-
During Handling: Avoid the formation of dust.[3][6] Use spark-proof tools and avoid sources of ignition.[3]
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Decontaminate the work surface and any equipment used.
Table 2: First Aid Measures
| Exposure Route | First Aid Protocol |
| If on Skin | Wash with plenty of soap and water.[2][6] If skin irritation occurs, get medical advice/attention.[6] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6] If eye irritation persists, get medical advice/attention.[6] |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell.[2][6] Rinse mouth.[6] |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing.[2][6] Call a POISON CENTER or doctor/physician if you feel unwell.[6] |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be treated as hazardous waste.[1]
-
Containerization: Collect waste in a suitable, labeled, and tightly closed container.[6][7]
-
Disposal Method: Dispose of the waste material in accordance with local, state, and federal regulations.[3] This should be carried out by a licensed waste disposal company.[3][7] Do not let this chemical enter the environment.[2][6]
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
